(6-Methyl-1H-indol-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-methyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIRGUFIWRNCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622175 | |
| Record name | (6-Methyl-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437988-53-9 | |
| Record name | (6-Methyl-1H-indol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(6-Methyl-1H-indol-3-yl)methanol synthesis protocols
An In-depth Technical Guide to the Synthesis of (6-Methyl-1H-indol-3-yl)methanol
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including the neurotransmitter serotonin.[1] Consequently, functionalized indoles are highly sought-after building blocks for drug discovery and development. This compound, in particular, serves as a crucial intermediate for synthesizing various therapeutic agents, including ligands for serotonin 5-HT receptors which are implicated in a range of neurological disorders.[2][3]
This guide provides a detailed, technically-grounded overview of a robust and widely adopted two-step synthetic pathway to this compound. As a senior application scientist, this document is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles and field-proven insights necessary for successful execution and adaptation in a research and development setting. The primary route discussed involves the C3-formylation of 6-methylindole followed by the selective reduction of the resulting aldehyde.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthesis plan. The target alcohol can be disconnected at the C-O bond, revealing its immediate precursor, an aldehyde. This aldehyde, in turn, can be formed by the addition of a formyl group to the starting material, 6-methylindole. This strategy leverages the inherent nucleophilicity of the indole ring.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of 6-Methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation
The introduction of a formyl group at the C3 position of the indole nucleus is the critical first step. The Vilsmeier-Haack reaction is a classic, high-yielding, and reliable method for achieving this transformation on electron-rich aromatic heterocycles like indoles.[4][5]
Principle & Mechanism
The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The indole ring, being electron-rich, acts as a nucleophile and attacks the Vilsmeier reagent. The C3 position is the most kinetically and thermodynamically favored site for electrophilic substitution due to its ability to form a stable, non-aromatic intermediate without disrupting the benzene ring's aromaticity. Subsequent hydrolysis of the resulting iminium ion during aqueous workup yields the desired indole-3-carbaldehyde.[4]
Caption: High-level mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
This protocol is adapted from established procedures for the formylation of substituted indoles.[4][5][6]
-
Reagent Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF, 4.0 equiv.). Cool the flask in an ice-salt bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent complex is often indicated by a color change to pink or yellow.[5]
-
Indole Addition: Dissolve 6-methylindole (1.0 equiv.) in a minimal amount of DMF and add this solution dropwise to the reaction mixture, ensuring the temperature remains between 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85-90 °C and maintain for 8-9 hours.[4][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the resulting solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until a pH > 9 is reached.[6] This step hydrolyzes the intermediate and precipitates the product.
-
Purification: Collect the precipitated pale yellow solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, 6-methyl-1H-indole-3-carbaldehyde, is typically obtained in high purity. If necessary, it can be recrystallized from ethanol.
Data Summary: Vilsmeier-Haack Formylation
| Reagent | Molar Equiv. | Role | Key Parameters | Typical Yield | Reference |
| 6-Methylindole | 1.0 | Starting Material | --- | 89% | [4][6] |
| POCl₃ | 1.1 - 1.2 | Activating Agent | Added dropwise at 0-5 °C | ||
| DMF | ~4.0+ | Reagent & Solvent | Cooled initially to 0-5 °C | ||
| Reaction Temp. | --- | --- | 85-90 °C | ||
| Reaction Time | --- | --- | 8-9 hours |
Part II: Reduction of 6-Methyl-1H-indole-3-carbaldehyde to this compound
With the aldehyde intermediate in hand, the final step is a straightforward reduction of the carbonyl group to a primary alcohol.
Principle & Mechanism
Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild and selective source of hydride ions (H⁻) that readily reduces aldehydes and ketones without affecting other potentially reducible functional groups within the indole structure under standard conditions. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with water or a protic solvent protonates the alkoxide to yield the final alcohol product, this compound.
Experimental Protocol
This protocol is based on standard reduction procedures for indole-3-carbaldehydes.[7]
-
Reaction Setup: In a round-bottomed flask, suspend 6-methyl-1H-indole-3-carbaldehyde (1.0 equiv.) in anhydrous methanol.
-
Cooling: Cool the suspension in an ice bath to 0-5 °C with magnetic stirring.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 0.6 - 1.0 equiv.) portion-wise to the cooled suspension. Control the rate of addition to maintain the temperature below 5 °C and manage any effervescence.
-
Reaction: Continue stirring the reaction mixture at 0-5 °C for 3 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching & Solvent Removal: After the reaction is complete, carefully add water to quench any unreacted NaBH₄. Remove the methanol under reduced pressure, ensuring the temperature does not exceed 75 °C.[7]
-
Isolation: Add water to the residue to precipitate the product. Cool the mixture to below 15 °C to maximize precipitation.[7]
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Dry the product under vacuum. The resulting this compound is often pure enough for subsequent use.
Data Summary: Aldehyde Reduction
| Reagent | Molar Equiv. | Role | Key Parameters | Typical Yield | Reference |
| 6-Methyl-1H-indole-3-carbaldehyde | 1.0 | Substrate | --- | >70% | [7] |
| Sodium Borohydride (NaBH₄) | 0.6 - 1.0 | Reducing Agent | Added portion-wise at 0-5 °C | ||
| Methanol | --- | Solvent | Anhydrous | ||
| Reaction Temp. | --- | --- | 0-5 °C | ||
| Reaction Time | --- | --- | 3 hours |
Overall Synthesis Workflow
Caption: Two-step synthesis workflow for this compound.
Alternative Synthetic Considerations
While the Vilsmeier-Haack/NaBH₄ reduction sequence is highly effective, other methods exist for both steps:
-
Alternative Formylation: Other methods to formylate indoles include the Reimer-Tiemann, Duff, and Rieche reactions, though these often suffer from harsher conditions or lower selectivity.[8] More modern approaches utilize catalysts like boron trifluoride etherate with trimethyl orthoformate[9] or iron-catalyzed systems.[10]
-
Direct C3-Hydroxymethylation: It is conceptually possible to directly introduce the hydroxymethyl group. This could involve reacting a metallated indole species (e.g., indolylmagnesium halide or indolyllithium) with formaldehyde. However, these methods can be complicated by N-functionalization and the high reactivity of organometallic reagents.[11][12]
Conclusion
The synthesis of this compound is efficiently achieved through a reliable two-step process: Vilsmeier-Haack formylation of 6-methylindole followed by sodium borohydride reduction of the aldehyde intermediate. This pathway employs common laboratory reagents, proceeds with high yields, and demonstrates fundamental principles of heterocyclic chemistry. The resulting product is a valuable synthon for the development of novel pharmaceuticals, particularly those targeting the serotonergic system.
References
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
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Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. Available at: [Link]
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Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. Available at: [Link]
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Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Thieme Chemistry. Available at: [Link]
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Supporting information for iridium-catalyzed methylation of indoles and pyrroles with methanol. The Royal Society of Chemistry. Available at: [Link]
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Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC - NIH. Available at: [Link]
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Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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An In-Depth Technical Guide to (6-Methyl-1H-indol-3-yl)methanol
Introduction
The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] (6-Methyl-1H-indol-3-yl)methanol represents a synthetically versatile derivative within this class. Its strategic functionalization—a nucleophilic indole ring, a reactive primary alcohol at the C3 position, and a methyl group on the benzene moiety—makes it a valuable building block for constructing more complex, biologically active molecules.[3][4] An exhaustive understanding of its physicochemical properties is paramount for researchers aiming to leverage its synthetic potential, ensuring predictable reactivity, effective purification, and appropriate handling. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and experimental data, to support professionals in drug discovery and chemical synthesis.
Core Physicochemical & Molecular Properties
A precise understanding of the fundamental properties of this compound is the starting point for its effective application. These parameters influence its solubility, stability, and reactivity, dictating the choice of solvents, reaction conditions, and storage protocols.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| Chemical Formula | C₁₀H₁₁NO | Calculated |
| Molecular Weight | 161.20 g/mol | Calculated[3] |
| CAS Number | 437988-53-9 | Chemical Abstract Service Registry Number[5] |
| Appearance | Solid (Typical for indole derivatives) | Inferred from related compounds |
| Melting Point | Data not available | Expected to be similar to 1H-indol-3-ylmethanol (92-94 °C)[6] |
| Solubility | Soluble in methanol, DMSO, ethyl acetate, chloroform. Sparingly soluble in water. | Based on the polarity of functional groups and general indole chemistry |
| pKa | ~16-17 (N-H), ~16-17 (O-H) | Estimated values. The indole N-H is weakly acidic. The alcohol O-H is comparable to other benzylic alcohols. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information for structural confirmation. While specific spectra for this exact compound are not widely published, the expected chemical shifts can be accurately predicted based on the extensive literature for substituted indoles.[7][8][9]
-
¹H NMR (Proton NMR):
-
Indole N-H: A broad singlet typically appearing downfield, around δ 8.0-8.5 ppm (in CDCl₃) or higher in DMSO-d₆.
-
Aromatic Protons (C4-H, C5-H, C7-H): These protons will appear in the aromatic region (δ 7.0-7.6 ppm). C7-H will likely be a singlet or narrow doublet around δ 7.3-7.4 ppm. C4-H will be a doublet coupled to C5-H, appearing around δ 7.5 ppm. C5-H will appear as a doublet of doublets, coupled to C4-H, around δ 6.9-7.0 ppm.
-
C2-H: A singlet or a triplet (if coupled to the N-H proton) typically found around δ 7.1-7.3 ppm.
-
Methylene Protons (-CH₂OH): A singlet (or a doublet if coupled to the OH proton) at approximately δ 4.7-4.9 ppm.
-
Methyl Protons (-CH₃): A sharp singlet at δ 2.4-2.5 ppm.
-
Alcohol Proton (-OH): A broad singlet whose position is highly dependent on solvent and concentration, often exchanged with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Indole Carbons: The eight carbon atoms of the indole ring typically resonate between δ 100-140 ppm. Key signals include C3 (around δ 115-120 ppm, shielded by the hydroxyl group), C2 (around δ 122-125 ppm), C3a and C7a (quaternary carbons, δ 125-138 ppm), and C6 (bearing the methyl group, δ ~130 ppm).[10]
-
Methylene Carbon (-CH₂OH): Expected around δ 60-65 ppm.
-
Methyl Carbon (-CH₃): Expected around δ 21-22 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The primary peak will correspond to the molecular weight, m/z = 161.
-
Key Fragments: A prominent fragment is expected at m/z = 130, corresponding to the loss of the hydroxymethyl radical (•CH₂OH). Another significant fragment can arise from the loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 143. The peak at m/z = 144 corresponds to the stable 3-methyl-6-methyl-indole cation formed after rearrangement.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp to medium absorption band around 3400-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals appear just below 3000 cm⁻¹ (for -CH₂- and -CH₃).
-
C=C Stretch (Aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.
Synthesis and Chemical Reactivity
This compound is not just a static molecule; its utility lies in its reactivity. Understanding its synthesis and subsequent chemical behavior is crucial for its application as a synthetic intermediate.
Synthetic Pathway
The most direct and common synthesis involves the reduction of the corresponding aldehyde, 6-methyl-1H-indole-3-carbaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[11]
Protocol: Synthesis via Aldehyde Reduction
-
Dissolution: In a round-bottom flask, dissolve 6-methyl-1H-indole-3-carbaldehyde (1.0 eq) in methanol or ethanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and prevent side reactions.
-
Reduction: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. The gradual addition maintains temperature control.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Core Reactivity
The reactivity of this compound is dominated by the interplay between the electron-rich indole ring and the benzylic alcohol.
-
Instability in Acidic Conditions: This is the most critical aspect of its chemistry. Under acidic conditions (Brønsted or Lewis acids), the hydroxyl group is readily protonated and eliminated as water.[12] This generates a highly stabilized, resonance-delocalized carbocation (an indolylmethyl cation).[13][14] This intermediate is extremely electrophilic and can be trapped by various nucleophiles. However, in the absence of a suitable external nucleophile, it can react with another molecule of the starting material, leading to dimerization or polymerization. This inherent instability necessitates careful handling and reaction design, often requiring neutral or basic conditions for storage and use.
-
Nucleophilic Substitution (Sₙ1-type): The facile formation of the indolylmethyl cation allows for efficient Sₙ1-type reactions. The hydroxyl group can be replaced by a wide range of nucleophiles, including other alcohols, thiols, amines, and soft carbon nucleophiles.[15] This reactivity is foundational to its use as a building block.
-
Oxidation: The primary alcohol can be oxidized to 6-methyl-1H-indole-3-carbaldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to 6-methyl-1H-indole-3-carboxylic acid using stronger agents like potassium permanganate (KMnO₄).
-
N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to install various protecting or functional groups.
Applications in Medicinal Chemistry
The indole scaffold is a "privileged structure," meaning it binds to multiple receptor types with high affinity.[1] this compound serves as a key starting material for synthesizing derivatives with therapeutic potential.
-
Precursor for Complex Heterocycles: It is an ideal precursor for Friedel-Crafts type alkylations of other electron-rich arenes and heterocycles, leading to the formation of bis(hetero)aryl methanes, which are common motifs in bioactive compounds.[16]
-
Mitochondrial OXPHOS Inhibitors: Recent studies have explored (1H-indol-6-yl)methyl benzoate analogs, derived from the corresponding alcohol, as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a promising target in cancer metabolism.[17]
-
General Drug Discovery: The ability to easily modify both the indole nitrogen and the C3-methanol group allows for the rapid generation of compound libraries for screening against various biological targets.[9]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18][19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20][21] Avoid contact with skin and eyes.[22] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent degradation, particularly the acid-catalyzed dimerization, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Avoid storage with or near acids.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
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Regioselective Reaction of 2-Indolylmethanols with Enamides. (2023). Molecules, 28(8), 3341. Available at: [Link]
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Profile of the catalytic asymmetric reactions of 2‐indolylmethanols. ResearchGate. Available at: [Link]
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Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Indolylmethanols as Reactants in Catalytic Asymmetric Reactions. (2017). The Journal of Organic Chemistry, 82(15), 7695–7707. Available at: [Link]
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(4-Methyl-1H-indol-3-yl)methanol (CAS No. 1090903-92-6). Kuujia. Available at: [Link]
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1H-indol-3-ylmethanol. ChemSynthesis. Available at: [Link]
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1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. Available at: [Link]
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1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). Human Metabolome Database. Available at: [Link]
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Biomedical Importance of Indoles. (2017). Molecules, 22(10), 1702. Available at: [Link]
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Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. (2021). Journal of the Brazilian Chemical Society. Available at: [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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(6-Methyl-1H-indol-3-yl)methanol: A Comprehensive Technical Guide to Its Prospective Synthesis and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of (6-Methyl-1H-indol-3-yl)methanol is presented in the table below. These values are extrapolated from the known properties of similar indole-containing molecules.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents |
| Melting Point | Estimated in the range of 100-115 °C |
Proposed Synthetic Pathway
The most direct and reliable method for the preparation of this compound involves a two-step sequence starting from a commercially available aniline derivative. The pathway first establishes the indole-3-carboxaldehyde core, followed by a selective reduction of the aldehyde functionality.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 6-Methyl-1H-indole-3-carboxaldehyde
This procedure is adapted from a patented method and is a crucial first step in obtaining the target molecule.[1]
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture for 30-40 minutes at this temperature to generate the Vilsmeier reagent in situ.
-
Formylation Reaction: To a separate flask containing 2,5-dimethylaniline dissolved in anhydrous DMF, slowly add the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 90 °C and maintain for 5-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and quench by the addition of a saturated sodium carbonate solution until the pH is basic (pH 8-9). A pale yellow solid will precipitate.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield pure 6-Methyl-1H-indole-3-carboxaldehyde.
Experimental Protocol: Reduction to this compound
The reduction of indole-3-carboxaldehydes to the corresponding alcohols is a standard and high-yielding transformation, typically employing sodium borohydride.[2][3]
-
Dissolution: In a round-bottom flask, dissolve 6-Methyl-1H-indole-3-carboxaldehyde in methanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. The molar excess of NaBH₄ should be between 1.5 to 2 equivalents.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC.
-
Quenching and Extraction: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product. Further purification by flash column chromatography on silica gel will yield pure this compound.
Spectral Data Analysis (Predicted)
The following sections detail the predicted spectral data for this compound. These predictions are based on the known spectral data of the precursor, 6-Methyl-1H-indole-3-carboxaldehyde, and other structurally related indole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole core, the methyl group, and the newly formed hydroxymethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | ~11.5-12.0 | br s | - |
| H-2 | ~7.2-7.4 | s | - |
| H-4 | ~7.5-7.7 | d | ~8.0 |
| H-5 | ~6.9-7.1 | d | ~8.0 |
| H-7 | ~7.3-7.5 | s | - |
| -CH₂OH | ~4.6-4.8 | s | - |
| -CH₃ | ~2.4-2.5 | s | - |
| -OH | ~5.0-5.5 | t (exchangeable) | ~5.0 |
Rationale: The aldehyde proton signal at ~9.98 ppm in the precursor will be absent.[1] A new singlet corresponding to the methylene protons of the hydroxymethyl group is expected to appear around 4.6-4.8 ppm. The protons on the aromatic ring are predicted based on the known spectrum of 6-methyl-1H-indole.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be instrumental in confirming the reduction of the aldehyde.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~123-125 |
| C-3 | ~110-112 |
| C-3a | ~127-129 |
| C-4 | ~120-122 |
| C-5 | ~121-123 |
| C-6 | ~130-132 |
| C-7 | ~111-113 |
| C-7a | ~135-137 |
| -CH₂OH | ~58-62 |
| -CH₃ | ~21-23 |
Rationale: The most significant change from the precursor's spectrum will be the disappearance of the aldehyde carbonyl carbon signal (expected >180 ppm) and the appearance of a new signal for the hydroxymethyl carbon in the aliphatic region (~58-62 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the functional group transformation.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200-3500 | Strong, broad |
| N-H Stretch (indole) | 3300-3400 | Medium, sharp |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium to strong |
| C-O Stretch (alcohol) | 1000-1100 | Strong |
Rationale: The characteristic C=O stretching frequency of the aldehyde at ~1650-1700 cm⁻¹ will be absent. The appearance of a strong, broad O-H stretching band and a strong C-O stretching band will confirm the presence of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
| Ion | Predicted m/z |
| [M]⁺ | 161 |
| [M-H₂O]⁺ | 143 |
| [M-CH₂OH]⁺ | 130 |
Rationale: The molecular ion peak is expected at an m/z of 161, corresponding to the molecular weight of the compound. Common fragmentation pathways for benzylic alcohols include the loss of water (H₂O) and the loss of the hydroxymethyl radical (•CH₂OH).
Workflow for Spectroscopic Analysis
Caption: A conceptual workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Conclusion
This technical guide presents a robust and scientifically grounded approach to the synthesis and characterization of this compound. While direct experimental data for this specific molecule is not widely available, the proposed synthetic route via the Vilsmeier-Haack formylation of 2,5-dimethylaniline followed by sodium borohydride reduction is a well-precedented and reliable strategy. The predicted spectral data, based on established principles of spectroscopy and analysis of related compounds, provides a strong framework for researchers to identify and characterize the target molecule. This guide serves as a valuable resource for scientists engaged in the exploration of novel indole derivatives for applications in drug discovery and materials science, enabling them to confidently pursue the synthesis and study of this and similar compounds.
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The Multifaceted Biological Activities of 6-Methyl Indole Derivatives: A Technical Guide for Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1][2][3][4] Among its numerous derivatives, those featuring a methyl group at the 6-position of the indole ring have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of 6-methyl indole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neurological properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
6-Methyl indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of cellular processes essential for tumor growth and survival.
Mechanism of Action: Tubulin Polymerization Inhibition and Beyond
A primary anticancer mechanism of certain 6-methyl indole derivatives is the inhibition of tubulin polymerization.[1] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, leading to apoptosis.[1] Structure-activity relationship (SAR) studies have revealed that substitution at the N-1 position of the indole ring with a methyl group can significantly enhance cytotoxic activity, in some cases by as much as 60-fold compared to unsubstituted analogs.[1]
Beyond tubulin inhibition, some derivatives act as potent inhibitors of crucial signaling pathways. For instance, certain 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles have demonstrated significant cytotoxicity against the MCF-7 human breast carcinoma cell line, with GI50 values in the sub-micromolar range.[6] Molecular docking studies suggest that these compounds may exert their effects through the inhibition of EGFR tyrosine kinase.[6]
Furthermore, hybrid molecules incorporating the 6-methyl indole scaffold have shown promise. Indolizino[6,7-b]indoles, designed as hybrids of β-carboline (a topoisomerase inhibitor) and bis(hydroxymethyl)pyrrole (a DNA cross-linking moiety), have exhibited significant cytotoxicity against a variety of human tumor cells in vitro and have shown remarkable tumor remission in xenograft models.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 6-methyl indole derivatives is intricately linked to their structural features. Key SAR observations include:
-
N-1 Substitution: Methylation at the N-1 position of the indole nucleus has been shown to dramatically increase antiproliferative activity.[1]
-
Substitution at C-3: The nature of the substituent at the C-3 position is crucial. While olefinic substitutions have shown lesser activity, other modifications can enhance potency.[1]
-
Hybridization: Combining the 6-methyl indole core with other pharmacologically active moieties, such as in the indolizino[6,7-b]indoles, can lead to compounds with multiple modes of action and enhanced antitumor effects.[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A standard method to evaluate the in vitro anticancer activity of 6-methyl indole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, L1210) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-methyl indole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Part 2: Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. 6-Methyl indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[8][9][10]
Mechanism of Action: COX-2 Inhibition and Cytokine Downregulation
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2).[8][11] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, 6-methyl indole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]
In addition to COX-2 inhibition, some derivatives can modulate the production of pro-inflammatory cytokines. For example, certain indole derivatives of ursolic acid have been shown to significantly inhibit nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: Administer the 6-methyl indole derivative or a control vehicle (e.g., saline) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Part 3: Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 6-Methyl indole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[12][13][14][15]
Mechanism of Action: Targeting Essential Bacterial Processes
The antimicrobial mechanisms of 6-methyl indole derivatives are diverse. Some compounds are believed to function as methyl transfer inhibitors, targeting essential enzymes like S-adenosyl methionine (SAM) synthetase (MetK).[12] By inhibiting MetK, these derivatives can disrupt critical metabolic pathways in bacteria. The structural similarity of the indole ring to the adenosyl moiety of SAM makes it a promising candidate for targeting the SAM binding pocket.[12]
Furthermore, 5-methylindole has demonstrated direct bactericidal activity against various Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14] It has also been shown to potentiate the activity of aminoglycoside antibiotics against MRSA.[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Serial Dilution: Perform a serial dilution of the 6-methyl indole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Part 4: Neurological Activity: Potential for Neuroprotection and Neuro-modulation
Emerging research indicates that 6-methyl indole derivatives possess activities relevant to neurological disorders, including neuroprotective and anti-neuroinflammatory effects.[16][17][18][19]
Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, oxidative stress and neuroinflammation play crucial roles.[17][20] Certain indole derivatives have been shown to alleviate cytotoxicity induced by neurotoxins, reduce the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and suppress inflammasome activation in microglial cells.[17] These effects contribute to the protection of dopaminergic neurons and the amelioration of motor deficits in animal models of Parkinson's disease.[17]
Furthermore, some indole-based compounds have demonstrated the ability to disaggregate amyloid-β peptides, a key pathological hallmark of Alzheimer's disease, and protect neuronal cells from amyloid-β-induced cytotoxicity.[16]
Experimental Workflow: Assessing Neuroprotective Effects
Caption: Experimental workflow for evaluating the neuroprotective effects of 6-methyl indole derivatives.
Part 5: Data Summary and Future Directions
To provide a clear overview of the potency of various 6-methyl indole derivatives, the following table summarizes key quantitative data from the literature.
| Compound Class | Biological Activity | Target/Assay | Potency (IC50/GI50/MIC) | Reference |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles | Anticancer | MCF-7 cell line | 0.5 - 2.0 µM (GI50) | [6] |
| Indole-thiophene complex | Anticancer | HT29, HepG2, HCT116, T98G cell lines | Nanomolar range (IC50) | [1] |
| Indole derivatives of Ursolic Acid | Anti-inflammatory | Nitric Oxide Inhibition | Significant at 5 µM and 10 µM | [10] |
| Indole-triazole derivatives | Antimicrobial | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 µg/mL (MIC) | [13] |
The diverse biological activities of 6-methyl indole derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical applications. The continued exploration of this privileged chemical space holds significant promise for addressing unmet medical needs in oncology, inflammation, infectious diseases, and neurology.
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An In-Depth Technical Guide to Investigating the In Vitro Anticancer Effects of (6-Methyl-1H-indol-3-yl)methanol
Foreword: The Rationale for Investigating (6-Methyl-1H-indol-3-yl)methanol
The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Notably, indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, and its derivatives have garnered significant attention for their chemopreventive and therapeutic potential in oncology.[3][4][5] These compounds are known to modulate a wide array of signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3][6][7] The introduction of a methyl group at the 6-position of the indole ring in this compound presents a novel structural modification. This substitution has the potential to alter the compound's electronic properties and steric interactions with biological targets, possibly enhancing its anticancer efficacy and selectivity compared to the parent I3C. This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, from initial cytotoxicity screening to mechanistic elucidation, to determine its potential as a novel anticancer agent.
Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Activity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects. This is crucial for establishing a dose-response relationship and identifying the optimal concentration range for subsequent mechanistic studies.
Cell Line Selection: A Targeted and Broad-Spectrum Approach
The choice of cancer cell lines is critical for a comprehensive assessment. It is recommended to use a panel of cell lines representing different cancer types to evaluate the compound's spectrum of activity. For instance:
-
MCF-7 (Breast Cancer): An estrogen receptor-positive cell line, relevant for studying hormone-dependent cancers.
-
A549 (Lung Cancer): A common model for non-small cell lung cancer.
-
HCT116 (Colon Cancer): A well-characterized colorectal cancer cell line.
-
PC-3 (Prostate Cancer): An androgen-independent prostate cancer cell line.
Inclusion of a non-cancerous cell line, such as human fibroblasts, is essential to assess the compound's selectivity and potential toxicity to normal cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[8]
Step-by-Step Protocol:
-
Cell Seeding: Plate the selected cancer and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Treat the cells with these varying concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Summarizing Cytotoxicity Data
The IC50 values should be presented in a clear and concise table for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value |
| Human Fibroblasts | Non-cancerous | Experimental Value |
Part 2: Mechanistic Deep Dive - Unraveling the Mode of Action
Once the cytotoxic potential of this compound is established, the next crucial step is to investigate its mechanism of action. Based on the known activities of other indole derivatives, the primary areas of investigation should be the induction of apoptosis and cell cycle arrest.[7][9]
Apoptosis Induction: The Hallmarks of Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.[2] Several assays can be employed to determine if this compound induces apoptosis.
Caption: A streamlined workflow for the comprehensive analysis of apoptosis induction.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect early and late apoptosis.
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Caspase-3/7 Activity Assay: Caspases are key executioners of apoptosis.
-
Plate cells in a 96-well plate and treat with the compound.
-
Add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Measure the luminescence or fluorescence, which is proportional to caspase activity.
-
-
Western Blot Analysis of Bcl-2 Family Proteins: The Bcl-2 family of proteins are critical regulators of apoptosis.
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
-
Analyze the changes in the expression levels of these proteins.
-
Cell Cycle Arrest: Halting Cancer Cell Proliferation
Many anticancer compounds exert their effects by disrupting the cell cycle, leading to a halt in proliferation.[10][11] Flow cytometry is the gold standard for cell cycle analysis.[12][13]
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[8]
-
Staining: Wash the cells and resuspend them in a staining buffer containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[12]
-
Flow Cytometry: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: A diagram illustrating a potential G1 phase cell cycle arrest induced by the compound.
Part 3: Advanced Mechanistic Insights - Signaling Pathway Modulation
Indole compounds are known to modulate several key signaling pathways involved in cancer progression.[3][9] Investigating the effect of this compound on these pathways can provide deeper insights into its mechanism of action.
Key Signaling Pathways to Investigate
Based on existing literature on indole derivatives, the following pathways are of high interest:
-
NF-κB Pathway: A crucial regulator of inflammation, immunity, and cell survival.[6]
-
PI3K/Akt/mTOR Pathway: A central pathway that controls cell growth, proliferation, and survival.[9]
-
MAPK/ERK Pathway: Involved in the regulation of cell proliferation, differentiation, and survival.
Experimental Approach: Western Blotting
Western blotting is a powerful technique to assess the activation status of key proteins within these signaling pathways. By analyzing the phosphorylation levels of proteins such as Akt, mTOR, and ERK, one can determine the impact of this compound on these pathways.
Conclusion and Future Directions
This technical guide outlines a systematic and comprehensive approach to evaluate the in vitro anticancer effects of the novel compound, this compound. The proposed experiments will provide crucial data on its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on key cancer-related signaling pathways. Positive and significant findings from these in vitro studies would provide a strong rationale for advancing this compound to preclinical in vivo studies in animal models, a critical step in the drug development pipeline.
References
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Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current Drug Targets, 11(6), 652–666. [Link]
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Various Authors. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5789. [Link]
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Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Bentham Science Publishers. [Link]
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Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802–1824. [Link]
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Various Authors. (2024). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]
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Kim, Y. S., & Milner, J. A. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. Journal of Biomedical Research, 32(2), 79–80. [Link]
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Centofanti, F. (Ed.). (n.d.). Biological and Pharmacological Research on Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. [Link]
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Various Authors. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. ResearchGate. [Link]
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Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle, 4(9), 1201–1215. [Link]
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Various Authors. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. [Link]
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Novus Biologicals. (2020, October 28). Cell Cycle Analysis by Flow Cytometry [Video]. YouTube. [Link]
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Zovko, A., & Viktory, Z. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3552. [Link]
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An In-Depth Technical Guide to the Antimicrobial Potential of (6-Methyl-1H-indol-3-yl)methanol
Foreword: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and innovative approach to the discovery and development of new chemical entities with potent antimicrobial activity. In this context, heterocyclic compounds, particularly those possessing the indole scaffold, have emerged as a promising avenue of research. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. This guide focuses on a specific, yet under-explored, indole derivative: (6-Methyl-1H-indol-3-yl)methanol. While direct evidence of its antimicrobial properties is not yet established in the scientific literature, its structural similarity to other bioactive indoles, such as indole-3-carbinol, warrants a thorough investigation.[1][2] This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a proposed synthesis, a robust framework for the evaluation of its antimicrobial activity, and a discussion of its potential mechanisms of action.
The Indole Scaffold: A Versatile Pharmacophore
The indole ring system, an aromatic heterocyclic compound, is a fundamental structural motif in a vast number of biologically active compounds.[3][4] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to interact with a variety of biological targets. Many indole derivatives have been reported to exhibit significant antimicrobial, antiviral, antifungal, and anticancer properties.[5][6][7] The antimicrobial activity of indoles is often attributed to their ability to disrupt cell membranes, interfere with DNA replication, or inhibit key enzymatic pathways.[8][9]
This compound is a derivative of the indole-3-carbinol structure. The presence of a methyl group at the 6-position of the indole ring can potentially influence its lipophilicity and electronic properties, which in turn may modulate its biological activity. This guide provides the foundational knowledge and detailed experimental protocols to systematically investigate the antimicrobial potential of this specific compound.
Proposed Synthesis and Characterization of this compound
A plausible and efficient synthetic route to obtain this compound is proposed, commencing from the commercially available 6-methylindole. The synthesis involves a two-step process: formylation of the indole ring at the 3-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.
Step 1: Vilsmeier-Haack Formylation of 6-Methylindole
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide such as N,N-dimethylformamide (DMF).
Reaction:
6-Methylindole + POCl₃/DMF → 6-Methyl-1H-indole-3-carbaldehyde
Rationale for Experimental Choices:
-
Solvent: Anhydrous DMF serves as both a reactant and a solvent.
-
Temperature: The reaction is typically initiated at low temperatures (0-5 °C) to control the exothermic formation of the Vilsmeier reagent and then gently warmed to drive the reaction to completion.
-
Work-up: The reaction is quenched by the addition of an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to neutralize the acidic medium and precipitate the product.
Step 2: Reduction of 6-Methyl-1H-indole-3-carbaldehyde
The reduction of the aldehyde functional group in 6-Methyl-1H-indole-3-carbaldehyde to a primary alcohol can be readily achieved using a mild reducing agent like sodium borohydride (NaBH₄).
Reaction:
6-Methyl-1H-indole-3-carbaldehyde + NaBH₄ → this compound
Rationale for Experimental Choices:
-
Reducing Agent: Sodium borohydride is a selective and mild reducing agent that is well-suited for the reduction of aldehydes and ketones without affecting other functional groups that might be present in more complex indole derivatives.
-
Solvent: A protic solvent such as methanol or ethanol is typically used for NaBH₄ reductions.
-
Work-up: The reaction is quenched by the addition of water or a dilute acid to destroy the excess NaBH₄ and the resulting borate esters.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful conversion of the aldehyde to the alcohol.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the disappearance of the aldehyde carbonyl (C=O) group.
-
Melting Point Analysis: To assess the purity of the crystalline product.
A Comprehensive Framework for Antimicrobial Activity Evaluation
A systematic evaluation of the antimicrobial properties of this compound is crucial. The following section provides detailed, step-by-step protocols for determining its in vitro antimicrobial activity against a panel of clinically relevant microorganisms.[10][11][12]
Selection of Test Microorganisms
A representative panel of microorganisms should be selected to assess the broad-spectrum potential of the compound. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: Candida albicans, Aspergillus niger.
Experimental Workflow for Antimicrobial Screening
Caption: Overall workflow for the in vitro antimicrobial evaluation of this compound.
Detailed Experimental Protocols
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inocula (adjusted to 0.5 McFarland standard)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of the solvent used)
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Dilute the standardized microbial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well, except for the negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at the appropriate temperature and duration for the test microorganism.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
This is a qualitative method to assess the antimicrobial activity of a compound.
Procedure:
-
Prepare a lawn of the test microorganism on an agar plate using a sterile cotton swab dipped in a standardized inoculum.
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound.
-
Place the impregnated discs on the surface of the agar plate.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation
The results of the antimicrobial susceptibility testing should be summarized in a clear and concise table for easy comparison.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | |||
| MRSA | |||
| B. subtilis | |||
| E. coli | |||
| P. aeruginosa | |||
| C. albicans | |||
| A. niger |
Elucidation of the Potential Mechanism of Action
Understanding the mechanism by which this compound may exert its antimicrobial effect is crucial for its development as a therapeutic agent. Based on the known mechanisms of other indole derivatives, several hypotheses can be investigated.[8][13]
Proposed Mechanisms of Action for Indole Derivatives
-
Membrane Disruption: Indole compounds can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[9]
-
Inhibition of Biofilm Formation: Many indole derivatives have been shown to interfere with quorum sensing signaling pathways, which are essential for biofilm formation in many pathogenic bacteria.
-
DNA Intercalation: The planar indole ring can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.
-
Enzyme Inhibition: Indole derivatives can bind to the active sites of essential microbial enzymes, inhibiting their function. For instance, some indole compounds are known to target enzymes involved in fatty acid synthesis.[5]
Experimental Approaches to Investigate the Mechanism of Action
Caption: Experimental approaches to elucidate the potential mechanism of action of this compound.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring.[5][14][15]
-
Lipophilicity: The methyl group at the 6-position of this compound is expected to increase its lipophilicity compared to the parent indole-3-carbinol. This could enhance its ability to penetrate microbial cell membranes.
-
Hydrogen Bonding: The hydroxyl group of the methanol substituent at the 3-position can participate in hydrogen bonding interactions with biological targets, which could be crucial for its antimicrobial activity.
-
Electronic Effects: The methyl group is an electron-donating group, which can influence the electron density of the indole ring and its reactivity.
Further studies involving the synthesis and evaluation of a series of analogues of this compound with different substituents at various positions would be invaluable for establishing a clear structure-activity relationship.
Conclusion and Future Directions
While the antimicrobial activity of this compound remains to be experimentally validated, its structural features and the well-documented antimicrobial properties of the indole scaffold provide a strong rationale for its investigation as a novel antimicrobial agent. This technical guide has provided a comprehensive roadmap for its synthesis, a detailed framework for the evaluation of its antimicrobial efficacy, and a discussion of its potential mechanisms of action.
Future research should focus on the following:
-
Execution of the proposed synthesis and rigorous characterization of the compound.
-
Systematic in vitro antimicrobial screening against a broad panel of pathogens, including multidrug-resistant strains.
-
In-depth mechanistic studies to identify the primary cellular target(s) of the compound.
-
Investigation of its cytotoxicity against mammalian cell lines to assess its therapeutic index.
-
Synthesis and evaluation of a library of analogues to establish a robust structure-activity relationship and optimize its antimicrobial potency.
The exploration of novel chemical entities like this compound is a critical step in the ongoing battle against antimicrobial resistance. The methodologies and insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this promising indole derivative.
References
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Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2019). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2023). Microbiology Spectrum. Retrieved January 17, 2026, from [Link]
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In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms. (2007). Biological & Pharmaceutical Bulletin. Retrieved January 17, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2017). PubMed Central. Retrieved January 17, 2026, from [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2020). Marmara Pharmaceutical Journal. Retrieved January 17, 2026, from [Link]
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In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]
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Biological and Pharmacological Research on Indole-3-Carbinol (I3C) and Its Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (2024). PORTAL: Journal of Multidisciplinary International Studies. Retrieved January 17, 2026, from [Link]
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Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. Retrieved January 17, 2026, from [Link]
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Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synergistic action of indole-3-carbinol with membrane-active agents against multidrug-resistant Gram-negative bacteria. (2023). PubMed. Retrieved January 17, 2026, from [Link]
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Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. (2026). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
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In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved January 17, 2026, from [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 17, 2026, from [Link]
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of indole derivatives as prevalent moieties in selected alkaloids. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Examination of previously reported syntheses of (1H-indol-3-yl)methyl... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Discovery and Isolation of Indole Alkaloids
Foreword: The Enduring Allure of the Indole Nucleus
Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds.[1] Their story is deeply intertwined with human history, from ancient ritualistic use of psilocybin-containing mushrooms to the development of powerful modern medicines.[1] The journey from a plant or fungus in its native habitat to a purified, characterized compound in a laboratory vial is a testament to the art and science of natural product chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and field-proven methodologies for the successful discovery and isolation of these remarkable molecules. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and logical approach to this challenging and rewarding field.
Section 1: The Genesis of Diversity - A Glimpse into Biosynthesis
The vast structural variety of indole alkaloids originates from a common and elegant biosynthetic blueprint. The journey begins with the essential amino acid L-tryptophan.[2] Through a series of enzymatic transformations, this precursor gives rise to the tryptamine scaffold, the foundational building block for the majority of indole alkaloids.[1][2]
Key biosynthetic reactions often involve a Mannich-like condensation between an amine precursor (like tryptamine) and an aldehyde or keto acid.[1][3] This crucial step forges a new carbon-carbon bond and is often the first committed step that directs metabolism toward a specific alkaloid subtype.[3] For instance, in the formation of many complex monoterpenoid indole alkaloids, tryptamine condenses with the iridoid monoterpene secologanin.[1][4][5] This initial coupling creates the scaffold from which an incredible array of complex structures, such as strychnine and the anticancer agents vinblastine and vincristine, are subsequently built.[1][4] Understanding these biosynthetic origins is not merely an academic exercise; it can provide valuable clues for sourcing and can help in the dereplication process, preventing the redundant isolation of known compounds.
Caption: Core biosynthetic route from L-Tryptophan to major indole alkaloid classes.
Section 2: The Discovery Pipeline - From Source to Crude Extract
Indole alkaloids are found across the biological kingdom, from plants and fungi to marine sponges.[6][7][8] Prominent plant families like Apocynaceae, Rubiaceae, and Loganiaceae are particularly rich sources.[6] The initial discovery phase often involves screening crude extracts from these organisms for specific biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.[6][7][8][9]
Sourcing and Preparation of Raw Material
The first critical step is the meticulous collection and preparation of the source material. The concentration of alkaloids can vary significantly based on the plant part (roots, bark, leaves), geographical location, and season of collection.
-
Collection & Authentication : Proper botanical identification is paramount to ensure reproducibility.
-
Drying : Plant material is typically dried at a controlled temperature (e.g., 40-60°C) to prevent enzymatic degradation of the target compounds.[10]
-
Grinding : The dried material is ground into a fine powder to increase the surface area, maximizing the efficiency of the subsequent extraction process.
Extraction: Liberating the Alkaloids
The goal of extraction is to efficiently transfer the alkaloids from the solid plant matrix into a liquid solvent. The choice of solvent and method is dictated by the polarity and stability of the target alkaloids.
Common Extraction Methodologies:
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the powdered material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | Highly efficient, requires less solvent than maceration. | Can degrade heat-sensitive compounds due to prolonged exposure to the solvent's boiling point. |
| Ultrasonication | Using high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | Fast, efficient, and operates at lower temperatures.[10] | Can be less effective for dense, woody materials. |
| Acidified Water Extraction | Using dilute acid (e.g., HCl or tartaric acid) to protonate alkaloids, forming water-soluble salts.[11][12] | Highly selective for basic alkaloids, removes many lipophilic impurities.[11] | Co-extracts other water-soluble compounds like sugars and tannins. |
Expert Insight: For a broad-spectrum initial extraction, a polar solvent like methanol or ethanol is often employed.[13] However, if the primary targets are known to be basic alkaloids, an initial extraction with acidified water can be a highly effective first step to selectively capture these compounds and simplify the subsequent cleanup.[11][12]
Section 3: The Core of Isolation - Purification Strategies
The crude extract is a complex mixture containing pigments, lipids, tannins, and a host of other secondary metabolites. The heart of the isolation process lies in the systematic separation and purification of the target indole alkaloids from this complex matrix. A foundational technique for this purpose is the acid-base extraction.
The Power of pH: Acid-Base Extraction
This liquid-liquid extraction technique is the cornerstone of alkaloid purification. It leverages the basic nature of the nitrogen atom present in most alkaloids, allowing for their selective transfer between aqueous and organic phases by simply adjusting the pH.[13]
Self-Validating Protocol for Acid-Base Extraction:
-
Initial Extraction : Assume the crude extract was obtained using methanol. First, evaporate the methanol under reduced pressure.
-
Acidification : Re-dissolve the residue in a dilute aqueous acid solution (e.g., 5% HCl). This protonates the basic alkaloids (Alk → Alk-H⁺), rendering them soluble in the aqueous phase.
-
Removal of Neutral/Acidic Impurities : Extract the acidic aqueous solution with an immiscible organic solvent like dichloromethane or ethyl acetate.[13] Lipophilic, non-basic impurities (e.g., chlorophyll, lipids) will partition into the organic layer, which is then discarded. This step is a critical "de-fatting" process.
-
Basification : The remaining aqueous layer, now enriched with alkaloid salts, is then basified by the slow addition of a base (e.g., NH₄OH or Na₂CO₃) to a pH of ~9-10. This deprotonates the alkaloids (Alk-H⁺ → Alk), converting them back to their free-base form, which is typically less soluble in water and more soluble in organic solvents.
-
Final Extraction : Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane). The free-base alkaloids will now partition into the organic phase.
-
Concentration : The organic layers are combined, dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated under reduced pressure to yield a crude total alkaloid fraction.
Caption: Workflow of acid-base extraction for selective alkaloid isolation.
Chromatographic Purification: The Path to Purity
While acid-base extraction provides an enriched alkaloid fraction, it is rarely sufficient to isolate a single compound. Chromatography is the indispensable tool for separating individual alkaloids based on their differential physicochemical properties.
3.2.1. Column Chromatography (CC)
This is the workhorse technique for preparative scale separation. The crude alkaloid mixture is loaded onto a column packed with a stationary phase (most commonly silica gel) and eluted with a mobile phase (a solvent or mixture of solvents).
-
Causality : Separation on silica gel is based on polarity. More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel down the column faster. The separation is controlled by systematically increasing the polarity of the mobile phase (e.g., starting with 100% hexane and gradually adding ethyl acetate or methanol).
-
Self-Validation : The process is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles (spots with the same retention factor, Rf) are pooled. This ensures that the separation is proceeding as expected and guides the pooling of pure or semi-pure fractions.
3.2.2. High-Performance Liquid Chromatography (HPLC)
For final purification or the isolation of minor components, HPLC offers significantly higher resolution than column chromatography.[14]
-
Normal-Phase (NP-HPLC) : Uses a polar stationary phase (like silica) and a non-polar mobile phase.
-
Reversed-Phase (RP-HPLC) : The most common mode, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water). In RP-HPLC, the elution order is reversed: more polar compounds elute first.
-
Expert Insight : RP-HPLC is often preferred for its reproducibility and the ability to handle a wider range of polarities. The addition of a small amount of an acid (like formic acid or TFA) or a base (like diethylamine) to the mobile phase can dramatically improve the peak shape of basic alkaloids by preventing their interaction with residual silanol groups on the stationary phase.[15]
Section 4: The Moment of Truth - Structural Elucidation
Once a compound is isolated and deemed pure by HPLC, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers valuable clues about its substructures.[10] High-resolution MS (HRMS) can determine the elemental formula with high accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the complete 3D structure of a molecule.[10]
-
1D NMR (¹H, ¹³C) : Provides information on the types and number of hydrogen and carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC) : Reveals the connectivity between atoms, allowing the pieces of the structural puzzle to be assembled into a complete molecular framework.
-
Section 5: Conclusion and Future Horizons
The discovery and isolation of indole alkaloids is a meticulous process that demands a deep understanding of chemical principles and a systematic, logical workflow. From the selection of source material to the final spectroscopic analysis, every step is a critical decision point that influences the outcome. The pharmacological potential of this class of compounds is vast, with applications ranging from anticancer and antihypertensive agents to pioneering treatments for addiction.[1][6][16] As analytical technologies become more sensitive and separation techniques more powerful, the exploration of the chemical diversity encapsulated within the indole alkaloid family will undoubtedly continue to yield novel therapeutic leads, reinforcing the timeless value of natural product drug discovery.
References
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Indole alkaloid - Wikipedia . Wikipedia. [Link]
-
Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A . MDPI. [Link]
-
Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective . National Center for Biotechnology Information (NCBI). [Link]
-
Biosynthesis of Fungal Indole Alkaloids . National Center for Biotechnology Information (NCBI). [Link]
-
Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective . ResearchGate. [Link]
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Biomedical Importance of Indoles . National Center for Biotechnology Information (NCBI). [Link]
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The extraction, separation and purification of alkaloids in the natural medicine . Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
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Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis . ResearchGate. [Link]
-
The Potential of Indole Alkaloids in Bone Health and Osteoporosis Management . MDPI. [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine . MDPI. [Link]
-
A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species . Research Journal of Pharmacognosy. [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) . National Center for Biotechnology Information (NCBI). [Link]
-
Indole - Metabolite of the month . biocrates life sciences gmbh. [Link]
-
Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities . MDPI. [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine . National Center for Biotechnology Information (NCBI). [Link]
-
Indole Alkaloids with Potential Anticancer Activity . PubMed. [Link]
-
A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine . PubMed. [Link]
-
Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases . National Center for Biotechnology Information (NCBI). [Link]
-
The scaffold-forming steps of plant alkaloid biosynthesis . Royal Society of Chemistry Publishing. [Link]
-
Isolation and Purification of Alkaloids . Scribd. [Link]
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Analysis of alkaloids from different chemical groups by different liquid chromatography methods . ResearchGate. [Link]
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Biosynthesis of Alkaloids . Imperial College London. [Link]
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New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids . Scholarly Publications Leiden University. [Link]
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Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species . Frontiers. [Link]
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Methodological & Application
synthesis of bis(indolyl)methanes from (6-Methyl-1H-indol-3-yl)methanol
Topic: High-Fidelity Synthesis of Bis(indolyl)methanes from (6-Methyl-1H-indol-3-yl)methanol: A Mechanistic and Practical Guide
Introduction: The Bis(indolyl)methane Scaffold in Modern Drug Discovery
The bis(indolyl)methane (BIM) framework is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. These structures are not merely synthetic curiosities; they form the core of numerous naturally occurring bioactive compounds and have demonstrated a remarkable breadth of pharmacological activities. BIM derivatives are recognized for their potential as anticancer, anti-inflammatory, antibacterial, and antioxidant agents, making them a fertile ground for the development of novel therapeutics. Their mechanism of action is often multifaceted, involving interactions with a range of biological targets. Consequently, robust and well-characterized synthetic routes to access structurally diverse BIMs are of paramount importance for advancing drug discovery programs.
This application note provides a comprehensive guide to the synthesis of bis(6-methyl-1H-indol-3-yl)methane through the acid-catalyzed self-condensation of this compound. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer expert insights into process optimization and troubleshooting.
Chemical Theory and Mechanism: An Acid-Catalyzed Dehydrative Condensation
The synthesis of bis(indolyl)methanes from an indol-3-ylmethanol precursor is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The process is initiated by the protonation of the hydroxyl group of the indolylmethanol, which transforms it into a good leaving group (water). Subsequent loss of water generates a highly stabilized, resonance-delocalized carbocation. This electrophilic intermediate, often referred to as an azafulvenium ion, is the key reactive species in the C-C bond-forming step.
The electron-rich C3 position of a second indole molecule then acts as a nucleophile, attacking the carbocation to form the dimeric product. The reaction is essentially a dehydrative dimerization[1][2]. The 6-methyl substituent on the indole ring is an electron-donating group, which enhances the nucleophilicity of the indole nucleus and can facilitate the reaction.
The overall transformation can be visualized as follows:
Caption: Acid-catalyzed synthesis of bis(indolyl)methanes.
Experimental Protocols: Synthesis of Bis(6-methyl-1H-indol-3-yl)methane
This protocol is adapted from established procedures for the acid-catalyzed dimerization of indol-3-ylmethanols[2]. It is designed to be a reliable starting point for laboratory-scale synthesis.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material |
| p-Toluenesulfonic acid monohydrate | ACS Reagent, ≥98.5% | Sigma-Aldrich | Catalyst |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - | For quenching the reaction |
| Anhydrous Sodium Sulfate | Laboratory Grade | - | For drying the organic phase |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography |
| Hexanes / Ethyl Acetate | HPLC Grade | - | Eluent for chromatography |
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.61 g, 10.0 mmol).
-
Add anhydrous dichloromethane (50 mL) to dissolve the starting material. Stir the solution at room temperature until all solid has dissolved.
-
-
Catalyst Addition and Reaction:
-
To the stirred solution, add p-toluenesulfonic acid monohydrate (e.g., 95 mg, 0.5 mmol, 5 mol%).
-
Expert Insight: The catalyst loading is critical. Lower loadings may lead to incomplete reaction, while higher loadings can promote the formation of polymeric byproducts. 5 mol% is a robust starting point.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent system). The starting material should have a lower Rf than the less polar bis(indolyl)methane product. The reaction is typically complete within 1-3 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated sodium bicarbonate solution (30 mL).
-
Causality: This step neutralizes the acidic catalyst, preventing further reactions and potential product degradation during work-up.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Protocol:
-
Load the crude material onto a silica gel column.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent in vacuo to yield bis(6-methyl-1H-indol-3-yl)methane as a solid.
-
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient catalyst; Low reaction temperature; Short reaction time. | Increase catalyst loading to 7-10 mol%. Gently warm the reaction to 30-35 °C. Extend the reaction time, monitoring by TLC. |
| Formation of Polymeric Byproducts | Catalyst concentration is too high; Reaction temperature is too high. | Reduce catalyst loading to 2-3 mol%. Ensure the reaction is run at room temperature. |
| Difficult Purification | Streaking on TLC plate. | Add 1% triethylamine to the chromatography eluent to neutralize residual acidity on the silica gel. |
| Low Yield | Inefficient extraction; Product loss during chromatography. | Ensure thorough extraction from the aqueous phase. Use a minimal amount of silica gel for purification to reduce adsorption losses. |
Concluding Remarks
The acid-catalyzed self-condensation of this compound is an efficient and direct method for the synthesis of the corresponding bis(indolyl)methane. This protocol provides a reliable and scalable procedure for accessing this valuable scaffold. The simplicity of the reaction, coupled with the biological significance of the product class, makes this a highly relevant transformation for researchers in drug discovery and development. Careful control of catalyst loading and reaction temperature are key to achieving high yields and purity.
References
-
Reddy, P. S. N., & Kumar, V. S. (2018). A Review of Bisindolylmethane as an Important Scaffold for Drug Discovery. PubMed. Available at: [Link]
-
Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. MDPI. (2014). Available at: [Link]
-
“Acid-catalyzed” Synthesis of bis(indolyl)methanes. Bentham Science. (n.d.). Available at: [Link]
-
Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. ACS Publications. (2018). Available at: [Link]
-
(a) Pd(II)‐catalyzed synthesis of bis(indolyl)methanes from indoles and alcohols. ResearchGate. (n.d.). Available at: [Link]
-
Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry. (2024). Available at: [Link]
-
Scheme 1. Synthesis of bis(indolyl)methane. ResearchGate. (n.d.). Available at: [Link]
-
Protonation dehydration pathway: dimerization of indole‐3‐carbinols. ResearchGate. (n.d.). Available at: [Link]
-
Plausible mechanism for the synthesis of bis(indolyl)methanes. ResearchGate. (n.d.). Available at: [Link]
-
Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research. (n.d.). Available at: [Link]
-
Proposed mechanism for bis(indolyl)methane and di[bis(indolyl)methane] compound using the CNSLF-SO 3 H catalyst. ResearchGate. (n.d.). Available at: [Link]
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Publications. (2022). Available at: [Link]
-
LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. Royal Society of Chemistry. (2024). Available at: [Link]
-
Black, D. StC., et al. (1995). Some acid-catalysed reactions of indol-3-yl and indol-2-yl disubstituted methanols. Journal of the Chemical Society, Perkin Transactions 1, (2), 213-219. Available at: [Link]
Sources
using (6-Methyl-1H-indol-3-yl)methanol in palladium-catalyzed cross-coupling reactions
An Application Guide to the Strategic Use of (6-Methyl-1H-indol-3-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions. The focus is on leveraging the inherent reactivity of the 3-(hydroxymethyl) functionality, particularly in Tsuji-Trost-type allylic alkylations, and exploring its potential in other seminal cross-coupling methodologies.
Introduction: The Indole Scaffold and the Power of Palladium Catalysis
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and biological significance have driven the development of myriad synthetic methods for its functionalization. Among these, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds.
This compound represents a readily accessible and highly versatile starting material. While traditional cross-coupling reactions on the indole core often require pre-functionalization with a halide or triflate, the 3-(hydroxymethyl) group offers a unique handle for a different class of palladium-catalyzed transformations, most notably the Tsuji-Trost reaction. This application note will detail the established protocols for this reaction and provide a forward-looking perspective on its broader utility.
Section 1: The Tsuji-Trost-Type Reaction: A Gateway to Novel 3-Substituted Indoles
The palladium-catalyzed Tsuji-Trost reaction is a powerful method for the allylation of nucleophiles.[1] In the context of (indol-3-yl)methanol derivatives, the benzylic C-O bond can be activated by a palladium(0) catalyst to form a π-allylpalladium intermediate, which then undergoes nucleophilic attack. This approach transforms the hydroxymethyl group into an excellent leaving group, enabling the introduction of a wide range of functionalities at the C3-position.[2]
Mechanistic Insights
The reaction is initiated by the oxidative addition of a Pd(0) species to an activated form of this compound, typically the corresponding acetate. This forms a cationic π-allylpalladium(II) complex. This electrophilic intermediate is then attacked by a soft nucleophile, leading to the formation of the C-nucleophile bond and regenerating the Pd(0) catalyst, thus completing the catalytic cycle.[3][4]
Detailed Protocol 1: Synthesis of 3-((Arylsulfonyl)methyl)-1-tosyl-6-methyl-1H-indoles
This protocol describes the palladium-catalyzed reaction of (1-tosyl-6-methyl-1H-indol-3-yl)methyl acetate with various sodium aryl sulfinates. The starting acetate can be readily prepared from this compound by N-tosylation followed by O-acetylation.
Experimental Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add (1-tosyl-6-methyl-1H-indol-3-yl)methyl acetate (1.0 equiv.), sodium aryl sulfinate (1.5 equiv.), and a palladium catalyst system (e.g., 5 mol% Pd₂(dba)₃ and 10 mol% dppf).
-
Add anhydrous solvent (e.g., THF or dioxane).
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
| Entry | Aryl Sulfinate Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Sodium benzenesulfinate | Pd₂(dba)₃ / dppf | THF | 80 | ~85-95 |
| 2 | Sodium p-toluenesulfinate | Pd₂(dba)₃ / dppf | Dioxane | 100 | ~80-90 |
| 3 | Sodium 4-chlorobenzenesulfinate | Pd(PPh₃)₄ | THF | 80 | ~82-92 |
Table 1: Representative conditions for the synthesis of 3-((arylsulfonyl)methyl)-indoles. Yields are indicative and based on similar reactions reported in the literature.[2]
Detailed Protocol 2: Synthesis of 3-(Aryloxymethyl)-1-tosyl-6-methyl-1H-indoles
This protocol outlines the coupling of (1-tosyl-6-methyl-1H-indol-3-yl)methyl acetate with various phenols in the presence of a base.
Experimental Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., 5 mol% Pd₂(dba)₃) and ligand (e.g., 10 mol% dppf).
-
Add anhydrous solvent (e.g., THF) and stir for 10 minutes.
-
Add (1-tosyl-6-methyl-1H-indol-3-yl)methyl acetate (1.0 equiv.), the corresponding phenol (1.2 equiv.), and a base (e.g., 2.0 equiv. of Cs₂CO₃).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the mixture through a pad of Celite, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
| Entry | Phenol Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxyphenol | Cs₂CO₃ | THF | 70 | ~75-85 |
| 2 | Phenol | K₂CO₃ | Dioxane | 100 | ~70-80 |
| 3 | 4-Chlorophenol | Cs₂CO₃ | THF | 70 | ~78-88 |
Table 2: Representative conditions for the synthesis of 3-(aryloxymethyl)-indoles. Yields are indicative and based on similar reactions reported in the literature.[2]
Section 2: Broader Applications in Palladium-Catalyzed Cross-Coupling
While the Tsuji-Trost reaction leverages the hydroxymethyl group as a leaving group, this compound can also serve as a substrate in other cross-coupling reactions where the indole ring itself is functionalized. In these cases, the hydroxymethyl and the indole NH moieties would likely require protection, and a leaving group (e.g., a halide) would need to be installed on the indole nucleus.
Potential Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate. To apply this to the this compound scaffold, the indole ring would first need to be halogenated, for instance, at the C4, C5, or C7 position.
General Protocol for a Suzuki-Miyaura Coupling on a Protected Halo-Indole:
-
In a reaction vessel, combine the protected halo-indole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., 2.0 equiv. of K₂CO₃ or Cs₂CO₃).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
Heck and Sonogashira Coupling Considerations
Similar to the Suzuki-Miyaura reaction, Heck and Sonogashira couplings would require a halogenated this compound derivative. The Heck reaction would enable the introduction of alkenyl groups, while the Sonogashira coupling would allow for the installation of alkynyl moieties, further diversifying the molecular library accessible from this starting material.[5] The compatibility of the protected hydroxymethyl group with the reaction conditions would need to be considered.
Section 3: Experimental Considerations and Troubleshooting
-
Protecting Groups: For reactions not involving the hydroxymethyl group as a leaving group, its protection (e.g., as a silyl ether) is advisable to prevent unwanted side reactions. The indole nitrogen is often protected with groups like Boc, Ts, or SEM to enhance solubility and prevent N-functionalization.[2]
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand is crucial. For Tsuji-Trost reactions, catalyst systems like Pd₂(dba)₃ with phosphine ligands (e.g., dppf) are effective. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used.
-
Atmosphere and Solvents: Palladium-catalyzed reactions are sensitive to oxygen, especially when Pd(0) species are involved. It is essential to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen).
-
Regioselectivity: In the Tsuji-Trost reaction of 3-indolylmethyl acetates, nucleophilic attack occurs exclusively at the benzylic position.[2] For other cross-coupling reactions on a halogenated indole ring, the regioselectivity is determined by the position of the halide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex indole derivatives. Its application in palladium-catalyzed Tsuji-Trost-type reactions provides a direct and efficient route to 3-substituted indoles that are otherwise challenging to access. Furthermore, with appropriate protection and further functionalization, this scaffold holds significant potential for a broader range of palladium-catalyzed cross-coupling reactions, making it a key building block for drug discovery and materials science.
References
-
Iazzetti, A., et al. (2024). Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles. Molecules, 29(14), 3434. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2008). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Journal of the American Chemical Society, 130(44), 14432–14433. [Link]
-
Chaudhary, S. A., & Larock, R. C. (2009). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 11(5), 875–879. [Link]
-
Kasahara, A., Izumi, T., & Saito, G. (1986). Synthesis of 3-Substituted Indoles by a Palladium-Assisted Reaction. Bulletin of the Chemical Society of Japan, 59(5), 1589-1592. [Link]
-
Uthirapathy, S., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(31), 21586-21606. [Link]
-
Yang, F., et al. (2021). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. The Journal of Organic Chemistry, 86(23), 16495–16505. [Link]
-
Tsuji, J. (1965). Organic Syntheses by Means of Noble Metal Compounds XXI. Carbon-Carbon Bond Formation by the Reaction of Allylpalladium Chloride with Nucleophiles. Tetrahedron, 21(1), 1-10. [Link]
-
Li, C., et al. (2018). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 23(8), 2023. [Link]
-
Wang, D., et al. (2015). Palladium-catalysed direct C-2 methylation of indoles. Organic & Biomolecular Chemistry, 13(15), 4444-4447. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Chen, J., et al. (2017). Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles. Organic & Biomolecular Chemistry, 15(4), 835-839. [Link]
-
Huang, C., et al. (2020). An iron(iii)-catalyzed dehydrogenative cross-coupling reaction of indoles with benzylamines to prepare 3-aminoindole derivatives. Green Chemistry, 22(18), 6069-6075. [Link]
-
Trost, B. M., & Fullerton, T. J. (1973). New synthetic reactions. Allylic alkylation. Journal of the American Chemical Society, 95(1), 292-294. [Link]
-
Reeves, C. M., et al. (2015). Enantioselective Pd-Catalyzed Allylic Alkylation Reactions of Dihydropyrido[1,2-a]indolone Substrates: Efficient Syntheses of (-)-Goniomitine, (+)-Aspidospermidine, and (-)-Quebrachamine. Journal of the American Chemical Society, 137(29), 9481–9488. [Link]
-
Jönsson, D., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(7), 5644-5674. [Link]
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Protocol for the Selective N-Alkylation of (6-Methyl-1H-indol-3-yl)methanol
An Application Guide for Drug Development Professionals
Abstract
N-alkylated indole scaffolds are foundational motifs in medicinal chemistry, recognized as "privileged structures" for their capacity to engage with a diverse range of biological targets.[1] The strategic modification of the indole nitrogen (N1 position) via alkylation is a critical tool for optimizing the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetics.[1] This application note provides a comprehensive guide to the N-alkylation of (6-Methyl-1H-indol-3-yl)methanol, a substrate complicated by the presence of two potentially reactive nucleophilic sites: the indole nitrogen and the C3-methanol hydroxyl group. We present detailed, field-proven protocols, discuss the underlying mechanistic principles, and offer a troubleshooting guide to empower researchers in the synthesis of these valuable intermediates.
Introduction: The Strategic Importance and Challenge
The indole ring system is a cornerstone of numerous natural products and pharmaceutical agents. Its functionalization is a key step in drug discovery. The N-alkylation of this compound is a representative synthetic challenge that requires precise control of chemoselectivity. The molecule possesses two acidic protons: one on the indole nitrogen (pKa ≈ 16-17) and one on the primary alcohol (pKa ≈ 16-18).[2] While the N-H proton is generally more acidic, the similarity in pKa values means that a non-selective base or improper reaction conditions can lead to a mixture of N-alkylated and O-alkylated products, complicating purification and reducing yields.
This guide focuses on methodologies designed to selectively functionalize the N1 position while preserving the C3-methanol moiety, which itself may be a crucial pharmacophoric feature or a handle for subsequent synthetic transformations.
Mechanistic Principles: Controlling Nucleophilicity
The core of indole N-alkylation chemistry involves the generation of a nucleophilic indolide anion, which subsequently displaces a leaving group on an electrophilic alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]
The General Pathway involves two key steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the indole nitrogen, creating a resonance-stabilized indolide anion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are effective for irreversible deprotonation.[2]
-
Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), to form the new N-C bond.[2]
Figure 1: General mechanism for indole N-alkylation.
The primary competition in this system is O-alkylation. Selectivity is typically achieved by exploiting the slightly higher acidity of the N-H bond and by carefully controlling reaction stoichiometry and temperature.
Experimental Protocols
Three robust methods for the N-alkylation of this compound are detailed below. Each protocol offers distinct advantages regarding reaction conditions, scalability, and substrate scope.
Protocol 1: Classical N-Alkylation with Sodium Hydride
This is the most common and direct method, relying on a strong base to ensure complete and irreversible deprotonation of the indole nitrogen prior to introducing the electrophile. It requires anhydrous conditions to prevent quenching the base.
Causality: Using a strong, non-nucleophilic base like NaH ensures that the indolide anion is the primary nucleophile present in the solution.[2] Performing the deprotonation at 0°C before adding the alkyl halide allows for controlled formation of the anion and minimizes side reactions. Polar aprotic solvents like DMF or THF are ideal as they effectively solvate the cation of the indolide salt without interfering with the SN2 reaction.
Figure 2: Workflow for classical N-alkylation with NaH.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes. Cessation of gas evolution indicates complete formation of the indolide anion.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise via syringe, keeping the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, irreversible deprotonation favors N-anion formation. |
| Solvent | DMF, THF (anhydrous) | Polar aprotic; solubilizes reagents without interfering. |
| Temperature | 0°C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | Base: ~1.1 eq, Alkyl Halide: ~1.2 eq | Slight excess ensures complete conversion. |
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
PTC offers a milder, safer, and often more scalable alternative to using strong, moisture-sensitive bases. The reaction occurs in a biphasic system, eliminating the need for strictly anhydrous conditions.[4]
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction. The indole is deprotonated by a concentrated aqueous base (e.g., 50% NaOH). The catalyst then forms an ion pair with the indolide anion [Q⁺Indolide⁻], transporting it into the organic phase where it can react with the alkyl halide.[4][5][6] This method is particularly useful for large-scale synthesis.
Figure 3: Workflow for Phase-Transfer Catalysis N-alkylation.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Solvent Addition: Add an organic solvent such as toluene or dichloromethane (0.2 M).
-
Base Addition: Add an equal volume of 50% (w/v) aqueous sodium hydroxide solution.
-
Reaction: Heat the biphasic mixture to 40-60°C and stir vigorously to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and dilute with water. Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Base | 50% aq. NaOH | Strong, inexpensive base; aqueous phase simplifies handling. |
| Catalyst | TBAB, Bu₄N⁺HSO₄⁻ | Transports the indolide anion into the organic phase.[4] |
| Solvent | Toluene, Dichloromethane | Immiscible with water; dissolves the organic reagents. |
| Temperature | 40-60 °C | Provides sufficient energy to overcome the activation barrier. |
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for N-alkylation that uniquely uses an alcohol as the alkylating agent, proceeding under mild, neutral conditions.[7][8] This is advantageous when the corresponding alkyl halide is unstable, unavailable, or less reactive.
Causality: This reaction is a dehydrative redox process.[8] Triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) form a phosphonium adduct. The indole N-H protonates this adduct, creating the indolide anion. The alcohol is then activated by the PPh₃, and the indolide anion performs an SN2 displacement on the activated alcohol. The high affinity of phosphorus for oxygen is the driving force for the reaction.
Figure 4: Workflow for Mitsunobu N-alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (0.1 M) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Initiation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. An exothermic reaction and color change are often observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Purification: Purify the residue directly by flash column chromatography. The byproducts are typically less polar than the desired N-alkylated indole.
| Parameter | Condition | Rationale |
| Reagents | PPh₃ / DIAD (or DEAD) | Activates the alcohol for nucleophilic attack by the indole.[8] |
| Alkylating Agent | Primary or Secondary Alcohol | Expands substrate scope beyond alkyl halides. |
| Solvent | THF, Dioxane (anhydrous) | Aprotic; effectively dissolves all reaction components. |
| Temperature | 0°C to Room Temp. | Mild conditions preserve sensitive functional groups. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive base (e.g., old NaH).2. Unreactive alkylating agent (R-Cl < R-Br < R-I).3. Insufficient temperature. | 1. Use a fresh bottle of NaH or titrate the base.2. Switch to a more reactive halide (bromide or iodide). Add catalytic NaI to convert R-Cl/R-Br to the more reactive R-I in situ (Finkelstein reaction).3. For PTC, gently heat the reaction (40-60°C). |
| Significant O-Alkylation | 1. Use of >1.1 equivalents of strong base.2. Reaction temperature is too high.3. Alkylating agent added before deprotonation is complete. | 1. Use precisely 1.0-1.1 equivalents of base.2. Maintain low temperature (0°C) during addition steps.3. Ensure complete deprotonation (cessation of H₂ evolution) before adding the electrophile. Consider a milder base (K₂CO₃) which may favor N-alkylation. |
| Complex Product Mixture | 1. Impure starting materials or solvents.2. Reaction run for too long, leading to decomposition.3. Lack of inert atmosphere. | 1. Use purified reagents and anhydrous solvents.2. Monitor closely by TLC and quench the reaction upon completion.3. Ensure the reaction is run under a positive pressure of N₂ or Ar. |
| Difficulty Removing Mitsunobu Byproducts | 1. Triphenylphosphine oxide and the reduced DIAD byproduct are co-eluting with the product. | 1. After concentrating the reaction, triturate the crude solid with cold diethyl ether. The byproducts are often poorly soluble and can be filtered off.2. Utilize a different phosphine, such as one attached to a polymer resin, for easier removal. |
References
- PlumX. N-alkylation of indole ring using Mitsunobu reaction.
- Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife.
- Kanger, T., et al. (2012). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. The Journal of Organic Chemistry.
- MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry.
- Riby, J. E., et al. (2001). N-alkoxy derivatization of indole-3-carbinol increases the efficacy of the G1 cell cycle arrest and of I3C-specific regulation of cell cycle gene transcription and activity in human breast cancer cells. Biochemical Pharmacology.
- Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry.
- ResearchGate. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation.
- Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules.
- Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2013). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
- Wikipedia. Williamson ether synthesis.
- ResearchGate. (2023). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society.
- Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- RSC Publishing. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances.
- Denton, R. M., et al. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
- ResearchGate. (2019). Scope of the N‐alkylation of indolines with alcohols.
- Dron, P., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal.
- Shieh, W. C., et al. (2006). N-alkylation of indole derivatives. U.S.
- Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters.
- Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. PubMed.
- ResearchGate. (2012). Enantioselective N -Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Beller, M., et al. (2015). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society.
- Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry.
- Ghorai, M. K., et al. (2018). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii)
- BenchChem. (2025). Application Note: Protocols for the N-Alkylation of 6-Chloroindole.
- Sneddon, H. F., et al. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- Wang, Z., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry.
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Application Note: A Stability-Indicating HPLC Method for the Analysis of (6-Methyl-1H-indol-3-yl)methanol
Abstract
This application note presents a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (6-Methyl-1H-indol-3-yl)methanol. As an important intermediate in pharmaceutical synthesis, rigorous analytical control of this compound is critical. The described method effectively separates the active pharmaceutical ingredient (API) from its degradation products generated under forced degradation conditions, including hydrolysis, oxidation, and photolysis. The method was developed using a C18 stationary phase with gradient elution and UV detection, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is suitable for quality control, stability testing, and research applications in drug development environments.
Introduction
This compound is a substituted indole derivative with a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol [1]. Indole-containing structures are foundational scaffolds in a vast number of pharmaceutically active compounds and natural products[2][3]. The purity and stability of synthetic intermediates like this compound are paramount as they directly impact the quality, safety, and efficacy of the final drug product.
Developing a stability-indicating analytical method is a regulatory requirement and a critical component of the drug development lifecycle[4][5]. Such methods must be able to distinguish the intact API from any potential degradation products that may form under various environmental stresses, ensuring that the measured analyte concentration is accurate and reflects its true stability profile[6][7]. This document provides a comprehensive, field-proven protocol for the HPLC analysis of this compound, validated according to the International Council for Harmonisation (ICH) guidelines.
Chromatographic Principle
The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is relatively polar. This compound, a moderately polar compound, is retained on the column and its retention is modulated by the proportion of organic solvent in the mobile phase. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile), is employed. This strategy ensures that the main analyte peak is sharp and well-resolved, while also eluting any more hydrophobic or hydrophilic impurities and degradation products within a reasonable runtime[4]. The addition of a small percentage of formic acid to the mobile phase acidifies it, which is crucial for suppressing the ionization of silanol groups on the silica-based column and ensuring symmetrical peak shapes for indole-containing compounds[8][9]. Detection is achieved via UV spectrophotometry, leveraging the strong chromophoric nature of the indole ring system, typically around 280 nm[2][10].
Materials and Methods
Reagents and Chemicals
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade, ~99%)
-
Hydrochloric Acid (ACS Grade)
-
Sodium Hydroxide (ACS Grade)
-
Hydrogen Peroxide (30%, ACS Grade)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Table 1: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Elution Mode | Gradient |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Diluent | Methanol |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Sample Solution (100 µg/mL): Prepare a sample solution of the test article at a target concentration of 100 µg/mL using methanol as the diluent. Filter through a 0.45 µm syringe filter prior to injection if particulates are present.
Experimental Protocols
Protocol 1: Standard Quantitative Analysis Workflow
This protocol outlines the steps for routine analysis and system suitability verification.
-
System Preparation: Purge all mobile phase lines and prime the pump.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (methanol) as a blank to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
-
SST Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Repeatability: Relative Standard Deviation (RSD) of peak areas for the five injections must be ≤ 2.0%.
-
-
Sample Analysis: Once the system passes SST, inject the prepared sample solutions.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the average peak area of the working standard.
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Introduction: The Indole Scaffold as a Cornerstone of Anticancer Drug Discovery
An in-depth guide to the rational design, synthesis, and evaluation of novel anticancer agents derived from the (6-Methyl-1H-indol-3-yl)methanol scaffold.
The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in medicinal chemistry. This is underscored by the number of indole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for treating a range of diseases, including cancer.[3][4] Agents like Sunitinib and Panobinostat exemplify the successful application of the indole framework in developing targeted cancer therapies.[5]
One of the most studied naturally occurring indole derivatives is Indole-3-carbinol (I3C), a phytochemical found in cruciferous vegetables.[1] I3C and its primary metabolite, 3,3'-diindolylmethane (DIM), exhibit pleiotropic anticancer effects, meaning they act on multiple cellular pathways to inhibit tumor growth.[6][7] These compounds have been shown to modulate critical signaling cascades involved in cell proliferation, apoptosis, and survival, such as the Akt-NFκB and estrogen receptor signaling pathways.[6][8]
This guide focuses on a specific, rationally selected starting material: This compound . The strategic placement of a methyl group at the C-6 position of the indole ring serves a dual purpose. First, it provides a subtle yet significant modification to the electronic and lipophilic properties of the parent I3C scaffold. Second, it offers a distinct point for structure-activity relationship (SAR) studies, allowing for systematic exploration of how modifications impact biological activity, selectivity, and pharmacokinetic profiles.
The objective of these Application Notes and Protocols is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for the design, synthesis, and preclinical evaluation of novel anticancer agents originating from this promising scaffold. We will bridge theoretical design with practical, step-by-step experimental protocols, emphasizing the causality behind each methodological choice.
Section 1: Rational Drug Design Strategy
The foundation of modern drug discovery is a rational, target-oriented approach. By identifying key molecular players in cancer progression and using computational tools, we can design molecules with a higher probability of success, significantly reducing the time and cost associated with traditional screening methods.[9][10]
Target Identification and Mechanistic Hypothesis
Indole derivatives have been successfully developed to inhibit a wide array of cancer-related targets, including tubulin, various protein kinases, topoisomerases, and nuclear receptors.[3][5][11] Given the well-documented activity of the parent compound, I3C, against pathways regulating cell survival, a logical starting point is to target key nodes within these cascades. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. I3C has been shown to inhibit this pathway.[8] Therefore, we hypothesize that novel derivatives of this compound can be designed as potent inhibitors of key kinases within this pathway, such as Akt1.
Computational (In Silico) Design & Virtual Screening
Computer-Aided Drug Design (CADD) is an indispensable tool for predicting and optimizing the interaction between a ligand (our drug candidate) and its protein target.[12][13] Molecular docking, a primary CADD technique, simulates the binding of a molecule into the active site of a target protein, providing insights into binding affinity and orientation.[9]
Protocol 1.2.1: Molecular Docking of Novel Derivatives against Akt1
Objective: To computationally predict the binding affinity and interaction modes of designed this compound derivatives with the ATP-binding pocket of the Akt1 kinase.
Materials:
-
A computer workstation with molecular modeling software (e.g., AutoDock, Glide, MOE).[9]
-
The 3D crystal structure of human Akt1 (e.g., PDB ID: 1UNQ).
-
Software for building and energy-minimizing 3D structures of the designed ligands (e.g., ChemDraw, Avogadro).
Methodology:
-
Receptor Preparation: a. Download the PDB file for Akt1. b. Remove water molecules, co-crystallized ligands, and any non-essential protein chains. c. Add polar hydrogen atoms and assign appropriate charges to the protein atoms using the software's protein preparation wizard. d. Define the binding site (grid box) around the co-crystallized inhibitor or the known ATP-binding pocket.
-
Ligand Preparation: a. Draw the 2D structures of this compound and a virtual library of its proposed derivatives (e.g., esters, ethers). b. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). c. Assign appropriate charges and define rotatable bonds.
-
Molecular Docking: a. Load the prepared receptor and ligand files into the docking software. b. Execute the docking algorithm using standard or high-precision settings. The software will generate a series of possible binding poses for each ligand.
-
Analysis of Results: a. Analyze the output files to identify the best-scoring poses based on the predicted binding energy (e.g., kcal/mol). Lower binding energy typically indicates a more favorable interaction. b. Visualize the top-ranked poses within the Akt1 active site. Examine key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with key residues (e.g., in the hinge region). c. Prioritize derivatives that show strong, favorable interactions with the target for chemical synthesis.
Structure-Activity Relationship (SAR) Hypothesis
Based on computational predictions and established knowledge of indole-based inhibitors, we can formulate an initial SAR hypothesis to guide the synthesis of a focused compound library.
Caption: Initial SAR strategy for modifying the core scaffold.
Section 2: Chemical Synthesis and Characterization
The synthesis phase translates the in silico designs into tangible compounds for biological testing. The hydroxyl group at the 3-position is the most reactive site for electrophilic substitution and serves as the primary handle for derivatization.[14]
General Synthetic Scheme: Esterification
A straightforward and effective method for creating a diverse library is the esterification of the 3-methanol group with various carboxylic acids, yielding compounds with different steric and electronic properties.
(Self-generated image of a chemical reaction, not from search results)
Protocol 2.2.1: Synthesis of (6-Methyl-1H-indol-3-yl)methyl Benzoate
Objective: To synthesize an ester derivative of the starting material for biological evaluation.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
-
Silica gel for column chromatography.
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate).
Methodology:
-
Reaction Setup: a. To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). b. Dissolve the starting material in anhydrous DCM. c. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: a. Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. b. Slowly add benzoyl chloride (1.1 eq) dropwise via syringe. c. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the organic layer. c. Wash the organic layer sequentially with 1M HCl, water, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. b. Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield the final compound as a solid or oil.
Structural Characterization
It is critical to confirm the identity and purity of all synthesized compounds before biological testing.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For the example product, one would expect to see new signals corresponding to the phenyl protons of the benzoate group and a downfield shift of the methylene (-CH₂-) protons at the 3-position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the new compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Section 3: In Vitro Biological Evaluation
In vitro assays provide the first critical assessment of a compound's biological activity, allowing for the rapid screening of a library to identify "hits" for further development.[15][16][17] This stage involves testing the compounds on cultured cancer cells.
Caption: A tiered workflow for in vitro screening and lead identification.
Protocol 3.1: Cell Viability Assay (MTT Method)
Objective: To determine the concentration at which the synthesized compounds inhibit the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549) and a non-cancerous cell line (e.g., MCF-10A).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Synthesized compounds dissolved in DMSO (stock solutions).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Microplate reader.
Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed the cells into 96-well plates at an optimized density (e.g., 5,000 cells/well). c. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity. b. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control - DMSO). c. Incubate the plates for 48-72 hours.
-
MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. b. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and calculate the IC₅₀ value.
Data Presentation:
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) | Selectivity Index (SI for MCF-7) |
| Parent | -OH | 25.4 | 31.2 | 45.1 | >100 | >3.9 |
| DER-01 | -O-Benzoyl | 5.1 | 8.3 | 12.5 | 85.6 | 16.8 |
| DER-02 | -O-(4-Cl-Benzoyl) | 2.3 | 4.1 | 6.8 | 70.2 | 30.5 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 1.3 | 5.2 | 6.5 |
| Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable. |
Protocol 3.2.1: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if the cytotoxic effect of a lead compound is due to the induction of apoptosis.
Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction compared to a vehicle-treated control.
Section 4: In Vivo Preclinical Evaluation
Promising lead candidates must be evaluated in living organisms to assess their real-world efficacy and safety profile.[18] The human tumor xenograft model in immunodeficient mice is a standard and crucial step in this process.[19][20]
Protocol 4.2: Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a lead compound in a mouse model.
Ethical Consideration: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female athymic nu/nu mice).
-
Cancer cell line (e.g., MCF-7). Matrigel may be required for some cell lines to promote tumor growth.
-
Lead compound, vehicle for formulation (e.g., saline, DMSO/Cremophor EL/saline).
-
Standard of care positive control drug (e.g., Doxorubicin).
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: a. Subcutaneously inject a suspension of 5 x 10⁶ MCF-7 cells in 100 µL of PBS/Matrigel into the flank of each mouse. b. Monitor the mice regularly for tumor formation.
-
Randomization and Treatment: a. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
- Group 1: Vehicle control
- Group 2: Lead Compound (e.g., 20 mg/kg, daily via intraperitoneal injection)
- Group 3: Positive Control (e.g., Doxorubicin, 2 mg/kg, weekly) b. Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: a. Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size. b. At the end of the study, euthanize the mice and excise the tumors. c. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups. d. Calculate the Tumor Growth Inhibition (TGI) percentage. e. Monitor body weight throughout the study as an indicator of systemic toxicity. Significant weight loss (>15-20%) may indicate the dose is too high.
Section 5: Data Integration and Iterative Optimization
Drug discovery is not a linear process but an iterative cycle of design, synthesis, testing, and analysis.
Caption: The iterative cycle of hit-to-lead optimization in drug discovery.
The data gathered from the initial in vitro and in vivo studies will refine the SAR model. For example, if derivative DER-02 (with a chloro-substituent) showed the best activity and selectivity, the next round of synthesis would focus on exploring other halogen substitutions or different substitution patterns on the benzoate ring. This iterative process aims to optimize multiple parameters simultaneously:
-
Potency: Lowering the IC₅₀ value.
-
Selectivity: Increasing the therapeutic window between efficacy in cancer cells and toxicity in normal cells.
-
Pharmacokinetic Properties: Improving solubility, metabolic stability, and oral bioavailability.
By following this integrated and rational workflow, researchers can systematically advance from a promising starting scaffold like this compound to a validated preclinical candidate with strong potential for further development as a novel anticancer agent.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology.
-
In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]
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Indole-3-carbinol as a chemopreventive and anti-cancer agent. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry. Available at: [Link]
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Indole-3-carbinol as a chemopreventive and anti-cancer agent. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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Artificial Intelligence-Driven Computational Approaches in the Development of Anticancer Drugs. Cancers. Available at: [Link]
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Computer-Aided Drug Design in Anticancer Drugs. Dean & Francis Press. Available at: [Link]
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Discovering Anti-Cancer Drugs via Computational Methods. Frontiers in Pharmacology. Available at: [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. Future Oncology. Available at: [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. Available at: [Link]
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In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. Available at: [Link]
-
Computational Methods in Anti-cancer Drug Design and Development. Frontiers in Genetics. Available at: [Link]
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In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology. Available at: [Link]
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Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry. Available at: [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Indole. Wikipedia. Available at: [Link]
-
Biomedical Importance of Indoles. Molecules. Available at: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]
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Strategic Functionalization of the Indole Ring: A Guide for Researchers in Drug Discovery and Development
< . APPLICATION NOTE & PROTOCOLS
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its unique electronic properties and versatile reactivity make it a prime target for chemical modification. This guide provides an in-depth exploration of modern techniques for the functionalization of the indole ring, offering both mechanistic insights and detailed, field-proven protocols. We will delve into strategies for selective modification at each position of the indole nucleus, with a focus on methods that offer high efficiency, regioselectivity, and broad functional group tolerance, catering to the demands of contemporary drug discovery and development programs.
Introduction: The Enduring Significance of the Indole Moiety
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in a vast array of biologically active molecules.[1][2][3] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the indole core is a recurring motif in compounds that modulate physiological processes.[4] The ability to strategically introduce functional groups onto the indole ring is therefore of paramount importance for the synthesis of novel therapeutic agents and the exploration of structure-activity relationships (SAR). This document serves as a comprehensive resource for researchers, providing a detailed overview of the key strategies for indole functionalization, supported by practical, step-by-step protocols.
The Chemical Landscape of the Indole Ring: A Positional Guide to Reactivity
The indole ring possesses multiple sites for functionalization, each with distinct reactivity profiles. Understanding these inherent properties is crucial for designing effective synthetic strategies.
-
N1-Position: The nitrogen atom is the most acidic site and can be readily deprotonated to form a nucleophilic anion, facilitating N-alkylation, N-arylation, and the introduction of protecting groups.
-
C3-Position: Due to the electron-donating nature of the nitrogen atom, the C3 position is the most electron-rich and highly susceptible to electrophilic attack.[4][5] This makes it the preferred site for a wide range of electrophilic substitution reactions.
-
C2-Position: While less reactive than C3, the C2 position can be functionalized, particularly when the C3 position is blocked.[5] Directed metalation and certain transition-metal-catalyzed reactions are effective for C2 modification.
-
Benzene Ring (C4-C7): The C-H bonds on the benzene portion of the indole are the least reactive and their selective functionalization presents a significant challenge.[6][7] However, recent advancements in directed C-H activation have opened up new avenues for modifying these positions.[6][7][8]
Key Functionalization Strategies and Protocols
This section details the most widely employed and impactful techniques for modifying the indole ring, complete with mechanistic explanations and detailed experimental protocols.
Electrophilic Substitution: The Classical Approach to C3 Functionalization
Electrophilic aromatic substitution is the most fundamental and widely used method for introducing substituents at the C3 position of the indole ring.[4][5][9] The high electron density at this position makes it highly reactive towards a variety of electrophiles.[4]
Mechanism: The reaction proceeds through a classic electrophilic aromatic substitution mechanism, where the π-system of the indole ring attacks an electrophile, forming a resonance-stabilized cationic intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the C3-substituted product.
Diagram: Electrophilic Substitution at C3
Caption: General mechanism of electrophilic substitution at the C3 position of the indole ring.
Protocol: Vilsmeier-Haack Formylation of Indole
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position, a versatile handle for further transformations.[4][10]
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of DMF in DCM to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of indole in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Basify the aqueous solution with a cold NaOH solution to pH 9-10.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford indole-3-carboxaldehyde.
Transition-Metal-Catalyzed C-H Functionalization: A Modern Paradigm
Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the direct introduction of various functional groups onto the indole ring, obviating the need for pre-functionalized starting materials.[6] This approach offers access to a wide range of transformations, including arylation, alkenylation, and alkylation.[6]
3.2.1. C2-Arylation of N-Substituted Indoles
The direct arylation of the C2 position of indoles is a highly sought-after transformation. Palladium catalysis has proven particularly effective for this purpose.[11][12][13]
Mechanism: The catalytic cycle typically involves C-H activation at the C2 position by a palladium catalyst, followed by oxidative addition of an aryl halide, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.
Diagram: Palladium-Catalyzed C2-Arylation
Caption: Simplified catalytic cycle for the palladium-catalyzed C2-arylation of indoles.
Protocol: Palladium-Catalyzed Direct C2-Arylation of N-Methylindole
Materials:
-
N-Methylindole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk tube, add N-methylindole, aryl bromide, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.2.2. Functionalization of the Benzene Ring (C4-C7)
Site-selective functionalization of the benzene ring of indoles is a significant challenge due to the lower reactivity of these C-H bonds.[7][8] The use of directing groups attached to the indole nitrogen has been a key strategy to achieve regioselectivity.[7][14]
Protocol: Palladium-Catalyzed C7-Arylation of Indole via a Removable Directing Group
This protocol utilizes a picolinamide directing group, which can be subsequently removed.
Materials:
-
N-Picolinoylindole
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Synthesize N-picolinoylindole by reacting indole with picolinic acid under standard amide coupling conditions.
-
In a sealed tube, combine N-picolinoylindole, aryl iodide, Pd(OAc)₂, and K₂CO₃ in DMA.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat at 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the C7-arylated N-picolinoylindole.
-
To remove the directing group, treat the product with aqueous HCl at reflux.
-
Neutralize with NaOH and extract the C7-arylated indole.
Cycloaddition Reactions: Building Complexity
Cycloaddition reactions involving the indole ring provide a powerful means to construct complex, polycyclic architectures.[3] Indoles can participate as either the diene or dienophile component in Diels-Alder reactions, as well as in [4+3], [5+2], and other cycloaddition processes.[3][15][16][17]
Protocol: Dearomative [4+3] Cycloaddition of a 3-Alkenylindole
This reaction constructs a seven-membered ring fused to the indole core, a common motif in bioactive natural products.[15][17]
Materials:
-
3-(2-Propen-1-yl)-1-tosylindole
-
2,4-Dibromo-3-pentanone
-
Diisopropylethylamine (DIPEA)
-
Ethyl nitroacetate (EtNO₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(2-propen-1-yl)-1-tosylindole in ethyl nitroacetate, add 2,4-dibromo-3-pentanone and DIPEA.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the cyclohepta[b]indole product.[15]
Nucleophilic Substitution: Expanding the Toolkit
While less common than electrophilic substitution, nucleophilic substitution reactions on the indole ring can be achieved under specific conditions, often requiring activation of the indole nucleus.[18][19][20][21][22]
Protocol: Nucleophilic Substitution at C2 of an Activated Indole
This protocol utilizes a 1-methoxy-3-formylindole, where the methoxy group at the N1 position activates the C2 position for nucleophilic attack.[20][21]
Materials:
-
1-Methoxyindole-3-carboxaldehyde
-
A nucleophile (e.g., piperidine)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous DMF.
-
Add the nucleophile (e.g., piperidine) dropwise at 0 °C and stir for 15 minutes.
-
Add a solution of 1-methoxyindole-3-carboxaldehyde in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the 2-substituted indole-3-carboxaldehyde.[20]
Dearomatization Reactions: Accessing Three-Dimensional Scaffolds
Dearomatization of indoles is a powerful strategy to convert the planar aromatic ring into three-dimensional, C(sp³)-rich frameworks, which are of great interest in drug discovery for their improved physicochemical properties.[23][24][25][26][27]
Protocol: Radical-Based Dearomative Hydroalkylation of Indoles
This metal-free method utilizes alkyl boronates to achieve dearomative hydroalkylation.[23]
Materials:
-
N-Methylindole
-
n-Butylboronic acid
-
Potassium persulfate (K₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
In a vial, dissolve N-methylindole and n-butylboronic acid in a mixture of acetonitrile and water.
-
Add potassium persulfate and trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the C2-alkylated indoline.[23]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several named reactions are routinely applied to pre-functionalized indoles (e.g., haloindoles or indolylboronic acids).
Table 1: Overview of Common Cross-Coupling Reactions for Indole Functionalization
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Indolylboronic acid/ester + Aryl/vinyl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C |
| Heck Coupling | Haloindole + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (alkenyl) |
| Sonogashira Coupling | Haloindole + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Haloindole + Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |
Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole
This reaction is a robust method for introducing aryl groups onto the benzene ring of the indole scaffold.[28][29][30][31]
Materials:
-
5-Bromoindole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 5-bromoindole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by purging with argon for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The functionalization of the indole ring is a rich and continually evolving field of chemical synthesis. While classic methods like electrophilic substitution remain highly valuable, modern techniques, particularly transition-metal-catalyzed C-H activation and dearomatization reactions, have dramatically expanded the synthetic toolbox. These advanced strategies enable the construction of previously inaccessible indole derivatives with high levels of efficiency and selectivity. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and related fields to harness the full potential of the indole scaffold in their pursuit of novel and impactful molecules.
References
- C-H Functionalization of indoles and oxindoles through CDC reactions. (URL: )
- Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing). (URL: )
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | ACS Catalysis - ACS Public
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (URL: [Link])
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Application Notes and Protocols: (6-Methyl-1H-indol-3-yl)methanol in the Synthesis of Potent Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents.[1][2][3][4] This document provides a comprehensive guide for the synthesis and evaluation of novel tubulin polymerization inhibitors derived from (6-Methyl-1H-indol-3-yl)methanol. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, including mitosis, making them a prime target for anticancer drug development.[5] We present detailed, field-proven protocols for the chemical modification of this compound and the subsequent biological characterization of the synthesized compounds. This guide is designed to provide researchers with the necessary tools to explore this promising class of anticancer agents, explaining the causality behind experimental choices and ensuring trustworthy, self-validating protocols.
Introduction: The Rationale for Targeting Tubulin with 6-Methylindole Derivatives
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[6] They function by disrupting the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.[5] This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][7]
The indole nucleus has emerged as a versatile scaffold for the design of new tubulin inhibitors that bind to the colchicine site on β-tubulin.[2][8] Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring can significantly impact potency and pharmacological properties.[2] The presence of a methyl group at the 6-position of the indole core, as in our starting material this compound, is of particular interest. This substitution can enhance binding affinity and improve metabolic stability, potentially leading to more effective and durable anticancer agents.
This guide will focus on two primary synthetic strategies originating from this compound to generate novel tubulin inhibitors:
-
Strategy A: Ether Linkage Formation via Mitsunobu Reaction: This approach involves the coupling of this compound with various phenolic compounds, a strategy known to yield potent tubulin inhibitors.
-
Strategy B: Amine Linkage Formation via Reductive Amination: This route explores the synthesis of amine-linked derivatives, offering a different chemical space for SAR exploration.
Following the synthesis, we provide detailed protocols for the in vitro evaluation of these compounds, including a tubulin polymerization inhibition assay and a cell-based assay for determining antiproliferative activity and cell cycle effects.
Synthetic Protocols
General Laboratory Practices
All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of this compound (Starting Material)
While this compound is commercially available, it can also be synthesized from 6-methylindole-3-carboxaldehyde via reduction.
Protocol 2.2.1: Reduction of 6-Methylindole-3-carboxaldehyde
-
Dissolution: In a round-bottom flask, dissolve 6-methylindole-3-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Strategy A: Synthesis of Ether-Linked Tubulin Inhibitors via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[5][9][10][11]
Protocol 2.3.1: General Procedure for Mitsunobu Etherification
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired phenol (e.g., 3,4,5-trimethoxyphenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the desired ether-linked product.
Diagram 1: Mitsunobu Reaction Workflow
Caption: Workflow for the synthesis of ether-linked tubulin inhibitors.
Strategy B: Synthesis of Amine-Linked Tubulin Inhibitors
This strategy involves a two-step process: conversion of the alcohol to an azide, followed by reduction to the amine and subsequent functionalization.
Protocol 2.4.1: Azidation of this compound
-
Activation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour.
-
Azide Displacement: Add sodium azide (3.0 eq) dissolved in a minimal amount of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq). Stir vigorously at room temperature for 24 hours.
-
Work-up and Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude azide by column chromatography.
Protocol 2.4.2: Reduction of the Azide to the Amine
-
Reduction: Dissolve the azide from the previous step in THF and water. Add triphenylphosphine (1.5 eq) and stir at 50 °C for 6 hours.
-
Work-up: Concentrate the reaction mixture and purify by column chromatography to obtain (6-Methyl-1H-indol-3-yl)methanamine.
Protocol 2.4.3: Amide Coupling
-
Coupling: Dissolve the amine (1.0 eq) and a desired carboxylic acid (e.g., 3,4,5-trimethoxybenzoic acid, 1.1 eq) in DCM. Add a coupling agent such as EDC (1.5 eq) and HOBt (1.2 eq), followed by a base like diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 12-24 hours.
-
Work-up and Purification: Wash the reaction mixture with aqueous HCl (1M), saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.
Biological Evaluation Protocols
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[12][13][14] The polymerization is monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Protocol 3.1.1: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) to a final concentration of 3 mg/mL. Keep on ice.
-
Compound Plates: Prepare serial dilutions of the test compounds in G-PEM buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole).
-
-
Assay Procedure:
-
Pre-warm a 96-well black plate to 37 °C.
-
Add the test compounds and controls to the wells.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits tubulin polymerization by 50%) by fitting the dose-response data to a suitable equation.
-
Diagram 2: Tubulin Polymerization Assay Principle
Caption: Principle of the tubulin polymerization inhibition assay.
Cell-Based Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol 3.2.2: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This technique is used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4][15][16][17]
Protocol 3.2.3: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20 °C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.
Data Presentation and Interpretation
Quantitative Data Summary
The following table provides a template for summarizing the biological activity data for newly synthesized compounds.
| Compound ID | Modification | Tubulin IC₅₀ (µM) | MCF-7 IC₅₀ (µM)[18][19] | HeLa IC₅₀ (µM)[18] | G2/M Arrest (%) |
| Lead-A1 | 3,4,5-Trimethoxyphenoxy | e.g., 0.5 - 2.0 | e.g., 0.01 - 0.1 | e.g., 0.01 - 0.1 | e.g., >70% |
| Lead-B1 | 3,4,5-Trimethoxybenzamido | e.g., 1.0 - 5.0 | e.g., 0.1 - 1.0 | e.g., 0.1 - 1.0 | e.g., >60% |
| Colchicine | (Reference) | e.g., 1.0 - 5.0 | e.g., 0.01 - 0.05 | e.g., 0.01 - 0.05 | e.g., >80% |
Signaling Pathway Visualization
Diagram 3: Mechanism of Action of Tubulin Inhibitors
Caption: Simplified signaling pathway of tubulin inhibitor-induced apoptosis.
Conclusion and Future Directions
The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for the development of novel tubulin inhibitors based on the this compound scaffold. The strategic modifications at the 3-position of the indole ring, coupled with the presence of the 6-methyl group, offer a promising avenue for discovering potent and selective anticancer agents. Future work should focus on expanding the library of derivatives to further probe the structure-activity relationships, as well as on conducting in vivo efficacy and pharmacokinetic studies for the most promising lead compounds.
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Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549-560. [Link]
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Application Note: A Multi-Parametric, Cell-Based Assay Strategy for Evaluating the Cytotoxicity of (6-Methyl-1H-indol-3-yl)methanol
Abstract
This document provides a comprehensive, multi-parametric guide for researchers, scientists, and drug development professionals to robustly evaluate the in vitro cytotoxicity of the indole derivative, (6-Methyl-1H-indol-3-yl)methanol. Recognizing that cytotoxicity is a complex process involving multiple cellular failure points, this guide moves beyond a single-endpoint assay. Instead, it details an integrated workflow of four distinct cell-based assays designed to build a comprehensive cytotoxicity profile. The protocols herein cover the assessment of metabolic viability (MTT Assay), cell membrane integrity (LDH Release Assay), apoptosis induction (Caspase-Glo® 3/7 Assay), and oxidative stress (DCFDA Assay). By explaining the scientific rationale behind experimental choices and providing detailed, step-by-step protocols, this application note serves as an authoritative resource for generating reliable and interpretable data on compound toxicity.
Foundational Concepts: Building a Cytotoxicity Profile
Therefore, a single assay provides only one piece of the puzzle. A compound might, for example, inhibit mitochondrial respiration without immediately rupturing the cell membrane, or it might trigger a slow, programmed cell death (apoptosis) cascade. A multi-parametric approach is essential to distinguish between different modes of cell death, such as apoptosis and necrosis, and to investigate underlying mechanisms like oxidative stress. This strategy provides a more complete and predictive toxicological profile.
Critical Experimental Design Parameters
Before proceeding to specific protocols, several foundational elements must be addressed to ensure data integrity and reproducibility.
-
Cell Line Selection: The choice of cell line is paramount and should be guided by the research question. For general cytotoxicity screening, a common, well-characterized cell line like human hepatocellular carcinoma (HepG2) or human colon adenocarcinoma (HCT116) is often used.[4][5] If a specific organ toxicity is suspected, a cell line derived from that organ is more appropriate. It is also crucial to include a non-cancerous cell line (e.g., murine fibroblasts like BALB/3T3 or human fibroblasts) to assess for selective cytotoxicity against cancer cells.[5][6] All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and routinely tested for mycoplasma contamination.
-
Compound Solubilization and Vehicle Control: this compound must be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[7] This stock is then diluted in culture medium to the final treatment concentrations. It is critical that the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and consistent across all wells, including controls.[7][8] A "vehicle control" (cells treated with the same concentration of DMSO as the highest compound dose) is mandatory to ensure that the solvent itself is not causing any cytotoxic effects.[9]
-
Dose-Response and Time-Course: Cytotoxicity is both dose- and time-dependent. A preliminary range-finding experiment using a broad range of compound concentrations (e.g., from 0.1 µM to 100 µM) is necessary to identify the effective concentration range. Based on these results, a more defined dose-response curve with 8-10 concentrations should be performed to accurately calculate the IC50 (half-maximal inhibitory concentration). Experiments should also be conducted at multiple time points (e.g., 24, 48, and 72 hours) to capture both acute and delayed toxicity.[10]
-
Controls, Controls, Controls: Every assay plate must include a complete set of controls:
-
Untreated Cells: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO).
-
Positive Control: A compound known to induce the specific type of cell death being measured (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis).[11][12]
-
Medium Blank: Wells containing only culture medium (no cells) to determine background absorbance/luminescence.[9]
-
Integrated Assay Workflow
The following diagram illustrates the logical flow for a comprehensive cytotoxicity assessment, starting from cell culture preparation through to the multi-assay analysis.
Caption: Integrated workflow for cytotoxicity profiling.
Detailed Protocols
Assay 1: Cell Viability via MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of a cell population.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[14] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[14]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or appropriate controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 12 mM MTT stock solution (a 1:10 dilution of the 5mg/mL stock) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from the wells. For suspension cells, centrifuge the plate first.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[9]
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Percent Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot Percent Viability against the log of compound concentration to determine the IC50 value.
-
Assay 2: Membrane Integrity via LDH Release Assay
-
Principle: This assay quantifies necrosis, or cell death involving the loss of plasma membrane integrity.[15][16] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon membrane damage.[11][15] The released LDH activity is measured in the supernatant using a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the amount of LDH released and, therefore, the number of necrotic cells.[15]
-
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye).
-
96-well clear, flat-bottom tissue culture plates.
-
Lysis Buffer (e.g., 10X solution containing Triton™ X-100) for maximum LDH release control.[11]
-
Plate reader capable of measuring absorbance at ~490 nm.[17]
-
-
Protocol:
-
Perform cell seeding and compound treatment in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Prepare the Maximum Release Control: 30 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the control wells designated for 100% cytotoxicity.
-
At the end of the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
Add 50 µL of Stop Solution (if provided in the kit).
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Percent Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Abs_spontaneous is the absorbance from the vehicle control supernatant.
-
Abs_maximum is the absorbance from the lysed cell control supernatant.
-
-
Assay 3: Apoptosis Induction via Caspase-Glo® 3/7 Assay
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[18][19] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[18][20] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[19]
-
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega).
-
96-well opaque-walled, white plates suitable for luminescence.
-
Luminometer.
-
-
Protocol:
-
Seed cells and treat with the compound in white-walled 96-well plates as described previously. The final volume per well should be 100 µL.
-
At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[19][21]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[19][20] This single addition lyses the cells and initiates the luminescent reaction.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[20]
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Fold Change in Caspase Activity = (Luminescence_sample - Luminescence_blank) / (Luminescence_vehicle - Luminescence_blank)
-
Plot Fold Change against compound concentration.
-
Assay 4: Oxidative Stress via DCFDA Assay
-
Principle: This assay measures the intracellular generation of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[23]
-
Materials:
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Remove the culture medium and wash the cells gently with 100 µL of pre-warmed PBS or 1X Assay Buffer.
-
Remove the wash buffer and add 100 µL of a 20 µM H2DCFDA working solution (prepared fresh in serum-free medium or assay buffer) to each well.[25]
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the H2DCFDA solution and wash the cells twice with pre-warmed PBS or 1X Assay Buffer.
-
Add 100 µL of medium containing the desired concentrations of this compound or controls.
-
Immediately measure the fluorescence (Time 0) and then at various time points (e.g., every 30 minutes for 2-4 hours) using a plate reader (Ex/Em = 485/535 nm).
-
-
Data Analysis:
-
Fold Change in ROS = (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)
-
Plot the kinetic response over time or the endpoint fold change against compound concentration.
-
Data Synthesis and Interpretation
The power of this approach lies in synthesizing the data from all four assays. The results should be compiled into a summary table to build a comprehensive cytotoxicity profile.
Example Data Presentation
| Assay | Endpoint Measured | This compound IC50 (µM) | Interpretation of Result |
| MTT | Metabolic Viability | 15.2 | Potent reduction in cell viability. |
| LDH Release | Necrosis (Membrane Lysis) | > 100 | No significant membrane rupture at cytotoxic concentrations, suggesting necrosis is not the primary death mechanism. |
| Caspase-3/7 | Apoptosis | 18.5 | Strong activation of executioner caspases, closely correlating with the loss of viability. |
| DCFDA | ROS Production | 25.0 | A moderate increase in ROS is observed, suggesting oxidative stress may contribute to the apoptotic pathway. |
Visualizing the Mechanism
The diagram below illustrates the distinct cellular events measured by each assay and how they differentiate between apoptosis and necrosis.
Caption: Mapping assays to cell death pathways.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.
- Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity.Methods in Molecular Biology, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4083419/]
- Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form.Frontiers in Bioscience, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6007539/]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies, 2025. [URL: https://clytetechnologies.com/blog/mtt-assay-protocol]
- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation, 2020. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/600/tm627-caspase-glo-3d-assay.pdf]
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- Detection of necrosis by release of lactate dehydrogenase activity.Methods in Molecular Biology, 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23242886/]
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- Indole-3-Carbinol Mechanisms Combating Chemicals and Drug Toxicities.Journal of Biochemical and Molecular Toxicology, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/38883651/]
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- DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). Abcam. [URL: https://www.abcam.com/products/assay-kits/dcfda-h2dcfda-cellular-ros-assay-kit-ab113851.html]
- Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/?
- ROS Assay Kit Protocol. [URL: https://www.biovision.
- Indole-3-carbinol as a chemopreventive and anti-cancer agent.Expert Opinion on Therapeutic Patents, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3092553/]
- ROS Detection Cell-Based Assay Kit (DCFDA). Cayman Chemical, 2017. [URL: https://www.caymanchem.com/product/601520/ros-detection-cell-based-assay-kit-(dcfda)]
- Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/tox21/tox21_casp37_cho_slp_508.pdf]
- How the Phytochemical Indole-3-Carbinol Disrupts Cancer Growth. LabMedica, 2008. [URL: https://www.labmedica.com/cancer/articles/294726207/how-the-phytochemical-indole-3-carbinol-disrupts-cancer-growth.html]
- Lactate dehydrogenase necrosis assay. Bio-protocol, 2018. [URL: https://bio-protocol.org/exchange/protocoldetail?id=10100230&version=1]
- A Practical Guide to ISO 10993-5: Cytotoxicity.Medical Device and Diagnostic Industry, 1998. [URL: https://www.mddionline.com/ivd/practical-guide-iso-10993-5-cytotoxicity]
- LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.com/content/ldh-assay-kit-guide]
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- Detection of Necrosis by Release of Lactate Dehydrogenase Activity. ResearchGate, 2025. [URL: https://www.researchgate.
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- In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma.Plants (Basel), 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9611682/]
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Application Notes & Protocols: Synthetic Routes to Novel Indole Derivatives for Drug Discovery
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products, approved pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery.[3] Approximately 40% of small molecule drugs are estimated to contain an indole or related derivative, highlighting its immense therapeutic value.[4] This guide provides a comprehensive overview of both classical and modern synthetic strategies for accessing novel indole derivatives. We delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, present detailed protocols for key transformations, and contextualize these methods through their application in the synthesis of prominent drugs.
The Enduring Importance of the Indole Scaffold
The indole framework, a fusion of a benzene and a pyrrole ring, is not merely a synthetic curiosity but a recurring motif in biologically essential molecules like the amino acid tryptophan and the neurotransmitter serotonin.[4] This prevalence in nature has inspired chemists for over a century to develop methods for its synthesis and functionalization.[5] Pharmaceutical agents containing the indole skeleton exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-migraine, and anti-viral properties.[2][6] Drugs such as Indomethacin (an anti-inflammatory), Sumatriptan (an anti-migraine agent), and Vincristine (an anti-cancer alkaloid) underscore the therapeutic success of this heterocyclic system.[1][3][7]
The power of the indole scaffold lies in its tuneable reactivity. The nitrogen atom and the distinct reactivity of the C2 and C3 positions on the pyrrole ring, compared to the C4-C7 positions on the benzene ring, provide multiple handles for structural modification to optimize potency, selectivity, and pharmacokinetic properties.[4][8][9]
Foundational Strategies: Classical Indole Syntheses
For decades, the construction of the indole core relied on a set of named reactions that remain fundamental to the field. While often requiring harsh conditions, their simplicity and reliability for certain substrates ensure their continued relevance.
The Fischer Indole Synthesis
First reported by Emil Fischer in 1883, this is arguably the most well-known method for indole synthesis.[10][11] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[12][13]
Mechanism & Causality: The reaction proceeds through several key steps:
-
Hydrazone Formation: Condensation of the arylhydrazine and the carbonyl compound.
-
Tautomerization: The hydrazone isomerizes to its enamine form.
-
[14][14]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the protonated enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond.[10][13]
-
Cyclization & Aromatization: The resulting di-imine intermediate cyclizes and eliminates a molecule of ammonia to yield the energetically favorable aromatic indole core.[10][13]
Advantages:
-
Readily available starting materials.
-
A robust and reliable one-pot procedure for many substrates.[13]
Limitations:
-
Requires harsh acidic conditions (e.g., H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) and often high temperatures, limiting functional group tolerance.[10][12]
-
Regioselectivity can be an issue with unsymmetrical ketones.[13]
Application Case Study: Sumatriptan
The industrial-scale synthesis of the anti-migraine drug Sumatriptan relies heavily on the Fischer indole synthesis as the key step for constructing the core bicyclic ring system.[15] The synthesis involves the reaction of 4-hydrazinobenzenemethanesulfonamide with a protected form of 4-aminobutanal.[11][15]
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.[16][17]
Mechanism & Causality: The mechanism is complex but is thought to initiate with the alkylation of two molecules of aniline on the α-bromo-acetophenone.[16][17] An intermediate then undergoes an electrophilic cyclization, followed by aromatization and tautomerization to furnish the 2-arylindole product.[16][17]
Advantages:
-
Provides direct access to 2-arylindoles, a common motif in bioactive compounds.
Limitations:
-
Requires harsh conditions, often with high temperatures and long reaction times.[16][18][19]
-
The reaction can suffer from poor yields and unpredictable regiochemistry, which has limited its widespread application compared to the Fischer synthesis.[20]
The Modern Toolkit: Transition-Metal-Catalyzed Syntheses
The limitations of classical methods, particularly their poor functional group tolerance, spurred the development of milder, more versatile transition-metal-catalyzed approaches. Palladium-catalyzed reactions, in particular, have revolutionized indole synthesis.[14]
Larock Indole Synthesis
Developed by Richard C. Larock, this powerful palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from an o-haloaniline (typically iodo- or bromo-) and an internal alkyne.[1][6]
Mechanism & Causality: The catalytic cycle generally involves:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond of the o-haloaniline.
-
Alkyne Insertion: The alkyne coordinates to the arylpalladium(II) complex and undergoes migratory insertion. This step is often regioselective, with the larger alkyne substituent orienting away from the aryl group.[1][7]
-
Cyclization: The nitrogen atom of the aniline attacks the palladium-bound vinyl carbon.
-
Reductive Elimination: The C-N bond is formed, releasing the indole product and regenerating the Pd(0) catalyst.[7]
Advantages:
-
Excellent functional group tolerance and broad substrate scope.
-
Milder reaction conditions compared to classical methods.[6]
Buchwald-Hartwig Amination in Indole Synthesis
While not a direct indole-forming reaction itself, the Buchwald-Hartwig amination is a critical tool for synthesizing precursors or for the direct N-arylation of the indole core.[3] A key application is in a modified Fischer synthesis, where an aryl bromide is coupled with benzophenone hydrazone, followed by an in-situ hydrolysis and Fischer cyclization.[13] This palladium-catalyzed approach expands the scope of the Fischer synthesis to aryl bromides, which are often more readily available than the corresponding arylhydrazines.[13]
C-H Functionalization: The Next Frontier
Direct C-H functionalization has emerged as a highly atom-economical strategy for diversifying the indole core without the need for pre-functionalized starting materials.[9] While the pyrrole ring's C2 and C3 positions are inherently more reactive, significant progress has been made in developing methods to selectively functionalize the less reactive C4–C7 positions on the benzene ring.[8][9] These reactions often use a directing group on the indole nitrogen to guide a transition metal catalyst (e.g., Palladium, Rhodium, Copper) to a specific C-H bond, enabling late-stage diversification of complex molecules.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends critically on the target molecule's substitution pattern, the required functional group tolerance, and scalability.
| Method | Starting Materials | Key Reagents/Catalyst | Conditions | Advantages | Disadvantages |
| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids (H₂SO₄, ZnCl₂) | High Temperature | Robust, one-pot, inexpensive starting materials.[13] | Harsh conditions, poor functional group tolerance, potential regioselectivity issues.[10] |
| Bischler-Möhlau | α-Halo-ketone, Aniline | Excess Aniline, Heat | High Temperature | Direct route to 2-arylindoles. | Harsh conditions, often low yields, complex mechanism.[16][20] |
| Larock Annulation | o-Haloaniline, Alkyne | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃) | Mild to Moderate Heat | Excellent functional group tolerance, high regioselectivity, broad scope.[1] | Cost of palladium catalyst, requires alkyne partner. |
| C-H Functionalization | Indole, Coupling Partner | Transition Metal (Pd, Rh, Cu), Directing Group | Varies (Mild to Hot) | High atom economy, late-stage modification possible, accesses unique positions. | Often requires a directing group, catalyst cost, can have regioselectivity challenges.[9] |
Detailed Experimental Protocols
The following protocols are illustrative examples. Researchers should always conduct their own risk assessment and optimization based on their specific substrates and laboratory conditions.
Protocol 1: Palladium-Catalyzed Larock Indole Synthesis
This protocol describes the synthesis of a 2,3-disubstituted indole from an o-iodoaniline and a disubstituted alkyne, adapted from literature procedures.[1][16]
Materials:
-
o-Iodoaniline (1.0 equiv)
-
Disubstituted alkyne (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Lithium chloride (LiCl) (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), K₂CO₃ (2.5 equiv), and LiCl (1.0 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Add anhydrous DMF via syringe, followed by the o-iodoaniline (1.0 equiv) and the disubstituted alkyne (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired indole product.
Protocol 2: Fischer Indole Synthesis of 2-Methyl-5-methoxyindole (Indomethacin Precursor)
This protocol is based on the classical synthesis of an intermediate used in the production of Indomethacin.[5][12]
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 equiv)
-
Levulinic acid (1.1 equiv)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) in glacial acetic acid.
-
Add levulinic acid (1.1 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 1-2 hours. The solid should dissolve, and the solution will darken.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Dry the product under vacuum to yield 5-methoxy-2-methyl-1H-indole-3-acetic acid, a direct precursor to Indomethacin after N-acylation.
Visualizations of Synthetic Workflows
Diagram 1: General Drug Discovery Workflow
Caption: Drug discovery workflow for indole derivatives.
Diagram 2: Simplified Catalytic Cycle of Larock Indole Synthesis
Caption: Simplified catalytic cycle for the Larock indole synthesis.
Conclusion and Future Outlook
The synthesis of indole derivatives remains a vibrant and evolving field of chemical research. While classical methods like the Fischer synthesis provide robust foundations, modern transition-metal-catalyzed reactions have dramatically expanded the accessibility of complex and highly functionalized indole scaffolds. The continued development of novel C-H functionalization strategies promises to further streamline the synthesis of drug-like molecules, enabling chemists to perform late-stage modifications that were previously unimaginable. As our understanding of the biological roles of indole-containing compounds deepens, these advanced synthetic tools will be indispensable in the quest for the next generation of innovative therapeutics.
References
-
Sumatriptan Synthesis Explained - Organic Chemistry (Indoles, Diazotation) . (2021). YouTube. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies . RSC Publishing. [Link]
-
Synthesis of Indoles from o-Haloanilines . (2023). The Journal of Organic Chemistry. [Link]
-
Larock indole synthesis . Wikipedia. [Link]
-
A Review of the Indole Synthesis Reaction System . (2026). Oreate AI Blog. [Link]
-
Organic synthesis of indomethacin . (2018). The Science Snail. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies . PMC - PubMed Central. [Link]
-
Fischer indole synthesis . Wikipedia. [Link]
-
Bischler–Möhlau indole synthesis . Wikipedia. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds . (2021). PubMed. [Link]
-
AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN . HETEROCYCLES. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions . NIH. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review . Bentham Science. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System . PMC - NIH. [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts . (2022). MDPI. [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis . Journal of the American Chemical Society. [Link]
-
Larock Indole Synthesis . SynArchive. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions . ScienceDirect. [Link]
-
Buchwald-Hartwig Coupling . Organic Synthesis. [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds . Bentham Science. [Link]
- A kind of synthetic method of indomethacin and its analogues.
-
Recent Progress Concerning the N-Arylation of Indoles . PMC - NIH. [Link]
-
Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis . Wiley Online Library. [Link]
-
Biomedical Importance of Indoles . (2016). ResearchGate. [Link]
-
Bischler-Möhlau indole synthesis . chemeurope.com. [Link]
-
Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development . (2025). BNN Breaking. [Link]
-
Bischler Indole Synthesis . (2016). ResearchGate. [Link]
-
Bischler–Möhlau indole synthesis . ResearchGate. [Link]
Sources
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencesnail.com [sciencesnail.com]
- 6. grokipedia.com [grokipedia.com]
- 7. DSpace [diposit.ub.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Indometacin synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. youtube.com [youtube.com]
- 16. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 19. synarchive.com [synarchive.com]
- 20. Synthesis method of indometacin and analogues thereof - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
stability issues of (6-Methyl-1H-indol-3-yl)methanol in acidic conditions
A Guide for Researchers on Navigating Stability Challenges in Acidic Environments
Welcome to the technical support center for (6-Methyl-1H-indol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this compound, particularly in acidic experimental conditions. As your Senior Application Scientist, I've structured this resource to provide not just protocols, but a foundational understanding of the chemical transformations this compound undergoes, enabling you to design more robust experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered when working with this compound.
Q1: I dissolved this compound in an acidic buffer for my cell culture experiment, and the solution became cloudy over time. What is happening?
A1: This is a classic sign of acid-catalyzed oligomerization. This compound, much like its well-studied parent compound indole-3-carbinol (I3C), is inherently unstable in acidic conditions.[1][2] The acidic environment protonates the hydroxyl group, turning it into a good leaving group (water). This results in the formation of a reactive carbocation intermediate. This intermediate is a potent electrophile that rapidly reacts with the electron-rich indole rings of other this compound molecules. This chain reaction forms dimers, trimers, and higher-order oligomers that are significantly less soluble than the parent compound, leading to their precipitation and the observed cloudiness.[3][4]
Q2: My biological assay is giving inconsistent results when I use this compound in an acidic medium. Could this be related to its stability?
A2: Absolutely. The instability of this compound in acidic media means that you are likely testing a complex and evolving mixture of compounds rather than the pure parent molecule.[5][6] The primary degradation product is expected to be 3,3'-di-(6-methyl-1H-indol-yl)methane, analogous to the formation of 3,3'-diindolylmethane (DIM) from I3C.[7] This dimer, along with other oligomers, possesses its own distinct biological activity, which may differ significantly from that of the starting material.[6][8] The inconsistency in your results likely stems from the variable composition of this mixture, which is highly dependent on factors like pH, temperature, incubation time, and initial concentration.
Q3: What is the primary degradation product I should be aware of, and what are its properties?
A3: The major and most well-documented degradation product of indolylmethanols in acid is the corresponding 3,3'-diindolylmethane. For this compound, this would be 3,3'-di-(6-methyl-1H-indol-yl)methane . This dimerization reaction is very efficient in acidic environments.[9] It's important to note that two molecules of the parent compound condense to form one molecule of the dimer. This resulting molecule is more lipophilic and less polar than the starting methanol derivative.[1]
Q4: At what pH does this degradation become significant?
A4: Degradation is pH-dependent. Studies on the parent compound, indole-3-carbinol, show that the formation of oligomers is significant in aqueous solutions with pH values below 7.[7] The rate of degradation increases as the pH decreases. The highest yields of the dimeric product (DIM) from I3C have been observed in the pH range of 4 to 5.[7] Given that the 6-methyl group is weakly electron-donating, it may slightly stabilize the carbocation intermediate, potentially accelerating this process compared to the unsubstituted indole-3-carbinol. Therefore, it is crucial to maintain a neutral or slightly alkaline pH if you wish to work with the intact parent compound.
Troubleshooting Guide
This section provides practical steps to mitigate and manage the stability issues of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate formation in acidic solution | Acid-catalyzed oligomerization leading to insoluble dimers and trimers. | 1. pH Control: Prepare stock solutions in a non-acidic, non-aqueous solvent like DMSO. Add this stock to your aqueous medium at the last possible moment before the experiment. Ensure the final pH of the medium is neutral or slightly alkaline (pH 7.0-7.4).2. Concentration: Use the lowest effective concentration to minimize oligomerization rates. |
| Inconsistent biological activity | The active compound is an unknown mixture of the parent molecule and its degradation products. | 1. Characterize Your Test Article: If working in acidic conditions is unavoidable, you are likely studying the effects of the degradation mixture. Consider this mixture as your test article. For consistency, standardize the conditions of its preparation (pH, time, temperature).2. Use a Pre-formed Dimer: If the dimer is the suspected active compound, consider synthesizing or purchasing 3,3'-di-(6-methyl-1H-indol-yl)methane directly for your experiments to ensure a defined test substance. |
| Loss of parent compound over time | Inherent instability of the molecule in the experimental medium. | 1. Time-Course Analysis: Perform a time-course stability study using HPLC to quantify the disappearance of the parent compound and the appearance of major degradation products under your specific experimental conditions.2. Fresh Preparations: Always prepare solutions of this compound fresh for each experiment. Avoid storing aqueous solutions, even for short periods. |
Visualizing the Degradation Pathway
The acid-catalyzed degradation of this compound is a multi-step process that begins with the formation of a key reactive intermediate.
Sources
- 1. metagenicsinstitute.com [metagenicsinstitute.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diindolylmethane (DIM) spontaneously forms from indole-3-carbinol (I3C) during cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diindolylmethane (DIM) Spontaneously Forms from Indole-3-carbinol (I3C) During Cell Culture Experiments | In Vivo [iv.iiarjournals.org]
- 7. Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
Technical Support Center: Synthesis of (6-Methyl-1H-indol-3-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of (6-Methyl-1H-indol-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important indole derivative. Here, we combine established chemical principles with practical, field-tested advice to create a self-validating guide for your experimental success.
Introduction to the Synthesis
This compound is a key building block in medicinal chemistry and materials science. While its synthesis appears straightforward, typically involving the reduction of a carbonyl group at the C3 position of the 6-methylindole scaffold, achieving high yields and purity can be challenging. The electron-rich nature of the indole ring and the reactivity of the resulting alcohol can lead to side reactions and purification difficulties. This guide will address the most common issues encountered during the reduction of 6-methylindole-3-carbaldehyde, a prevalent precursor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield After Reduction with Sodium Borohydride (NaBH₄)
-
Question: I performed the reduction of 6-methylindole-3-carbaldehyde with NaBH₄ in methanol, but my TLC and NMR analysis show mostly unreacted starting material. What went wrong?
-
Answer: This is a common issue that can be traced to several factors. Let's break down the probable causes and solutions.
-
Cause A: Inactive Sodium Borohydride. NaBH₄ is sensitive to moisture and can decompose over time, losing its reducing power.
-
Solution: Always use freshly opened or properly stored NaBH₄. If you suspect your reagent is old, test it on a simple aldehyde like benzaldehyde as a control.
-
-
Cause B: Insufficient Reaction Time or Temperature. While the reduction of aldehydes with NaBH₄ is often rapid and can be done at room temperature or 0 °C, the specific substrate and solvent can influence the required time.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time. Gentle warming (e.g., to 40 °C) can also increase the reaction rate, but should be done cautiously to avoid side reactions.
-
-
Cause C: Inadequate Stoichiometry. While theoretically one mole of NaBH₄ can reduce four moles of an aldehyde, in practice, a molar excess of NaBH₄ is often required to ensure complete conversion.
-
Solution: Use a 1.5 to 2.0 molar equivalent of NaBH₄ relative to the 6-methylindole-3-carbaldehyde. This ensures a sufficient concentration of the reducing agent to drive the reaction to completion.
-
-
Issue 2: Formation of Multiple Byproducts and Purification Difficulties
-
Question: My reaction seems to have worked, but the crude product is a complex mixture, and I'm struggling to isolate the desired this compound by column chromatography. What are these impurities, and how can I avoid them?
-
Answer: The formation of byproducts is often related to the inherent reactivity of the indole nucleus and the product alcohol.
-
Cause A: Dimerization/Polymerization. Indole-3-methanols are known to be unstable, especially under acidic conditions, and can undergo self-condensation to form diindolylmethanes (DIMs) or larger oligomers. The work-up procedure is a critical point where this can occur.
-
Solution: Maintain neutral or slightly basic conditions throughout the work-up and purification. Avoid strong acids for quenching the reaction. A saturated solution of ammonium chloride (NH₄Cl) is a good choice for quenching as it is weakly acidic and less likely to cause degradation than stronger acids like HCl.
-
-
Cause B: Over-reduction. While less common with NaBH₄ for an aldehyde, more potent reducing agents or harsh conditions could potentially lead to the reduction of the indole ring itself, although this is more of a concern with catalytic hydrogenation.
-
Solution: Stick with milder reducing agents like NaBH₄ for this transformation. If you must use a stronger reductant like Lithium Aluminum Hydride (LiAlH₄), ensure you are using low temperatures (e.g., -78 °C to 0 °C) and carefully controlling the stoichiometry.
-
-
Purification Strategy:
-
Work-up: After quenching the reaction, perform an extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
-
Chromatography: Use a silica gel column with a non-polar to polar solvent gradient. A common system is hexane-ethyl acetate. The polarity of the eluent should be increased gradually. The desired product is quite polar and will elute with higher concentrations of ethyl acetate.
-
TLC Visualization: Use a UV lamp (254 nm) to visualize the spots on your TLC plate. Indole derivatives are typically UV-active. A ceric ammonium molybdate (CAM) or vanillin stain can also be effective for visualizing the alcohol product.
-
-
Issue 3: Product Instability During Storage
-
Question: I successfully synthesized and purified this compound, but after a few days, the material has changed color and NMR shows signs of degradation. How can I store it properly?
-
Answer: As mentioned, indole-3-methanols can be unstable. Light, air (oxygen), and residual acid can promote decomposition.
-
Storage Protocol:
-
Inert Atmosphere: Store the solid product under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: Keep the material in a freezer (-20 °C is standard).
-
Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.
-
Purity: Ensure the product is free from any acidic impurities before storage. If necessary, a final wash of the organic solution with a very dilute sodium bicarbonate solution during work-up can help, followed by drying and solvent removal.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄ for the reduction?
A1: Yes, LiAlH₄ is a more powerful reducing agent and can be used. However, it comes with its own set of challenges. It will readily reduce esters and carboxylic acids, which NaBH₄ will not (or will do so very slowly). If your starting material is 6-methylindole-3-carboxylic acid or its methyl ester, LiAlH₄ would be the reagent of choice. Key considerations for using LiAlH₄:
-
Safety: LiAlH₄ reacts violently with water and protic solvents. It must be used in anhydrous ethereal solvents like THF or diethyl ether under an inert atmosphere.
-
Work-up: The work-up for a LiAlH₄ reaction is more complex, typically involving the sequential addition of water and a base solution (e.g., the Fieser work-up) to quench the reaction and precipitate aluminum salts.
-
Selectivity: LiAlH₄ is less selective than NaBH₄ and can potentially reduce other functional groups if present in the molecule.
Q2: What is the best solvent system for this reduction?
A2: For NaBH₄ reductions, protic solvents like methanol or ethanol are commonly used and often give good results. The alcohol solvent can participate in the reaction mechanism. If your starting material has poor solubility in these, a co-solvent system like THF/methanol can be employed. For LiAlH₄, anhydrous THF is the most common and effective solvent.
Q3: How can I be sure my product is this compound?
A3: A combination of analytical techniques is essential for structure confirmation:
-
¹H NMR (Proton NMR): This is the most powerful tool. You should look for the disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting material and the appearance of a new singlet for the CH₂OH group (typically around 4.5-5.0 ppm) and a broad singlet or triplet for the OH proton. The aromatic protons of the 6-methylindole scaffold should also be present in their characteristic regions.
-
¹³C NMR (Carbon NMR): The aldehyde carbonyl carbon (around 180-190 ppm) should be absent, and a new signal for the CH₂OH carbon should appear (around 60-65 ppm).
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. Look for the molecular ion peak [M]⁺ or [M+H]⁺.
-
Infrared (IR) Spectroscopy: You should see the disappearance of the strong C=O stretch from the aldehyde (around 1650-1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹) from the alcohol.
Experimental Protocols
Protocol 1: Synthesis via NaBH₄ Reduction
This protocol details the reduction of 6-methylindole-3-carbaldehyde.
Materials:
-
6-methylindole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylindole-3-carbaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: Add NaBH₄ (1.5 eq) portion-wise over 10-15 minutes. Vigorous gas evolution (hydrogen) may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Summary: Yield Comparison
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield Range | Key Considerations |
| NaBH₄ | Methanol | 0 to RT | 85-95% | Simple work-up, moisture sensitive reagent. |
| LiAlH₄ | Anhydrous THF | 0 to RT | 90-98% | Requires anhydrous conditions, more complex work-up. |
Visualizing the Workflow
Troubleshooting Decision Tree
This diagram outlines a logical path for troubleshooting a low-yield reduction.
Caption: A decision tree for troubleshooting low yield issues.
General Synthesis and Purification Workflow
This diagram illustrates the overall process from starting material to pure product.
Caption: The overall workflow for synthesis and purification.
References
-
de Sa, A., Laali, K. K. (2005). Superacid-catalyzed reactions of 2- and 3-substituted (1H)-indoles with aldehydes and ketones: Friedel–Crafts-type alkylations and vinylations vs. bis(indolyl)alkane formation. Journal of the Chemical Society, Perkin Transactions 2, (4), 621-630. [Link]
-
Perumattam, J. (1988). A convenient method for the synthesis of 3-hydroxymethylindoles. Synthetic Communications, 18(16-17), 2063-2068. [Link]
Technical Support Center: Synthesis of (6-Methyl-1H-indol-3-yl)methanol
Guide for Senior Application Scientists and Development Professionals
Welcome to the technical support guide for the synthesis of (6-Methyl-1H-indol-3-yl)methanol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also prevent them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, organized by reaction stage.
Stage 1: Synthesis of the Precursor, 6-Methyl-1H-indole-3-carbaldehyde
The most common route to the target alcohol is via the reduction of 6-methyl-1H-indole-3-carbaldehyde, which is typically prepared by a Vilsmeier-Haack reaction on 6-methylindole.
Question: My Vilsmeier-Haack formylation of 6-methylindole resulted in a low yield and significant formation of a dark, insoluble tar. What is the cause and how can I fix it?
Answer: This is a classic issue when working with electron-rich heterocycles like indoles under acidic conditions.
-
Causality: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a potent electrophile, and the reaction conditions are acidic.[1][2] Indoles, while needing to be activated for formylation, are also prone to acid-catalyzed polymerization or degradation. Excessive heat or localized high concentrations of the Vilsmeier reagent can rapidly lead to the formation of intractable tars, significantly reducing the yield of the desired aldehyde.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: The initial formation of the Vilsmeier reagent and its subsequent reaction with the indole are highly exothermic. Maintain a low temperature (typically 0-10 °C) throughout the addition process. A runaway exotherm is the most common cause of tar formation.
-
Order of Addition: Add the phosphorus oxychloride (POCl₃) dropwise to the DMF to pre-form the reagent at a controlled temperature before adding the indole solution. This prevents exposing the indole to localized areas of high reactivity.
-
Dilution: Working in appropriately dilute conditions can help dissipate heat and prevent intermolecular reactions that lead to polymers.
-
Hydrolysis Step: The final hydrolysis of the iminium salt intermediate must also be carefully controlled. Add the reaction mixture to a large volume of ice-cold water or a buffered basic solution (e.g., aqueous sodium acetate or sodium carbonate) to neutralize the strong acids and precipitate the product. A rapid, uncontrolled quench can also generate heat and degrade the product.
-
Stage 2: Reduction of 6-Methyl-1H-indole-3-carbaldehyde
The reduction of the aldehyde to the primary alcohol is the final and most critical step, where the majority of problematic side reactions occur.
Question: My reaction produced a significant amount of 3,6-dimethyl-1H-indole instead of the expected alcohol. Why did this over-reduction happen?
Answer: You have encountered a known hydrogenolysis side reaction, which is particularly prevalent when using powerful hydride donors.
-
Mechanistic Insight: The product, an indol-3-ylmethanol, is prone to forming a resonance-stabilized carbocation at the benzylic position upon loss of a hydroxyl group (or its aluminate derivative). Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce this intermediate carbocation, leading to the fully reduced methyl group (skatole derivative).[3] This pathway is favorable due to the stability of the indolyl-methyl cation.
-
Recommended Solution:
-
Change the Reducing Agent: Switch from LiAlH₄ to a milder reducing agent. Sodium Borohydride (NaBH₄) is the preferred reagent for this transformation as it is selective for the aldehyde and does not typically cause hydrogenolysis of the resulting alcohol under standard conditions.[3]
-
Control Reaction Conditions: If LiAlH₄ must be used, employ lower temperatures (e.g., -20 °C to 0 °C) and carefully monitor the reaction by TLC. Quench the reaction as soon as the starting aldehyde is consumed to minimize the contact time of the product with excess reducing agent.
-
Question: I isolated a major byproduct with approximately double the mass of my expected product. It is much less polar than the desired alcohol. What is this species?
Answer: This is almost certainly the bis(6-methyl-1H-indol-3-yl)methane dimer. This is the most common and often most frustrating side reaction.
-
Mechanistic Insight: this compound is notoriously unstable, especially in the presence of acid, heat, or even on acidic surfaces like silica gel.[3] The alcohol can be protonated, leading to the loss of water and formation of the highly stable indolyl-methyl carbocation. This electrophilic intermediate is then rapidly attacked by the nucleophilic C3 position of another molecule of the starting alcohol or unreacted indole, forming the dimer.
-
Troubleshooting & Prevention:
-
Avoid Acidic Conditions: Ensure that the workup is performed under neutral or slightly basic conditions. Avoid any acidic wash steps (e.g., 1M HCl). Use saturated aqueous sodium bicarbonate or brine for washes.
-
Temperature Control: Perform the reaction and workup at low temperatures to minimize the rate of decomposition.
-
Immediate Isolation: The crude product should be isolated and used immediately or stored under an inert atmosphere at low temperature (-20 °C). Do not let the crude material sit at room temperature for extended periods.
-
Careful Purification: Standard silica gel chromatography can induce dimerization. See the dedicated FAQ on purification below.
-
Question: My NMR analysis shows loss of aromaticity in the five-membered ring, suggesting the formation of a 6-methylindoline derivative. How did this happen?
Answer: The C2=C3 double bond of the indole ring has been reduced. This typically occurs under specific reducing conditions that involve acid.
-
Causality: While NaBH₄ itself does not reduce the indole ring, the combination of NaBH₄ with a carboxylic acid (like acetic or trifluoroacetic acid) creates a more potent reducing system (acyloxyborohydrides) capable of this transformation.[4][5] The reaction proceeds via protonation of the indole at the C3 position, forming an indoleninium ion, which is then readily reduced to the indoline.[4][6]
-
Recommended Solution:
-
Solvent Choice: Perform NaBH₄ reductions in alcoholic solvents like methanol or ethanol without the addition of strong acids.
-
Buffered System: If pH control is a concern, a phosphate buffer system can be used to maintain neutrality. Avoid carboxylic acid solvents for this specific reduction.
-
Workflow for Troubleshooting Reduction Side Reactions
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental reason for the instability of this compound?
The instability is rooted in the electronic properties of the indole nucleus. The lone pair of electrons on the indole nitrogen participates in the aromatic system, making the C3 position highly electron-rich and nucleophilic. When the hydroxyl group at the 3-methyl position is protonated, it leaves as a molecule of water, forming a carbocation. This carbocation is not just a simple benzylic cation; it is extensively stabilized by resonance with the electron-rich indole ring system. This high stability makes its formation exceptionally favorable, and it acts as a potent electrophile, readily reacting with any available nucleophile, most often another indole molecule.[3][7]
FAQ 2: Which reducing agent is superior for this transformation: NaBH₄ or LiAlH₄?
For the specific goal of synthesizing this compound from its corresponding aldehyde, Sodium Borohydride (NaBH₄) is unequivocally superior.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild and selective for aldehydes/ketones. | Very strong, reduces most carbonyls and esters.[8][9][10] |
| Safety/Workup | Can be used in protic solvents (MeOH, EtOH). Workup is a simple aqueous quench. | Pyrophoric. Reacts violently with water/protic solvents. Requires careful Fieser workup. |
| Side Reactions | Minimal. Dimerization is still possible if workup is acidic. | High risk of over-reduction (hydrogenolysis) to 3,6-dimethyl-1H-indole.[3] |
| Recommendation | Highly Recommended | Not Recommended |
FAQ 3: I am still struggling with product decomposition during silica gel chromatography. What are the best practices for purification?
Standard silica gel is inherently acidic and is a primary culprit for on-column dimerization and degradation of indol-3-ylmethanols.
-
Best Practice 1: Deactivation of Silica Gel. Before preparing your column, neutralize the silica gel. A common and effective method is to slurry the silica in your starting eluent (e.g., 10% Ethyl Acetate in Hexanes) containing 1-2% triethylamine (Et₃N). The amine base will neutralize the acidic silanol groups.
-
Best Practice 2: Rapid Chromatography. Do not let the product sit on the column for long. Use a slightly more polar solvent system than you normally would to ensure the product elutes quickly. Flash chromatography is preferred over gravity chromatography.
-
Best Practice 3: Alternative Purification. If chromatography remains problematic, consider alternative methods:
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can yield highly pure material without exposure to silica.
-
Trituration: Washing/slurrying the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether) can be effective.
-
Validated Experimental Protocols
Protocol 1: Optimized Reduction using Sodium Borohydride
This protocol is designed to minimize side reactions and maximize the yield of the target alcohol.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methyl-1H-indole-3-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous methanol (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reduction:
-
Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC (staining with vanillin or p-anisaldehyde works well for visualizing the alcohol). The reaction is typically complete within 1-2 hours.
-
-
Workup:
-
Once the starting material is consumed, slowly quench the reaction by adding acetone (approx. 0.5 mL per mmol of NaBH₄) to consume any excess hydride.
-
Add saturated aqueous sodium bicarbonate solution (NaHCO₃) and stir for 10 minutes.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<30 °C).
-
-
Purification:
-
The crude product should be a pale solid or oil. Purify immediately using the methods described in FAQ 3.
-
Protocol 2: Preparation of Neutralized Silica Gel
-
Determine the amount of silica gel required for your column.
-
In a beaker, add the silica gel to your chosen starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Add triethylamine (Et₃N) to achieve a 1.5% v/v concentration (e.g., for 100 mL of eluent, add 1.5 mL of Et₃N).
-
Thoroughly mix the slurry for 5-10 minutes.
-
Pack the column with this slurry as you normally would.
-
Run the chromatography using an eluent that also contains 0.5-1.0% triethylamine to maintain the neutral environment.
Key Reaction Pathways and Side Reactions
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. f.oaes.cc [f.oaes.cc]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Technical Support Center: Purification of (6-Methyl-1H-indol-3-yl)methanol
Welcome to the dedicated technical support guide for (6-Methyl-1H-indol-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable indole intermediate. The inherent reactivity of the indole-3-carbinol scaffold presents unique challenges that can lead to yield loss, product degradation, and inconsistent purity. This guide provides in-depth troubleshooting advice and validated protocols based on established principles of indole chemistry.
Part 1: Understanding the Core Purification Challenges
This compound, like its parent compound indole-3-carbinol, is notoriously unstable under various conditions, particularly acidic environments.[1] Its purification is often complicated by three primary factors:
-
Acid-Catalyzed Oligomerization: The electron-rich indole nucleus readily participates in electrophilic substitution. In the presence of acid, the hydroxyl group of the carbinol can be protonated, forming a good leaving group (water) and generating a highly reactive indolyl-methyl carbocation. This intermediate is rapidly attacked by another molecule of the starting material, leading to the formation of dimers, trimers, and higher-order oligomers.[1][2][3] The most common of these byproducts is the corresponding bis(indolyl)methane (DIM) derivative.
-
Oxidative Degradation: The indole ring and the benzylic alcohol moiety are susceptible to oxidation, which can occur upon exposure to air, light, or certain metal contaminants. This degradation often results in the formation of colored impurities, including the corresponding aldehyde (6-methyl-1H-indole-3-carboxaldehyde), which can complicate downstream applications.[4][5]
-
Co-elution of Structurally Similar Impurities: Crude reaction mixtures often contain impurities with polarities very similar to the desired product, such as unreacted starting materials (e.g., 6-methylindole) or the over-oxidized aldehyde byproduct. These can be difficult to separate using standard chromatographic techniques without careful optimization.
Part 2: Troubleshooting Guide (Q&A)
This section addresses common experimental observations and provides actionable solutions grounded in chemical principles.
Q1: My purified product is a pink, brown, or dark-colored oil/solid instead of the expected off-white solid. What is the cause?
A1: This is a classic sign of oxidative degradation .[4] Indole derivatives are prone to air oxidation, which forms highly conjugated, colored byproducts. The process can be accelerated by prolonged exposure to heat, light, or trace metal impurities.
-
Immediate Actions:
-
Work Under Inert Atmosphere: When concentrating the product, use a rotary evaporator equipped with a nitrogen or argon bleed. Store the crude and purified material under an inert gas.
-
Minimize Heat Exposure: Use the lowest possible temperature during solvent evaporation. Avoid heating the crude material for extended periods.
-
Use Antioxidants (Process Specific): For large-scale work where this is a persistent issue, consider adding a small amount (e.g., <0.1%) of an antioxidant like BHT (butylated hydroxytoluene) to your extraction or chromatography solvents, provided it does not interfere with downstream steps.
-
Q2: My yield is extremely low after purification by standard silica gel flash chromatography. TLC analysis of the column fractions shows a smear of new, less polar spots.
A2: This strongly indicates acid-catalyzed degradation on the silica column . Standard silica gel has an acidic surface (pKa ≈ 4-5), which is sufficient to promote the oligomerization of indole-3-carbinols.[1] The less polar spots observed on TLC are likely the dimer and other oligomers.
-
Troubleshooting & Optimization:
-
Neutralize the Silica: The most effective solution is to use a deactivated stationary phase. Before loading your sample, flush the column with the starting eluent containing 0.5-1% triethylamine (Et₃N) or ammonia (e.g., in methanol). This neutralizes the acidic sites on the silica surface.
-
Switch to a Different Stationary Phase: Consider using neutral alumina, which is less acidic and often gentler on sensitive compounds. Alternatively, reversed-phase chromatography (C18 silica) can be an excellent choice, as it avoids acidic conditions.[6]
-
Minimize Residence Time: If you must use standard silica, run the column as quickly as possible with slightly more polar solvents to reduce the time the compound spends on the stationary phase.
-
Q3: My ¹H NMR spectrum shows broad, unresolved peaks in the aromatic region and a messy baseline, even after chromatography.
A3: This is another symptom of oligomerization . The presence of dimers, trimers, and other polymers, which have similar but distinct chemical shifts, leads to the broadening of signals. Even a small percentage of these oligomers can significantly degrade the quality of the NMR spectrum.
-
Purification Strategy:
-
Recrystallization: If your material is semi-pure but contains oligomers, recrystallization is often the best method to isolate the pure monomer. The more ordered crystal lattice of the desired compound will exclude the bulkier, amorphous oligomers.
-
Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is highly effective at separating the monomer from closely related oligomers.[7]
-
Q4: I am trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or when the cooling process is too rapid. It can also be caused by the presence of impurities that inhibit crystal lattice formation.
-
Protocol Adjustments:
-
Optimize the Solvent System: The goal is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[8] See the protocol in Part 4 for recommended systems.
-
Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator, and finally to a freezer if necessary. Slow cooling is critical for forming well-ordered crystals.[8]
-
Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Part 3: Frequently Asked Questions (FAQs)
-
What is the best general-purpose purification strategy for this compound? For crude material of moderate purity (>80%), the most robust strategy is typically flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent, followed by recrystallization of the combined, pure fractions.
-
How should I store the purified this compound? The compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a freezer (-20°C) and protected from light to minimize both oxidative and thermal degradation.
-
What are the most common impurities I should expect from a standard synthesis (e.g., reduction of the aldehyde)? Besides oligomers, the most common impurities are unreacted 6-methyl-1H-indole-3-carboxaldehyde (more polar) and any byproducts from the reducing agent. If the synthesis involves formaldehyde and 6-methylindole, unreacted 6-methylindole (less polar) may also be present.
-
Can I use thin-layer chromatography (TLC) to monitor the stability of my compound? Yes, TLC is an excellent tool.[9] Spot a solution of your compound on a silica plate and let it sit on the bench for 30-60 minutes before eluting. If you see new, less polar spots (often near the solvent front) or significant streaking that wasn't there initially, it's a sign of on-plate degradation, reinforcing the need for a basic modifier in your column eluent.
Part 4: Key Protocols & Data
Table 1: Recommended Flash Chromatography Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (For Sensitive Batches) |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral Alumina or Silica Gel |
| Pre-treatment | None | Flush column with eluent + 1% Et₃N |
| Eluent System | Gradient: 20% to 60% Ethyl Acetate in Hexanes | Gradient: 20% to 70% Ethyl Acetate in Hexanes |
| Additive | None | 0.5-1% Triethylamine (Et₃N) |
| TLC Visualization | UV light (254 nm) and/or p-Anisaldehyde stain | UV light (254 nm) and/or p-Anisaldehyde stain |
| Expected Rf | ~0.3 in 40% EtOAc/Hexanes | ~0.3-0.4 in 40% EtOAc/Hexanes (+1% Et₃N) |
Protocol 1: Deactivated Silica Gel Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 90:10:1 Hexanes:EtOAc:Et₃N).
-
Column Packing: Pour the slurry into the column and pack using positive pressure.
-
Equilibration: Flush the packed column with at least 3-5 column volumes of the starting eluent to ensure complete neutralization of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel. Evaporate the solvent completely until a dry, free-flowing powder is obtained.
-
Purification: Carefully load the dry powder onto the top of the column. Begin elution with the starting solvent mixture, gradually increasing the polarity. Collect fractions and monitor by TLC.
-
Work-up: Combine the pure fractions and evaporate the solvent under reduced pressure at low temperature (<40°C).
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of the impure solid in a test tube. Add a few drops of a potential solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve even with heating, the solvent is not polar enough. A good single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "poor" solvent (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves.
-
Crystallization: Remove the flask from heat. If using a two-solvent system, add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add another drop of the "soluble" solvent to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under high vacuum.
Part 5: Visualization of Key Processes
Degradation Pathway
Caption: Decision workflow for selecting the appropriate purification method.
References
Sources
- 1. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Indole-3-Carbinol Oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of simple indole derivatives by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Overcoming Poor Aqueous Solubility of (6-Methyl-1H-indol-3-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of (6-Methyl-1H-indol-3-yl)methanol. As a structural analog of the well-studied Indole-3-carbinol (I3C), this compound holds significant interest but presents a common hurdle in experimental biology and formulation science: getting it into an aqueous solution for reliable testing.
This document moves beyond simple protocols to explain the underlying principles of various solubilization strategies, empowering you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental properties of this compound and the initial steps for assessing its solubility.
Q1: What is this compound, and why is it so difficult to dissolve in water?
A: this compound is a derivative of indole, a heterocyclic aromatic compound. Its poor aqueous solubility stems directly from its molecular structure. The bicyclic indole core and the methyl group at the 6-position are predominantly nonpolar and hydrophobic, meaning they do not interact favorably with polar water molecules. While the hydroxyl (-OH) group at the 3-position methanol moiety can form hydrogen bonds, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. The larger the nonpolar surface area of a molecule, the less soluble it tends to be in water.[1]
Q2: Are there any critical chemical stability concerns I should be aware of?
A: Yes. Like its parent compound, Indole-3-carbinol, this compound is known to be unstable in acidic environments.[2] In the presence of acid (e.g., stomach pH or certain acidic buffers), it can undergo rapid self-condensation or oligomerization, forming a complex mixture of products like dimers and trimers.[2] This not only removes the active compound from your experiment but also introduces confounding variables. Therefore, it is critical to avoid acidic conditions during dissolution and storage.
Q3: I'm just starting out. What's the very first thing I should do?
A: The first step is to create a concentrated stock solution in a suitable organic solvent. This is a standard and essential laboratory practice for poorly soluble compounds. High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common choice for biological experiments. Ethanol is another viable option.[3] This stock can then be serially diluted into your aqueous experimental medium, but be mindful of the final solvent concentration.
| Solvent | Typical Stock Concentration | Notes |
| DMSO | 1-10 mg/mL | Use anhydrous DMSO to avoid moisture-related degradation. Keep final concentration in assays typically <0.5% to avoid solvent toxicity.[4] |
| Ethanol | ~10 mg/mL | A good alternative to DMSO, particularly if DMSO interferes with your assay.[2][5] |
| DMF | ~3 mg/mL | Less common for biological assays due to higher toxicity, but an option for chemical applications.[5] |
Table 1: Recommended organic solvents for creating a stock solution of this compound.
Part 2: Troubleshooting Guide - Primary & Advanced Solubilization Strategies
When simple dilution of an organic stock solution is not feasible due to precipitation or solvent sensitivity in your assay, more advanced formulation strategies are required.
Strategy 1: Co-solvency
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (like DMSO) is diluted to a point where it can no longer keep the hydrophobic compound dissolved in the now predominantly aqueous environment. To overcome this, you can sometimes use a co-solvent system directly in your final solution. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules.[6]
Common co-solvents for biological applications include polyethylene glycol (PEG 300/400) and propylene glycol. However, the concentration must be carefully optimized, as higher levels can be toxic to cells or interfere with protein function.
Strategy 2: pH Adjustment - A Word of Caution
Q5: Can I adjust the pH of my media to increase the solubility of this compound?
A: For many compounds, pH adjustment is a powerful tool, but it is unlikely to be effective for this compound within a biologically relevant pH range (e.g., pH 4-9). Solubility enhancement via pH relies on the presence of an ionizable functional group (a weak acid or a weak base).[7][8] this compound lacks a group that can be easily protonated or deprotonated in this range. The indole nitrogen is extremely weakly acidic (pKa ~17) and the alcohol is even weaker, meaning you would need exceptionally high pH levels to ionize them, which would be incompatible with most experiments. Furthermore, as noted in Q2, acidic conditions should be avoided due to compound instability.[2]
Strategy 3: Cyclodextrin Inclusion Complexation
Q6: I need a completely organic solvent-free solution. A colleague mentioned cyclodextrins. How do they work?
A: Cyclodextrins are an excellent choice for creating truly aqueous solutions. They are cyclic oligosaccharides shaped like a truncated cone or torus.[9] The exterior of the cone is hydrophilic (water-soluble), while the interior cavity is hydrophobic. Poorly soluble molecules like this compound can fit into this hydrophobic cavity, forming an "inclusion complex."[10] This complex effectively shields the hydrophobic drug from the water, rendering the entire complex water-soluble.[11] Studies have specifically shown that β-cyclodextrins are effective at solubilizing indole compounds.[12]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with enhanced solubility and low toxicity, making it ideal for in vitro and in vivo research.[11]
Strategy 4: Micellar Solubilization with Surfactants
Q7: What is micellar solubilization and when should I consider it?
A: This technique uses surfactants (surface-active agents) to dissolve hydrophobic compounds.[13] Surfactants have a hydrophilic "head" and a hydrophobic "tail." In water, above a specific concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[14] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic heads face the outer aqueous phase.
This compound can partition into the hydrophobic core of these micelles, effectively being solubilized within the aqueous solution.[15] For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are preferred due to their lower toxicity.
Part 3: Experimental Workflows and Protocols
This section provides a logical workflow for selecting a strategy and detailed, step-by-step protocols for key formulation methods.
Decision-Making Workflow
Protocol 1: Preparation of an Aqueous Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Principle: This protocol creates a stock solution where the compound is encapsulated by HP-β-CD, enhancing its aqueous solubility. This method is ideal for creating formulations with minimal organic solvent for sensitive biological assays.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water (e.g., Milli-Q or WFI)
-
Vortex mixer and/or magnetic stirrer
-
Sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filter
-
-
Methodology:
-
Prepare the HP-β-CD Solution: Weigh out the required amount of HP-β-CD to make a 40% (w/v) solution in your desired volume of high-purity water. (e.g., 4 g of HP-β-CD in a final volume of 10 mL of water). Mix vigorously until the HP-β-CD is fully dissolved. Gentle warming (to ~40°C) can assist dissolution.
-
Add the Compound: Weigh the this compound powder and add it directly to the HP-β-CD solution to achieve your target final concentration. It is recommended to start by aiming for a 1-2 mM solution.
-
Facilitate Complexation: Tightly cap the vial and vortex vigorously for 5-10 minutes. For best results, place the vial on a magnetic stirrer overnight at room temperature or sonicate in a bath sonicator for 30-60 minutes. The goal is to provide sufficient energy and time for the compound to enter the cyclodextrin cavity.
-
Verify Dissolution: Visually inspect the solution. It should be clear and free of any visible particulate matter. If particulates remain, the solubility limit may have been exceeded. In this case, the solution should be centrifuged or filtered to remove the undissolved compound before use.
-
Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm syringe filter (a filter with low protein binding, like PVDF, is recommended).
-
Storage: Store the aqueous stock solution at 4°C, protected from light. Due to the potential for degradation, fresh preparation is recommended. Assess stability for longer-term storage if necessary.
-
Protocol 2: Preparation of an Aqueous Formulation using a Non-Ionic Surfactant
-
Principle: This protocol utilizes a surfactant to form micelles that encapsulate the compound, allowing it to be dispersed in an aqueous medium. This is a robust method but requires validation to ensure the surfactant itself does not affect the experimental outcome.
-
Materials:
-
This compound powder
-
Polysorbate 80 (Tween® 80) or another suitable non-ionic surfactant
-
High-purity water or desired buffer
-
Small volume of ethanol (optional, for initial wetting)
-
Vortex mixer
-
Sonicator
-
-
Methodology:
-
Prepare the Surfactant Solution: Prepare a 1-10% (w/v) stock solution of your surfactant in the desired aqueous buffer or water. This concentration is well above the CMC and ensures the presence of micelles.
-
Weigh and Wet the Compound: Weigh the required amount of this compound into a clean glass vial. Optional but recommended: Add a very small volume of ethanol (e.g., 10-20 µL) to wet the powder. This helps break up aggregates and facilitates interaction with the surfactant solution.
-
Add Surfactant Solution: Add the prepared surfactant solution to the vial containing the wetted compound to achieve the desired final concentration.
-
Facilitate Solubilization: Vortex the mixture vigorously for 5-10 minutes. Follow this with sonication in a bath sonicator for 15-30 minutes. The solution should become clear as the compound partitions into the micellar cores.
-
Final Dilution: This concentrated formulation can now be diluted into your final experimental medium. Ensure the final concentration of the surfactant is below any level that might cause toxicity or artifacts in your specific assay.
-
Control Experiment: It is critical to run a parallel control experiment containing the same final concentration of the surfactant vehicle without the compound to account for any effects of the surfactant itself.
-
References
- World Health Organization. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmacy.
- Patel, V. R., et al. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- ScienceDirect. Micellar solubilization: Significance and symbolism.
- Khuspe, P., et al. New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review. Cureus.
- ScienceDirect. Micellar solubilization - an overview.
- Semantic Scholar. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- ACS Publications. Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir.
- Ribeiro, A. C. F., et al. Micellar solubilization of drugs. Journal of Pharmacy and Pharmacology.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.
- CD Formulation. pH Modifier Excipients.
- Linus Pauling Institute, Oregon State University. Indole-3-Carbinol.
- Cao, J., et al. Solubilization of substituted indole compounds by beta-cyclodextrin in water. Chemosphere.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
- YouTube. Why Does pH Influence A Substance's Dissolution?.
- National Center for Biotechnology Information. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PubMed Central.
- National Center for Biotechnology Information. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. PubMed Central.
- ChemicalBook. Indole-3-carbinol.
- ResearchGate. Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility.
- ResearchGate. (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
- Wikipedia. Cosolvent.
- National Toxicology Program. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. National Center for Biotechnology Information.
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Selleck Chemicals. Indole-3-carbinol | NF-κB inhibitor | CAS 700-06-1.
- Cayman Chemical. Indole-3-carbinol Product Information.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Indole-3-carbinol | 700-06-1 [chemicalbook.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimization of Reaction Conditions for Indole-3-Carbinol Derivatization
Introduction
Indole-3-carbinol (I3C), a phytochemical found in cruciferous vegetables, is a molecule of significant interest in drug development due to its potential therapeutic properties.[1][2][3] However, its inherent instability, particularly in acidic environments, presents considerable challenges for its direct application and necessitates chemical derivatization.[4][5][6] This guide provides a comprehensive technical resource for optimizing the derivatization of I3C. It addresses common experimental challenges through a detailed troubleshooting guide and frequently asked questions, offering field-proven insights and evidence-based protocols to enhance reaction yield, product purity, and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is Indole-3-Carbinol (I3C) so difficult to work with?
A1: The primary challenge with I3C is its instability in acidic conditions.[4][5] The carbinol moiety is prone to elimination in the presence of acid, generating a highly reactive electrophilic intermediate. This intermediate rapidly self-condenses to form a complex mixture of oligomeric products, with 3,3'-diindolylmethane (DIM) being the most prominent.[1][4][7] This instability can lead to low yields of the desired derivative and complicates purification.[6]
Q2: What are the main goals of I3C derivatization?
A2: Derivatization of I3C is primarily aimed at:
-
Improving Stability: Modifying the hydroxyl group or the indole nitrogen can block the acid-catalyzed self-condensation pathway, enhancing the compound's shelf-life and in-vivo stability.[8][9]
-
Enhancing Bioactivity: Strategic modifications to the I3C scaffold can lead to derivatives with increased potency, altered target specificity, or improved pharmacokinetic profiles.[2][8]
-
Increasing Solubility: Derivatization can be used to append functional groups that improve the solubility of I3C in aqueous or organic media, which is often a challenge.[4]
Q3: What are the most common reactive sites on the I3C molecule for derivatization?
A3: The three primary sites for derivatization are:
-
The Hydroxyl Group (-OH): This site can be targeted for etherification or esterification reactions.
-
The Indole Nitrogen (N-H): The nitrogen is nucleophilic and can be alkylated, acylated, or protected with various groups to prevent side reactions.[10][11][12]
-
The Indole Ring (C2/C3 positions): While the C3 position is substituted, derivatization can sometimes occur at the C2 position under specific catalytic conditions.
Q4: Should I use a protecting group for the indole nitrogen?
A4: Yes, using a protecting group on the indole nitrogen is highly recommended for many derivatization strategies. The N-H proton is weakly acidic and can interfere with reactions involving bases or organometallic reagents. Protecting groups like Boc (tert-butyloxycarbonyl), SEM ([2-(trimethylsilyl)ethoxy]methyl), or sulfonyl groups can prevent N-alkylation side reactions, improve solubility in organic solvents, and direct reactivity to other parts of the molecule.[10][12][13][14] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of I3C.
Problem 1: Low or No Yield of the Desired Product
Low product yield is a frequent challenge in indole chemistry, often stemming from suboptimal reaction conditions or reactant instability.[10][15][16]
| Possible Cause | Recommended Solution & Rationale |
| Degradation of I3C Starting Material | Solution: Ensure the reaction is performed under strictly neutral or slightly basic conditions. Avoid all sources of acid, including acidic catalysts or solvents with acidic impurities. Rationale: I3C rapidly degrades via acid-catalyzed self-condensation to form DIM and other oligomers, consuming the starting material.[4][5][7] |
| Suboptimal Reaction Temperature | Solution: Systematically screen a range of temperatures. Start at room temperature and incrementally increase while monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Rationale: Some reactions require thermal energy to overcome the activation barrier, but excessive heat can lead to the degradation of I3C or the desired product.[15] |
| Impure Starting Materials or Reagents | Solution: Verify the purity of your I3C and other reagents. If necessary, purify I3C by recrystallization. Ensure solvents are anhydrous if the reaction is moisture-sensitive. Rationale: Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway, leading to reduced yields.[10][16] |
| Incorrect Stoichiometry | Solution: Optimize the molar ratio of your derivatizing agent to I3C. A common starting point is a slight excess (1.1-1.5 equivalents) of the derivatizing agent. Rationale: An insufficient amount of the derivatizing agent will result in incomplete conversion, while a large excess can lead to undesired side reactions or complicate purification. |
Problem 2: Significant Formation of 3,3'-Diindolylmethane (DIM) Byproduct
The presence of DIM is the most definitive indicator of I3C degradation under acidic conditions.
| Possible Cause | Recommended Solution & Rationale |
| Trace Acidity in the Reaction Medium | Solution: Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) or an acid scavenger to the reaction mixture. Ensure all glassware is base-washed and oven-dried. Rationale: Even trace amounts of acid can catalyze the formation of the reactive intermediate that leads to DIM.[1][5][17] An acid scavenger neutralizes any adventitious acid present. |
| Use of an Acidic Catalyst | Solution: Re-evaluate the catalytic strategy. If a Lewis acid is required, consider milder options or perform the reaction at a lower temperature to suppress the I3C degradation pathway. Alternatively, explore acid-free catalytic systems. Rationale: Protic acids and strong Lewis acids will preferentially catalyze the self-condensation of I3C.[7] |
| Hydrolysis of Reagents or Solvents | Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Moisture can hydrolyze certain reagents or solvents, releasing protons (acid) into the reaction mixture and initiating I3C degradation. |
Problem 3: Difficulty in Product Purification
Purification can be challenging due to the formation of multiple byproducts with similar polarities.
| Possible Cause | Recommended Solution & Rationale |
| Complex Reaction Mixture | Solution: Optimize the reaction conditions (as described in Problem 1) to maximize the conversion to a single product, simplifying the mixture. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further side reactions.[16] Rationale: A cleaner reaction leads to a simpler purification process. |
| Co-elution of Product and Byproducts | Solution: Employ alternative chromatographic techniques. If standard silica gel chromatography is ineffective, consider reverse-phase chromatography (C18), which separates compounds based on hydrophobicity. Gradient elution can also improve separation. Rationale: Different stationary phases offer different selectivities, which may resolve compounds that co-elute on standard silica. |
| Product Instability on Silica Gel | Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier (e.g., triethylamine in the eluent). Rationale: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds like I3C derivatives during purification. |
Visualizing Reaction Optimization & Side Reactions
I3C Derivatization Optimization Workflow
The following diagram outlines a systematic approach to optimizing reaction conditions for I3C derivatization.
Caption: A systematic workflow for optimizing I3C derivatization reactions.
Mechanism of DIM Formation
Understanding the mechanism of the primary side reaction is crucial for troubleshooting. The diagram below illustrates the acid-catalyzed condensation of I3C to DIM.
Caption: Acid-catalyzed formation of 3,3'-diindolylmethane (DIM) from I3C.
Experimental Protocols
Protocol 1: General Procedure for N-H Protection of I3C with Boc Anhydride
This protocol describes a common method to protect the indole nitrogen, which is often a necessary first step before further derivatization.
Materials:
-
Indole-3-carbinol (I3C)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add I3C (1.0 eq).
-
Dissolution: Dissolve the I3C in anhydrous THF.
-
Reagent Addition: Add DMAP (0.1 eq) followed by the dropwise addition of a solution of (Boc)₂O (1.2 eq) in anhydrous THF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexanes mobile phase) until the I3C spot is no longer visible.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the N-Boc protected I3C.
Protocol 2: Monitoring Reaction Progress by HPLC
Regularly monitoring the reaction is key to achieving optimal results.[18][19][20]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm, where the indole chromophore absorbs strongly.[19]
-
Sample Preparation: At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (~50 µL) from the reaction mixture. Quench it immediately in a vial containing a diluent (e.g., methanol) to stop the reaction. Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Identify the retention times for your starting material (I3C), desired product, and key byproducts (like DIM) by injecting pure standards.
-
Track the disappearance of the I3C peak and the appearance of the product peak over time.
-
Optimal reaction time is typically when the area of the product peak is maximized and the area of the starting material peak is minimized.
References
-
Ask Ayurveda. (2026, January 16). Phytochemicals in Food – Uses, Benefits & Food Sources. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN...). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]
-
Anderton, M. J., et al. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. AACR Journals. Retrieved from [Link]
-
Riby, J. E., et al. (2008). N-alkoxy derivatization of indole-3-carbinol increases the efficacy of the G1 cell cycle arrest and of I3C-specific regulation of cell cycle gene transcription and activity in human breast cancer cells. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of indole-3-carbinol and its metabolites. Retrieved from [Link]
-
ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen. Retrieved from [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3333–3335. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved from [Link]
-
De Masi, L., et al. (2023). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. PMC - PubMed Central. Retrieved from [Link]
-
De Masi, L., et al. (2023). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. Retrieved from [Link]
-
Reyes-Hernández, O., et al. (2023). 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. PubMed Central. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-Alkoxy derivatization of indole-3-carbinol increases the efficacy of the G1 cell cycle arrest and of I3C-specific regulation of cell cycle gene transcription and activity in human breast cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 3,3′-diindolylmethane (DIM) from indole-3-carbinol (I3C). Retrieved from [Link]
-
MDPI. (n.d.). Biological and Pharmacological Research on Indole-3-Carbinol (I3C) and Its Derivatives. Retrieved from [Link]
-
Reyes-Hernández, O., et al. (2023). 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of derivatization conditions for the four reactive.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of derivatization reagents and the reaction conditions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Retrieved from [Link]
-
Hughes, D. L., & Marks, D. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(23), 9028–9037. Retrieved from [Link]
-
ResearchGate. (2023, February 3). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Retrieved from [Link]
-
Wang, Z., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of indole-3-carbinol in standard. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Determination of Indole-3-carbinol and Indole-3-acetonitrile in Brassica Vegetables Using High-performance Liquid Chromatography with Fluorescence Detection | Request PDF. Retrieved from [Link]
-
Plíštil, L., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. Retrieved from [Link]
-
Farag, M. A., et al. (2023). Maximizing the value of indole-3-carbinol, from its distribution in dietary sources, health effects, metabolism, extraction, and analysis in food and biofluids. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Zhu, C., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN102766082A - Novel method for synthesizing indole-3-carbinol.
-
De Masi, L., et al. (2023). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core–shell column chromatography method. Retrieved from [Link]
-
Oregon State University, Linus Pauling Institute. (n.d.). Indole-3-Carbinol. Retrieved from [Link]
Sources
- 1. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Mitigate Dimerization of (1H-indol-3-yl)methyl Electrophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of dimerization when generating and reacting with (1H-indol-3-yl)methyl electrophiles. Our focus is on providing practical, field-proven insights to enhance the success of your synthetic endeavors.
Introduction: The Dimerization Dilemma
The (1H-indol-3-yl)methyl moiety is a cornerstone in numerous biologically active compounds. However, its synthesis is often plagued by the high reactivity of the indole C3-position. When generating an electrophilic center at the 3-methyl position, a common and often yield-limiting side reaction is dimerization. This occurs when a nucleophilic indole starting material or product attacks the highly reactive electrophilic intermediate, leading to the formation of undesired bis(indolyl)methanes. Understanding the mechanism and influencing factors is paramount to devising effective preventative strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the dimerization of (1H-indol-3-yl)methyl electrophiles?
A1: The primary driving force is the high nucleophilicity of the C3 position of the indole ring. The generation of an electrophilic (1H-indol-3-yl)methyl species, often a carbocation intermediate, creates a potent electrophile. This intermediate is then susceptible to attack by another molecule of the starting indole, which acts as a nucleophile. This reaction is often rapid and can compete significantly with the desired reaction with an external nucleophile.
Q2: I observe a significant amount of a byproduct with double the mass of my expected product. Is this likely the dimer?
A2: Yes, this is a strong indication of dimerization. The dimer, a bis(indolyl)methane, would have a molecular weight roughly double that of the starting indole minus the leaving group on the electrophile and a proton from the attacking indole. Confirmation can be achieved through mass spectrometry and NMR spectroscopy. The ¹H NMR spectrum of the dimer typically shows characteristic signals for the two indole moieties and a methylene bridge.
Q3: Can the choice of leaving group on my electrophile precursor influence the rate of dimerization?
A3: Absolutely. A better leaving group will lead to a more rapid formation of the carbocation intermediate, which can increase the rate of both the desired reaction and the undesired dimerization. However, a very reactive precursor might be consumed by the desired nucleophile before it has a chance to dimerize, especially if the nucleophile is present in high concentration and is highly reactive.
Q4: Is dimerization always a problem?
A4: While often considered an undesired side reaction, the controlled dimerization of indoles is a valid synthetic strategy for producing bis(indolyl)methanes, which have their own unique biological activities. However, in the context of this guide, we are focused on preventing this pathway to favor the reaction with a different, intended nucleophile.
Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting advice for common issues encountered during reactions involving (1H-indol-3-yl)methyl electrophiles.
Scenario 1: Low Yield of Desired Product with Significant Dimer Formation
Problem: Your reaction to functionalize the C3-methyl position of indole results in a low yield of the target molecule, with the major byproduct being the dimer.
Root Cause Analysis: This is a classic case of the rate of dimerization outcompeting the rate of the desired nucleophilic substitution. This can be due to several factors, including reaction conditions that favor the thermodynamic product (the often stable dimer) or insufficient reactivity of the intended nucleophile.
Solutions:
-
Employ N-Protection: Protecting the indole nitrogen with an electron-withdrawing group is a highly effective strategy.[1] This reduces the electron density of the indole ring, thereby decreasing its nucleophilicity and disfavoring its attack on the electrophilic intermediate.[1]
-
Boc (tert-Butoxycarbonyl) Group: Easy to introduce and remove, it significantly deactivates the indole ring towards self-reaction.[1]
-
Sulfonyl Groups (e.g., Phenylsulfonyl, Tosyl): These are robust protecting groups that strongly deactivate the indole nucleus.[1][2] However, their removal can require harsh conditions.[1]
-
Pivaloyl Group: Offers steric hindrance near the N-1 and C-2 positions, which can also help to disfavor dimerization.[3]
-
-
Optimize Reaction Conditions for Kinetic Control:
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled product over the thermodynamically more stable one.[4][5] Since dimerization can be reversible, lower temperatures can trap the desired product before equilibrium is established.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent subsequent degradation or equilibration to the dimer.[6]
-
-
Increase the Effective Concentration of the Desired Nucleophile:
-
Stoichiometry: Use a significant excess of the intended nucleophile to outcompete the indole starting material in reacting with the electrophilic intermediate.
-
Order of Addition: Consider adding the indole substrate slowly to a solution of the nucleophile and the activating agent. This maintains a low concentration of the nucleophilic indole at any given time.
-
| Strategy | Rationale | Key Considerations |
| N-Protection (e.g., Boc, Sulfonyl) | Reduces the nucleophilicity of the indole ring, preventing it from attacking the electrophilic intermediate.[1] | Choice of protecting group depends on the stability to reaction conditions and ease of removal.[1] |
| Lower Reaction Temperature | Favors the kinetic product, which may be the desired monomeric product, over the often more thermodynamically stable dimer.[4] | May require longer reaction times. |
| Use of Excess Nucleophile | Increases the probability of the electrophile reacting with the intended nucleophile rather than another indole molecule. | May complicate purification. |
| Slow Addition of Indole | Maintains a low concentration of the nucleophilic indole, minimizing the rate of the bimolecular dimerization reaction. | Requires careful control of addition rates. |
Scenario 2: Dimerization Occurs Even with an N-Protected Indole
Problem: You have protected the indole nitrogen, but dimerization is still a significant issue.
Root Cause Analysis: While N-protection significantly reduces the nucleophilicity of the indole ring, it may not completely suppress it, especially with highly reactive electrophiles or under forcing reaction conditions. The chosen protecting group may also not be sufficiently electron-withdrawing.
Solutions:
-
Switch to a More Electron-Withdrawing Protecting Group: If you are using a weakly deactivating group, consider switching to a sulfonyl or another strongly electron-withdrawing group.[2]
-
Introduce Steric Hindrance:
-
Re-evaluate Reaction Conditions:
-
Solvent: The choice of solvent can influence the stability of the carbocation intermediate. More polar solvents may stabilize the carbocation, potentially increasing its lifetime and the opportunity for dimerization. Experiment with less polar solvents.
-
Catalyst: In Lewis acid-catalyzed reactions, the choice of acid can be critical. A milder Lewis acid might be sufficient to promote the desired reaction without overly activating the system towards dimerization.[9]
-
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole
This protocol describes a standard method for protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group to mitigate dimerization in subsequent reactions.
Materials:
-
Indole substrate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the indole substrate (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equiv) to the solution.
-
Add (Boc)₂O (1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected indole.
-
Purify the product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.
Visualizing the Mechanism and Prevention
Dimerization Pathway
The following diagram illustrates the mechanism of dimerization of (1H-indol-3-yl)methyl electrophiles.
Caption: Mechanism of (1H-indol-3-yl)methyl electrophile dimerization.
Strategies for Prevention
This diagram outlines the key strategies discussed for preventing dimerization.
Caption: Overview of strategies to prevent dimerization.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Request PDF. (2025). A New Protecting-Group Strategy for Indoles.
- PMC. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem.
- Request PDF. (n.d.). Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals.
- Rzepa, H. (2013). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog.
- BenchChem. (2025). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis. BenchChem.
- ResearchGate. (n.d.). Kinetic comparison of the retro-reaction of indoles with more bulky C3-substituents.
- (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- ResearchGate. (n.d.). Effect of steric hindrance on the regioselectivity.
- ResearchGate. (n.d.). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Electron-Poor Indoles. BenchChem.
- PMC. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. NIH.
- ACS Publications. (2023). Copper(II)-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction of Indoles with Isatin-Derived N-Boc-Ketimines. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- PubMed. (2009).
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- PMC. (n.d.).
- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- YouTube. (2019).
- PMC. (n.d.). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. NIH.
- RSC Publishing. (n.d.). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry.
- The Royal Society of Chemistry. (n.d.).
- PMC. (n.d.). B(C6F5)
- ACS Catalysis. (n.d.). B(C6F5)
- SpectraBase. (n.d.). N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum.
- Semantic Scholar. (n.d.). Enantioselective Friedel-Crafts Alkylation of Indoles with β,γ-Unsaturated α-Ketoesters Catalyzed by New Copper(I)
- Frontiers. (2022).
- ResearchGate. (n.d.). 1 H NMR kinetics of the reaction between (E)-methyl....
- (n.d.).
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
- ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- PubMed. (2019). Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity.
- RSC Publishing. (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- PMC. (n.d.). BN Isosteres of Indole. NIH.
- ESA-IPB. (n.d.).
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troubleshooting unexpected results in biological assays with (6-Methyl-1H-indol-3-yl)methanol
Welcome to the technical support guide for (6-Methyl-1H-indol-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in biological assays involving this compound. Indole derivatives are a versatile and promising class of molecules, but their physicochemical properties can present unique challenges in experimental settings.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose issues and ensure the integrity of your results.
Compound Profile: this compound
This table summarizes the essential properties of the compound. While specific data for this exact molecule is limited, properties are based on closely related indole-3-methanol analogs.[3][4]
| Property | Value | Source / Notes |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 437988-53-9 | Chemical Abstracts Service[3] |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Typically an off-white to light yellow solid. | Based on similar indole derivatives. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, ethanol, and methanol. | Indole derivatives are known for poor aqueous solubility.[5][6] |
| Stability | Potentially sensitive to acidic conditions, strong light, and oxidizing agents. | Indole rings can be unstable under acidic conditions or light.[7][8] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My results are inconsistent and not reproducible. What's going wrong?
This is the most frequent challenge and typically stems from issues with the compound's behavior in aqueous assay media. The root cause is often related to solubility or stability.
Potential Cause A: Poor Aqueous Solubility & Precipitation Indole scaffolds are generally hydrophobic, leading to poor solubility in the aqueous buffers used for most biological assays.[5][6] If the compound precipitates, its effective concentration in the assay will be much lower than the intended nominal concentration, leading to high variability.
-
Causality: When a DMSO stock solution is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded. This is often invisible to the naked eye, forming micro-precipitates.
-
Troubleshooting Steps:
-
Visual Solubility Check: Perform a preliminary solubility test. Prepare the highest concentration of your compound in the final assay buffer, let it sit for the duration of your experiment, and then centrifuge at high speed. Look for a pellet. See Protocol 1 for a detailed method.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically well below 0.5%, to avoid influencing the biological system or the compound's solubility.[9][10]
-
Use of Surfactants: For biochemical (cell-free) assays, consider including a non-ionic surfactant like Tween-20 (at ~0.01%) in the assay buffer to prevent aggregation. This is a common strategy to mitigate issues with "promiscuous" aggregating inhibitors.
-
Potential Cause B: Compound Instability The indole ring, while aromatic, can be susceptible to degradation under certain conditions.[7][11]
-
Causality: Acidic pH can lead to decomposition of indole-3-methanol derivatives.[8] Furthermore, prolonged exposure to light or the presence of reactive oxygen species (ROS) in the media can cause oxidation.
-
Troubleshooting Steps:
-
pH Control: Ensure your assay buffer pH is stable and ideally neutral (pH 7.2-7.4). Some indole compounds are more stable at slightly basic pH.[11]
-
Light Protection: Prepare stock solutions and perform assay steps in low-light conditions or by using amber-colored tubes and plates.
-
Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[12]
-
Stability Assessment: If instability is suspected, incubate the compound in your assay buffer under experimental conditions (e.g., 37°C for 24 hours), then analyze for degradation via HPLC or LC-MS. See Protocol 2 .
-
Q2: The compound shows very low potency or is completely inactive. How do I troubleshoot this?
Assuming the biological hypothesis is sound, a lack of activity points toward a problem with the compound reaching its target at a sufficient concentration.
Potential Cause A: Overstated Concentration due to Solubility/Stability Issues This is directly linked to the points in Q1. If 99% of your compound has precipitated, a nominal concentration of 10 µM is an effective concentration of only 0.1 µM.
-
Troubleshooting Steps:
-
Confirm Solubility: First, rigorously confirm the compound is soluble at the tested concentrations using the steps in Q1 and Protocol 1 . Test a wider concentration range; you may only see an effect at much higher nominal concentrations if solubility is poor.
-
Re-evaluate Stability: Ensure the compound is not degrading during the assay incubation period. An inactive degradation product will lead to a loss of effect.
-
Potential Cause B: Assay Interference & Artifacts Small molecules can interfere with assay readouts, creating false negatives (or positives).[12][13]
-
Causality:
-
Fluorescence Quenching: Indole rings can absorb light and quench the fluorescence of reporters like GFP or fluorescent substrates.
-
Chemical Reactivity: The compound might react directly with assay reagents (e.g., luciferase, detection antibodies).
-
Colloidal Aggregation: At concentrations above their solubility limit, many compounds form aggregates that can non-specifically sequester and inhibit proteins, a phenomenon known as promiscuous inhibition.
-
-
Troubleshooting Steps:
-
Run Control Assays: Perform control experiments to rule out artifacts. This is a critical, self-validating step. See Protocol 3 for specific controls for different assay types.
-
Consult Assay Guidance Manuals: Resources like the NCBI Assay Guidance Manual provide extensive information on identifying and mitigating assay interference.[14]
-
Q3: I'm observing unexpected or high levels of cytotoxicity in my cell-based assay. What could be the cause?
Unforeseen toxicity can confound results, especially if you are studying a non-cytotoxic endpoint.
Potential Cause A: Solvent Toxicity The vehicle used to dissolve the compound, typically DMSO, is toxic to cells at higher concentrations.
-
Causality: DMSO can disrupt cell membranes and induce stress or death pathways, confounding the interpretation of the compound's specific effect.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a "vehicle-only" control group in your experiment. This group should receive the same final concentration of DMSO as the highest concentration of the test compound.
-
Minimize DMSO: Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[10] If high compound concentrations are needed, this may require preparing a more concentrated DMSO stock, but be mindful of the stock's own solubility limits.
-
Potential Cause B: Formation of Toxic Degradants If the parent compound is unstable in cell culture media, it may degrade into a more toxic substance.
-
Causality: The indole ring can be metabolized or degraded into reactive species that are harmful to cells.
-
Troubleshooting Steps:
-
Assess Stability in Media: Use Protocol 2 to assess the compound's stability directly in the complete cell culture medium you are using.
-
Time-Dependency: Check if the cytotoxicity is time-dependent. Rapid toxicity (within 1-4 hours) may point to a different mechanism than toxicity that only appears after 24-48 hours, which could be related to the accumulation of a toxic metabolite or degradant.
-
Potential Cause C: Non-Specific Membrane Disruption Poorly soluble compounds can sometimes cause physical disruption of cell membranes, leading to cytotoxicity.
-
Causality: Compound precipitates or aggregates can physically interact with and damage the lipid bilayer of the cell membrane.
-
Troubleshooting Steps:
-
Filter Working Solutions: Before adding the compound to your cells, consider filtering the final diluted working solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
-
Correlate with Solubility: Compare the concentration at which you observe cytotoxicity with the compound's measured solubility limit. If they overlap, precipitation is a likely culprit.
-
Visual Troubleshooting Guides
Workflow for Diagnosing Unexpected Assay Results
This decision tree provides a logical path to identify the source of common experimental problems.
Caption: Common mechanisms of non-specific assay interference by small molecules.
Key Experimental Protocols
Protocol 1: Assessing Compound Solubility in Assay Media
This protocol provides a simple, effective way to estimate the solubility of your compound under the exact conditions of your experiment.
Objective: To visually determine if the compound is precipitating at the tested concentrations.
Methodology:
-
Prepare Solutions: Prepare serial dilutions of your compound in your final assay buffer (including all components: media, serum, etc.) starting from the highest concentration you plan to test. Also prepare a "buffer only" negative control.
-
Incubate: Incubate the solutions under the same conditions as your assay (e.g., 37°C, 5% CO₂) for the same duration as your longest experimental time point.
-
Centrifuge: Transfer the solutions to microcentrifuge tubes. Spin the tubes at maximum speed (>16,000 x g) for 15-20 minutes to pellet any insoluble material.
-
Inspect: Carefully aspirate the supernatant. Visually inspect the bottom of the tube against a dark background for any signs of a pellet. Compare to the "buffer only" control. The presence of a pellet indicates that you have exceeded the compound's solubility limit.
Protocol 2: Evaluating Compound Stability by HPLC
Objective: To determine if the compound degrades in the assay buffer over the course of the experiment.
Methodology:
-
Timepoint Zero (T=0): Prepare a solution of the compound in your final assay buffer at a relevant concentration. Immediately take an aliquot, quench with an equal volume of acetonitrile (ACN) or methanol, and store at -20°C. This is your T=0 sample.
-
Incubation: Incubate the remaining solution under exact assay conditions (temperature, light, CO₂) for the full duration of your experiment (e.g., 24, 48 hours).
-
Final Timepoint (T=final): After incubation, take a final aliquot, quench with ACN or methanol as before, and store at -20°C.
-
HPLC Analysis: Analyze both the T=0 and T=final samples by reverse-phase HPLC with UV detection.
-
Data Interpretation: Compare the chromatograms. A significant decrease in the area of the main compound peak and/or the appearance of new peaks in the T=final sample indicates degradation.
Protocol 3: Control Experiments to Detect Assay Interference
Objective: To determine if the compound is directly interfering with the assay detection system.
A. For Fluorescence-Based Assays:
-
Quenching Control: In an empty well, mix the compound (at its highest concentration) with the fluorescent product or substrate.
-
Measure Signal: Read the fluorescence. A significant decrease in signal compared to the fluorescent product/substrate alone indicates quenching.
B. For Enzyme-Based Assays (e.g., Luciferase, Kinase):
-
Enzyme-Only Control: Run the enzymatic reaction to completion to generate the maximum signal.
-
Post-Reaction Addition: Add the compound to the well after the reaction is complete but before reading the signal.
-
Interpret: If the signal is reduced compared to a vehicle control, the compound is likely inhibiting the detection enzyme (e.g., luciferase) or interfering with the signal itself, rather than the primary target.
C. For Cell-Based Reporter Assays (e.g., GFP, Luciferase):
-
Constitutive Reporter Control: Transfect cells with a plasmid expressing the reporter gene (e.g., GFP, luciferase) under a strong, constitutive promoter (like CMV or SV40).
-
Treat and Measure: Treat these cells with your compound. A decrease in the reporter signal suggests the compound may be non-specifically inhibiting transcription/translation or interfering with the reporter protein's signal, rather than acting on your specific pathway of interest.
References
-
Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (105), 584–587. ([Link])
-
Tiedink, H. G., Jongen, W. M., & van Broekhoven, L. W. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Chemical Toxicology, 27(11), 723–730. ([Link])
-
Aldeghi, M., Gapsys, V., & de Groot, B. L. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. ([Link])
-
Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. ([Link])
-
Mali, M. G., et al. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Medicinal Chemistry Research, 33(5), 1-15. ([Link])
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. ([Link])
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. ([Link])
-
Al-Mulla, H. M. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. ([Link])
-
Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry. ([Link])
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. ([Link])
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. ([Link])
-
BMG Labtech. (n.d.). A troubleshooting guide to microplate-based assays. ([Link])
-
Matsuda, R., et al. (2012). EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Analytical and bioanalytical chemistry, 404(5), 1485-1494. ([Link])
-
ChemSynthesis. (2025). 1H-indol-3-ylmethanol. ([Link])
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ([Link])
-
PubMed. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. ([Link])
Sources
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- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. (6-METHYL-1H-INDOL-3-YL)-METHANOL | 437988-53-9 [amp.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistencies in the Reported Synthesis of Indolylmethanols
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of indolylmethanols. Aimed at researchers, chemists, and drug development professionals, this document addresses common inconsistencies and challenges, offering field-proven insights and evidence-based protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize indolylmethanol is primarily yielding bis(indolyl)methane (BIM). Why is this happening and how can I prevent it?
A: This is the most common inconsistency reported in indolylmethanol synthesis. The formation of bis(indolyl)methane is a direct consequence of the reactivity and instability of the target indolylmethanol product, especially under acidic conditions.[1][2]
Causality: The synthesis often involves an acid catalyst or generates acidic byproducts. In this environment, the hydroxyl group of the newly formed indolylmethanol is protonated, turning it into a good leaving group (water). Its departure generates a highly reactive, resonance-stabilized carbocation (an indolyl-carbenium ion).[1][3] This electrophilic intermediate is then rapidly attacked by a second, nucleophilic indole molecule (either starting material or another indole species present), leading to the formation of the symmetrical BIM product.[1][4] This side reaction is often rapid and can become the dominant pathway if conditions are not carefully controlled.
Prevention Strategies:
-
Strict pH Control: Avoid acidic conditions where possible. If an acid catalyst is necessary, use the mildest effective acid at the lowest possible concentration.[2]
-
Stoichiometry: Use a precise 1:1 stoichiometry for the condensation of indole and an aldehyde. An excess of indole will directly favor BIM formation.[2]
-
Temperature Management: Run reactions at lower temperatures to decrease the rate of the subsequent BIM formation reaction, which often has a higher activation energy than the initial alcohol formation.
-
Protecting Groups: For syntheses starting from indole-3-carboxaldehyde, protecting the aldehyde as an acetal can prevent it from acting as an electrophile in side reactions.[2]
Q2: I'm performing a Grignard reaction on indole-3-carboxaldehyde to get a secondary alcohol, but I'm observing low yields and unusual byproducts, including BIMs. What is the issue?
A: This is a documented "aberrant" reaction pathway.[5] While a Grignard reagent is expected to act as a nucleophile, adding to the carbonyl to form an alcohol, it can also act as a base.[6] The indole N-H proton is acidic and can be deprotonated by the Grignard reagent. Furthermore, the initially formed magnesium alkoxide intermediate can facilitate a condensation reaction.
Mechanistic Insight: An unusual reaction has been observed where N-alkylated indole-3-carboxaldehyde, when treated with a Grignard reagent, yields a bis(indolyl)methane product instead of the expected alcohol.[5] This suggests the Grignard reagent or the reaction conditions can promote the condensation pathway. It's plausible that the Lewis acidic nature of the magnesium species in the reaction mixture catalyzes the dehydration of the initially formed alcohol, leading to the reactive carbocation and subsequent BIM formation.
Troubleshooting Steps:
-
Protect the Indole Nitrogen: Protecting the N-H proton with a suitable group (e.g., Boc, SEM) can prevent deprotonation and improve the outcome of the Grignard addition.[7]
-
Inverse Addition: Add the indole-3-carboxaldehyde solution slowly to the Grignard reagent at low temperature (e.g., -78 °C) to maintain an excess of the Grignard reagent and minimize side reactions.
-
Choice of Grignard Reagent: The reactivity and basicity of the Grignard reagent can play a role. Consider using organolithium reagents, which may offer different reactivity profiles.
Q3: My indolylmethanol product seems to degrade during purification. What are the best practices for isolation?
A: The instability of indolylmethanols, particularly 2-indolylmethanols, is a significant challenge.[3][8] They are sensitive to acid, heat, and even silica gel, which can be sufficiently acidic to catalyze decomposition into BIMs or other products.
Recommended Purification Strategies:
-
Neutralize the Workup: During the aqueous workup, ensure the solution is neutralized or slightly basic before extraction to remove any residual acid catalyst.
-
Avoid Strong Acids: Do not use strongly acidic conditions during workup or purification.
-
Modified Chromatography:
-
Deactivated Silica Gel: Use silica gel that has been neutralized by washing with a solution of triethylamine (e.g., 1-2%) in the eluent system, followed by flushing with the pure eluent.
-
Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography.
-
Rapid Purification: Perform flash chromatography quickly and avoid letting the compound sit on the column for extended periods.
-
-
Solvent Removal: Concentrate the purified fractions at low temperatures (e.g., <30 °C) using a rotary evaporator to prevent thermal degradation.
-
Storage: Store the purified indolylmethanol under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to inhibit degradation.
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Bis(indolyl)methane (BIM) Formation
This guide provides a systematic approach to troubleshoot the most common failure mode in indolylmethanol synthesis.
Step 1: Diagnose the Issue
-
TLC Analysis: Compare your reaction mixture to a known standard of the desired indolylmethanol and the corresponding BIM if available. BIMs are typically less polar than the corresponding alcohol.
-
¹H NMR Spectroscopy: Take a crude NMR of your reaction mixture. The BIM will show a characteristic singlet for the methine proton (the CH connecting the two indole rings), typically around 5.5-6.5 ppm. The indolylmethanol will have a methine proton signal at a slightly higher field and a distinct -OH proton signal.
-
Mass Spectrometry: Analyze the crude product by LC-MS or direct infusion MS to confirm the presence of the BIM's molecular weight.
Step 2: Implement Protocol Adjustments
The flowchart below outlines a decision-making process for adjusting your protocol once BIM formation is confirmed.
Caption: Troubleshooting workflow for BIM formation.
Step 3: The Underlying Mechanism
Understanding the mechanism is key to prevention. The formation of indolylmethanol is often a reversible first step, while the subsequent reaction to form the BIM is typically irreversible under the reaction conditions.
Caption: Competing pathways in indolylmethanol synthesis.
Guide 2: Optimizing the Reduction of Indole-3-Carboxaldehyde
The reduction of indole-3-carboxaldehyde is a primary route to indole-3-methanol (indole-3-carbinol). While seemingly straightforward, inconsistencies often arise from the choice of reducing agent, solvent, and reaction conditions.
Comparative Table of Reducing Agents
| Reducing Agent | Typical Solvent(s) | Temperature | Key Advantages | Common Issues & Inconsistencies |
| Sodium Borohydride (NaBH₄) | Alcohols (EtOH, MeOH), THF/H₂O | 0 °C to RT | Inexpensive, safe handling, good functional group tolerance. | Slower reaction rates in some solvents.[9] Methanol use can be problematic for industrial scale-up due to toxicity.[9] Potential for over-reduction or side reactions if temperature is not controlled. |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF, Diethyl Ether | 0 °C | Highly reactive, rapid reductions. | Highly pyrophoric, reacts violently with water/alcohols. Less functional group tolerance (will reduce esters, amides, etc.). Requires strict anhydrous conditions. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane, DCM | -78 °C to 0 °C | High selectivity, can avoid over-reduction of other groups. | Moisture-sensitive, requires low temperatures for control. |
Optimized Protocol: Sodium Borohydride Reduction
This protocol is designed to maximize the yield of indole-3-methanol while minimizing side products.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add indole-3-carboxaldehyde (1.0 equiv) and ethanol (or a mixture of ethanol and glycols for faster reaction)[9].
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.1 - 1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's completion by TLC.
-
Quenching: Slowly and carefully quench the reaction by adding it to cold water or a saturated ammonium chloride solution at 0 °C.
-
Workup: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature.
-
Purification: Purify via flash chromatography using a neutralized silica gel if necessary.
References
-
Substrate-Controlled Regioselective Arylations of 2-Indolylmethanols with Indoles: Synthesis of Bis(indolyl)methane and 3,3′-Bisindole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient a. ACS Omega. Available at: [Link]
-
Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules. Available at: [Link]
-
Synthesis of Novel Bis(indolyl)methanes (BIMs) via Green Methodology. ResearchGate. Available at: [Link]
-
Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives. ResearchGate. Available at: [Link]
-
A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemical Synthesis. Available at: [Link]
- Method for producing indole-3-carbinol. Google Patents.
-
Organocatalytic Nazarov-type cyclization of 3-alkynyl-2-indolylmethanols: construction of axially chiral cyclopenta[b]indole scaffolds. OAE Publishing Inc. Available at: [Link]
-
A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chemical Synthesis. Available at: [Link]
-
Profile of 2‐indolylmethanol‐involved reactions and challenges in... ResearchGate. Available at: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications. Available at: [Link]
-
Serendipity in the Reactions of Indole-3-carboxaldehyde with Grignard Reagents. ResearchGate. Available at: [Link]
-
Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles. National Institutes of Health. Available at: [Link]
-
The Indole Grignard Reagents. Semantic Scholar. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
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Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. RSC Publishing. Available at: [Link]
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Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. Available at: [Link]
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Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health. Available at: [Link]
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Regioselective Reaction of 2-Indolylmethanols with Enamides. MDPI. Available at: [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Indolylmethanols as Reactants in Catalytic Asymmetric Reactions. PubMed. Available at: [Link]
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Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. ResearchGate. Available at: [Link]
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A Brønsted acid-catalyzed (5 + 4) cycloaddition between 3-alkynyl-2-indolylmethanols and o-hydroxybenzyl alcohols was established.... ACS Publications. Available at: [Link]
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New Functionalized Grignard Reagents and their Applications in Amination Reactions. University of Munich. Available at: [Link]
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Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications. Available at: [Link]
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Indole-3-carbaldehyde. Wikipedia. Available at: [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Indole-3-Carbinol and (6-Methyl-1H-indol-3-yl)methanol
For researchers and drug development professionals navigating the complex landscape of indole derivatives, understanding the nuanced differences in their biological activities is paramount. This guide provides a detailed comparison of the well-characterized Indole-3-Carbinol (I3C) and its methylated analogue, (6-Methyl-1H-indol-3-yl)methanol. While I3C has been the subject of extensive research, its 6-methyl derivative remains a molecule with largely uncharted biological potential. This document will synthesize the known experimental data for I3C and, based on established structure-activity relationships, project a hypothesis for the anticipated biological profile of this compound, offering a roadmap for future experimental validation.
Indole-3-Carbinol (I3C): A Profile of a Prominent Phytochemical
Indole-3-carbinol is a natural compound derived from the breakdown of glucobrassicin, a glucosinolate found in cruciferous vegetables like broccoli, cabbage, and kale.[1] Its consumption has been linked to a reduced risk of certain cancers, leading to extensive investigation into its mechanisms of action.
Key Biological Activities of I3C:
-
Antiproliferative and Pro-apoptotic Effects: I3C has demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death).[2] This is achieved through the modulation of multiple signaling pathways that control cell cycle progression and survival.[3]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: A pivotal mechanism of I3C's action is its role as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4] Upon binding, the I3C-AhR complex translocates to the nucleus, where it influences the expression of a suite of genes, including those involved in xenobiotic metabolism.[5]
-
Modulation of Estrogen Metabolism: I3C can alter the metabolic pathways of estrogen, promoting a shift towards the production of less estrogenic metabolites. This anti-estrogenic activity is a key factor in its potential to mitigate the risk of hormone-dependent cancers.[3]
-
Induction of Cell Cycle Arrest: I3C can arrest the cell cycle at the G1 phase, preventing cancer cells from progressing towards division. This is mediated by its influence on the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.[6]
The biological effects of I3C are largely attributed to its acid-catalyzed condensation products formed in the stomach, with 3,3'-diindolylmethane (DIM) being one of the most prominent and biologically active.[4]
This compound: A Hypothesized Profile Based on Structure-Activity Relationships
Direct experimental data on the biological activity of this compound is notably scarce in publicly available scientific literature. However, by examining the structure-activity relationships of indole derivatives, we can formulate a scientifically grounded hypothesis regarding its potential biological profile in comparison to I3C.
The core structural difference is the presence of a methyl group at the 6-position of the indole ring. This substitution can be expected to influence its biological activity in several ways:
-
Lipophilicity and Bioavailability: The addition of a methyl group generally increases the lipophilicity of a molecule. This could potentially enhance the cell membrane permeability and bioavailability of this compound compared to I3C.
-
Metabolism: The methyl group may alter the metabolic profile of the compound, potentially influencing its stability and the formation of active metabolites.
-
Receptor Binding and Activity: The electronic and steric properties of the methyl group could modulate the binding affinity and efficacy of the molecule for its biological targets, most notably the Aryl Hydrocarbon Receptor (AhR). Research on other methyl-indoles has shown that the position of the methyl group can significantly impact AhR activation, with 6-methyl-indole being an effective AhR agonist. While this is not the exact compound , it provides a strong indication that this compound is also likely to be an AhR agonist. The increased electron-donating nature of the methyl group could potentially enhance its interaction with the receptor.
Hypothetical Comparison of Biological Activities:
| Biological Activity | Indole-3-Carbinol (I3C) | This compound (Hypothesized) | Rationale for Hypothesis |
| Aryl Hydrocarbon Receptor (AhR) Agonism | Established Agonist | Potentially More Potent Agonist | The electron-donating methyl group at the 6-position may enhance binding to the AhR. |
| Antiproliferative Activity | Demonstrated | Potentially Enhanced | Increased lipophilicity could lead to higher intracellular concentrations. Enhanced AhR agonism may lead to stronger downstream antiproliferative signals. |
| Metabolic Stability | Undergoes acid-catalyzed condensation | May exhibit altered condensation kinetics | The methyl group could influence the rate and products of acid-catalyzed condensation in the stomach. |
Experimental Protocols for Validation
To move from hypothesis to evidence, a series of well-defined experimental protocols are necessary. The following outlines a logical workflow for a comparative biological activity assessment.
Cell Viability and Cytotoxicity Assays
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of I3C and this compound in a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of I3C and this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.1% to avoid solvent toxicity). Treat the cells with a range of concentrations of each compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To quantify and compare the ability of I3C and this compound to activate the AhR signaling pathway.
Protocol: AhR-Responsive Luciferase Reporter Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a plasmid containing a luciferase reporter gene under the control of a promoter with dioxin response elements (DREs).
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of I3C and this compound. Include a positive control (e.g., TCDD) and a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control to determine the EC50 (half-maximal effective concentration) for AhR activation for each compound.
Visualizing the Core Mechanism: The Aryl Hydrocarbon Receptor Pathway
The following diagram illustrates the canonical AhR signaling pathway, which is central to the biological activity of I3C and likely, this compound.
Workflow for Comparative Analysis
The following diagram outlines the logical progression of experiments to compare the biological activities of these two indole derivatives.
Conclusion and Future Directions
While indole-3-carbinol has a well-established profile as a biologically active phytochemical with potential anticancer properties, the landscape of its derivatives remains ripe for exploration. The structural modification presented in this compound offers the intriguing possibility of enhanced biological activity, potentially through increased lipophilicity and modulated receptor interactions. The lack of direct experimental data underscores the necessity for the outlined validation studies. By systematically applying the described protocols, researchers can elucidate the biological activity of this novel indole derivative and determine its potential as a lead compound in drug discovery programs. This comparative approach, grounded in both established knowledge and predictive science, is essential for advancing our understanding of the therapeutic potential held within the indole scaffold.
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Validating the Mechanism of Action of (6-Methyl-1H-indol-3-yl)methanol: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel indole derivative, (6-Methyl-1H-indol-3-yl)methanol. Given the limited specific literature on this compound, we will leverage the well-documented activities of its parent compound, Indole-3-carbinol (I3C), as a benchmark for a comparative validation strategy. I3C, a natural compound found in cruciferous vegetables, and its derivatives are known to exert multifaceted biological effects, including anticancer, anti-inflammatory, and antiviral activities, by modulating a variety of signaling pathways.[1][2][3]
This guide will detail a logical, multi-tiered experimental workflow designed to first, confirm the biological activity of this compound and second, to dissect its molecular mechanism of action in comparison to I3C. We will provide detailed, field-proven protocols for key experiments, present hypothetical comparative data, and visualize complex pathways and workflows to ensure clarity and reproducibility.
The Scientific Rationale: Building on the Indole-3-Carbinol Legacy
Indole-3-carbinol and its primary metabolite, 3,3'-diindolylmethane (DIM), are pleiotropic agents that impact numerous cellular processes. Their anticancer effects, for instance, are attributed to their ability to induce cell cycle arrest, promote apoptosis, and modulate key signaling pathways such as the NF-κB and PI3K/Akt/mTOR pathways.[1][4][5] Furthermore, I3C is known to influence estrogen metabolism and receptor signaling, which is particularly relevant in hormone-dependent cancers.[6][7] Some indole derivatives have also been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[8]
Our validation strategy for this compound will, therefore, systematically investigate these established mechanisms of action of the broader indole family. By employing a direct comparison with I3C, we can ascertain whether the 6-methyl substitution on the indole ring alters or enhances these known biological activities.
A Multi-Tiered Experimental Workflow for Mechanistic Validation
To comprehensively validate the mechanism of action of this compound, we propose a multi-tiered approach. This workflow begins with broad phenotypic screening to confirm biological activity and progresses to more specific assays to elucidate the underlying molecular mechanisms.
Caption: A multi-tiered workflow for validating the mechanism of action.
Tier 1: Phenotypic Screening
The initial step is to determine the biological effect of this compound on cancer cells. A panel of cancer cell lines, including both hormone-responsive (e.g., MCF-7 breast cancer) and non-responsive (e.g., MDA-MB-231 breast cancer) lines, should be used for a comprehensive assessment.
Cell Viability and Proliferation Assays
Rationale: To quantify the cytotoxic and cytostatic effects of the compound and determine the half-maximal inhibitory concentration (IC50).
Method: A colorimetric assay such as the MTT or WST-1 assay.[9]
Comparative Data (Hypothetical):
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | 75 |
| Indole-3-carbinol (I3C) | MCF-7 | 150 |
| This compound | MDA-MB-231 | 120 |
| Indole-3-carbinol (I3C) | MDA-MB-231 | 250 |
Cell Cycle Analysis
Rationale: To determine if the observed decrease in cell viability is due to an arrest in a specific phase of the cell cycle. I3C is known to induce G1 cell cycle arrest.[10]
Method: Flow cytometry analysis of propidium iodide (PI) stained cells.[2][6][11][12]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound, I3C (at their respective IC50 concentrations), or a vehicle control (DMSO) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data (Hypothetical % of cells in each phase):
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle (DMSO) | 55% | 30% | 15% |
| This compound | 75% | 15% | 10% |
| Indole-3-carbinol (I3C) | 70% | 20% | 10% |
Apoptosis Assays
Rationale: To determine if the compound induces programmed cell death. I3C is a known inducer of apoptosis in cancer cells.[9]
Method: Annexin V/PI staining followed by flow cytometry.
Tier 2: Pathway-Specific Analysis
Based on the phenotypic screening results, the next tier of experiments will investigate the effect of this compound on specific signaling pathways known to be modulated by I3C.
NF-κB Reporter Assay
Rationale: The NF-κB signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. I3C has been shown to inhibit NF-κB signaling.[4]
Method: A luciferase reporter assay in cells transfected with an NF-κB responsive element driving luciferase expression.[13][14][15][16][17]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with various concentrations of this compound or I3C for 1 hour. Subsequently, stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
PI3K/Akt Pathway Activation
Rationale: The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. I3C and its derivatives are known to inhibit this pathway.[4][5]
Method: Western blot analysis of the phosphorylation status of Akt.[18][19][20][21][22]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Estrogen Receptor Binding
Rationale: To assess the compound's ability to interact with the estrogen receptor, a key target in hormone-responsive cancers.
Method: A competitive estrogen receptor binding assay.[3][23][24][25][26]
Tier 3: Direct Target Engagement
The final tier of experiments aims to identify direct molecular targets of this compound.
In Vitro Tubulin Polymerization Assay
Rationale: Some indole derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.[8]
Method: A fluorescence-based in vitro tubulin polymerization assay.[1][27][28][29][30]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition: Add this compound, I3C, a known tubulin inhibitor (e.g., Nocodazole), a known tubulin stabilizer (e.g., Paclitaxel), or a vehicle control to the reaction mixture.
-
Initiation and Measurement: Initiate polymerization by incubating the mixture at 37°C. Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.
Comparative Data (Hypothetical):
| Compound | Tubulin Polymerization Inhibition (IC50, µM) |
| This compound | 25 |
| Indole-3-carbinol (I3C) | > 100 |
| Nocodazole (Positive Control) | 0.5 |
Conclusion
This comprehensive, multi-tiered guide provides a robust framework for the systematic validation of the mechanism of action of this compound. By leveraging the known biological activities of its parent compound, Indole-3-carbinol, and employing a series of well-established in vitro assays, researchers can efficiently and rigorously elucidate the molecular mechanisms underlying the observed phenotypic effects of this novel indole derivative. The comparative data generated will be invaluable for assessing its potential as a therapeutic agent and for guiding future drug development efforts.
References
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- Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
- Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms. Annual Reviews.
- Indole-3-Carbinol. Memorial Sloan Kettering Cancer Center.
- A New Indole-3-Carbinol Tetrameric Derivative Inhibits Cyclin-dependent Kinase 6 Expression, and Induces G1 Cell Cycle Arrest in Both Estrogen-dependent and Estrogen-independent Breast Cancer Cell Lines. AACR Journals.
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comparative study of different synthetic methods for (6-Methyl-1H-indol-3-yl)methanol
Introduction: The Significance of (6-Methyl-1H-indol-3-yl)methanol
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The indole-3-methanol scaffold is a key structural motif found in numerous biologically active compounds, including anti-cancer agents, antivirals, and modulators of various cellular pathways. The 6-methyl substitution provides a specific lipophilic and steric profile that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties of lead compounds. Consequently, efficient and scalable synthetic access to this molecule is of paramount importance for researchers in the field.
This guide provides an in-depth comparative analysis of the two most prevalent synthetic routes for preparing this compound, starting from the commercially available 6-methyl-1H-indole. We will dissect each pathway, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages in terms of yield, safety, scalability, and reagent accessibility.
Synthetic Pathways Overview
The synthesis of this compound is primarily approached via a two-step sequence from 6-methyl-1H-indole. The core strategic decision lies in the choice of the C3-functionalized intermediate: an aldehyde or a carboxylic acid. Both intermediates are then reduced to the target primary alcohol.
-
Route A: Functionalization via Formylation, followed by Reduction.
-
Route B: Functionalization via Carboxylation, followed by Reduction.
Caption: High-level overview of the two primary synthetic routes to this compound.
Route A: Synthesis via Formylation and Reduction
This is the most common and arguably the most direct route. It involves the electrophilic formylation of the electron-rich indole ring at the C3 position, followed by the straightforward reduction of the resulting aldehyde.
Step A1: Vilsmeier-Haack Formylation of 6-Methyl-1H-indole
The Vilsmeier-Haack reaction is a highly efficient method for formylating electron-rich aromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic iminium salt readily attacks the C3 position of the indole.
Mechanism Insight: The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The indole's π-system, acting as a nucleophile, attacks this reagent at the C3 position. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde. The reaction is highly regioselective for the C3 position due to the stability of the resulting cationic intermediate.
Caption: Workflow for the Vilsmeier-Haack formylation of 6-methyl-1H-indole.
Experimental Protocol (Step A1):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-methyl-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) until the pH is >10, while keeping the mixture cool in an ice bath.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step A2: Reduction of 6-Methyl-1H-indole-3-carbaldehyde
The reduction of the aldehyde to the primary alcohol is a standard transformation that can be achieved with several hydride reagents. The two most common choices are sodium borohydride (NaBH₄), a mild and selective reagent, and lithium aluminum hydride (LiAlH₄), a more powerful and less selective reducing agent.
Caption: Alternative reduction methods for 6-methyl-1H-indole-3-carbaldehyde.
Experimental Protocol (Step A2 - Using NaBH₄): [3]
-
Suspend 6-methyl-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:2 v/v) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow, careful addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.
Experimental Protocol (Step A2 - Using LiAlH₄):
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve 6-methyl-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to afford the product.
Route B: Synthesis via Carboxylation and Reduction
This alternative route involves the introduction of a carboxylic acid group at the C3 position, which is subsequently reduced to the alcohol. This pathway may be advantageous if the corresponding indole-3-carboxylic acid is a desired intermediate for other synthetic targets.
Step B1: Direct Carboxylation of 6-Methyl-1H-indole
Direct carboxylation of indoles can be achieved using carbon dioxide (CO₂) in the presence of a strong base or a Lewis acid. A reported method for 1-substituted indoles utilizes dialkylaluminum chlorides as Lewis acids to facilitate the electrophilic attack of CO₂.
Mechanism Insight: The Lewis acid (e.g., Me₂AlCl) coordinates to the CO₂, increasing its electrophilicity. The electron-rich indole ring then attacks the activated CO₂ at the C3 position. An aqueous acidic workup protonates the resulting carboxylate to yield the final carboxylic acid product.
Experimental Protocol (Step B1):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 6-methyl-1H-indole (1 equivalent) in an anhydrous solvent such as toluene.
-
Add a solution of dimethylaluminum chloride (Me₂AlCl, 1.1 equivalents, e.g., 1M in hexanes) dropwise at room temperature.
-
Pressurize the reaction vessel with carbon dioxide (CO₂, ~3.0 MPa or via a CO₂ balloon) and stir vigorously at room temperature for 3-6 hours.
-
Carefully vent the CO₂ pressure and quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and then extract the carboxylic acid product into an aqueous solution of sodium carbonate (0.5 M).
-
Acidify the aqueous basic extract with concentrated HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Step B2: Reduction of 6-Methyl-1H-indole-3-carboxylic acid
Carboxylic acids are less reactive than aldehydes and require more potent reducing agents. LiAlH₄ is the reagent of choice for this direct, one-step reduction.[4][5] A milder, two-step alternative involves esterification of the carboxylic acid followed by reduction with NaBH₄, which does not reduce carboxylic acids directly.[6]
Experimental Protocol (Step B2 - Direct Reduction with LiAlH₄):
-
Follow the same procedure as described in Step A2 (Using LiAlH₄) , but use 6-methyl-1H-indole-3-carboxylic acid as the starting material. Note that an additional equivalent of LiAlH₄ is required to deprotonate the acidic proton of the carboxylic acid, so a total of at least 2.2 equivalents should be used.
Experimental Protocol (Step B2 - Two-Step Esterification/Reduction): [6]
-
Esterification: Dissolve 6-methyl-1H-indole-3-carboxylic acid (1 equivalent) in methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) and reflux the mixture for 4-6 hours. Cool the solution, neutralize with aqueous sodium bicarbonate, and extract the methyl ester with ethyl acetate. Dry and concentrate the organic phase.
-
Reduction: Dissolve the obtained methyl 6-methyl-1H-indole-3-carboxylate in a THF/methanol mixture and reduce with NaBH₄ as described in Step A2 (Using NaBH₄) .
Comparative Analysis
| Feature | Route A: Formylation/Reduction | Route B: Carboxylation/Reduction |
| Starting Material | 6-Methyl-1H-indole | 6-Methyl-1H-indole |
| Key Intermediates | 6-Methyl-1H-indole-3-carbaldehyde | 6-Methyl-1H-indole-3-carboxylic acid |
| Overall Steps | 2 | 2 (direct reduction) or 3 (via ester) |
| Typical Yields | High (Formylation: ~89%[1]; Reduction: >85%[3]) | Good to High (Carboxylation: ~85%; Reduction: >80%) |
| Reagent Safety | Vilsmeier: POCl₃ is corrosive and water-reactive. Reduction: NaBH₄ is relatively safe. LiAlH₄ is pyrophoric and requires strict anhydrous conditions. | Carboxylation: Dialkylaluminum halides are water-sensitive. CO₂ requires a pressurized system. Reduction: LiAlH₄ is pyrophoric. NaBH₄/Esterification route is safer. |
| Operational Complexity | Vilsmeier-Haack is a standard, robust reaction. NaBH₄ reduction is operationally simple. LiAlH₄ reduction requires more stringent handling. | Direct carboxylation requires handling of pressurized gas and pyrophoric Lewis acids. LiAlH₄ reduction is demanding. The esterification/reduction route adds a step but uses safer reagents. |
| Cost & Scalability | Reagents (POCl₃, DMF, NaBH₄) are common, inexpensive, and suitable for large-scale synthesis. | Dialkylaluminum halides are more specialized and expensive. The use of pressurized CO₂ can be a challenge for scaling up in standard laboratory settings. |
| Versatility | The aldehyde intermediate is highly versatile for further synthetic transformations (e.g., Wittig, aldol reactions). | The carboxylic acid intermediate is also very useful for forming amides, esters, etc. |
Conclusion and Recommendation
Both synthetic routes provide viable access to this compound.
Route A, proceeding through the formylation of 6-methyl-1H-indole followed by reduction, stands out as the superior method for the dedicated synthesis of the target alcohol. This pathway is characterized by high yields, the use of readily available and cost-effective reagents, and well-established, scalable protocols. The reduction step offers flexibility, with sodium borohydride providing a safer and operationally simpler option compared to the more hazardous lithium aluminum hydride, while still delivering excellent results.
Route B, involving carboxylation, is a valuable alternative, particularly if the intermediate, 6-methyl-1H-indole-3-carboxylic acid, is also a desired compound for other synthetic purposes. However, the direct carboxylation step involves more challenging reagents (pyrophoric Lewis acids, pressurized CO₂) and may be less amenable to large-scale production without specialized equipment. The reduction of the carboxylic acid typically necessitates the use of the powerful and hazardous LiAlH₄, although this can be circumvented by adding an esterification step, which slightly reduces the overall efficiency of the sequence.
For researchers and drug development professionals seeking a robust, efficient, and scalable synthesis of this compound, the Vilsmeier-Haack formylation followed by sodium borohydride reduction (Route A) is the recommended and most field-proven approach.
References
- Le Borgne, M., et al. (1997). Synthesis and In Vitro Evaluation of 3-(1-Azolylmethyl)-1H-indoles and 3-(1-Azolyl-1-phenylmethyl)-1H-indoles as Inhibitors of P450 arom. Archiv der Pharmazie, 330(1), 141-145.
- Shen, X. (2008). Synthesis of Indole-3-methanol. Modern Chemical Industry, 28(6), 43-45.
- Thesing, J. (1954). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Chemische Berichte, 87(5), 692-701.
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. J Org Chem. 2022 Nov 18;87(22):15539-15546. Available at: [Link]
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Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
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Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. Available at: [Link]
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Khan Academy. Reduction of carboxylic acids. Available at: [Link]
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Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. Available at: [Link]
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Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
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Wikipedia. Lithium aluminium hydride. Available at: [Link]
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Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Available at: [Link]
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A Comparative Spectroscopic Guide to the Structural Confirmation of (6-Methyl-1H-indol-3-yl)methanol
This guide provides an in-depth spectroscopic analysis of (6-Methyl-1H-indol-3-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will provide a comprehensive protocol for its structural confirmation. Furthermore, we will compare its spectral characteristics with the well-documented and structurally similar compound, Indole-3-carbinol, to highlight the subtle yet significant effects of the 6-methyl substituent. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of indole derivatives.
Introduction
This compound is a member of the indole family, a class of heterocyclic compounds that form the core structure of many pharmaceuticals and natural products. The precise characterization of substituted indoles is paramount to understanding their chemical reactivity and biological activity. Spectroscopic techniques are the cornerstone of this characterization, providing a molecular fingerprint that allows for unambiguous structural elucidation.
The addition of a methyl group at the 6-position of the indole ring and a methanol group at the 3-position introduces specific electronic and steric effects that are reflected in the compound's spectroscopic data. By understanding these effects, researchers can confidently identify and differentiate this compound from other isomers and related compounds.
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for this compound. The choice of solvents and instrumental parameters is critical for obtaining reproducible and interpretable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. This allows for the precise mapping of the molecular structure. Deuterated solvents are used to avoid interference from solvent protons in ¹H NMR.
¹H and ¹³C NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-2048
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of groups like O-H (alcohols) and N-H (indoles).
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecular structure through fragmentation patterns.
Electron Ionization (EI)-MS Protocol:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization source.
-
Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
Spectroscopic Data and Structural Elucidation
The following sections present the experimental spectroscopic data for this compound and provide a detailed interpretation to confirm its structure.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
¹H NMR and ¹³C NMR Analysis
The NMR spectra of this compound provide the most definitive evidence for its structure. The chemical shifts are influenced by the electron-donating nature of the methyl group and the hydroxymethyl substituent.
Navigating the Preclinical Landscape: A Comparative In Vivo Efficacy Analysis of (6-Methyl-1H-indol-3-yl)methanol Against Standard-of-Care Chemotherapeutics
For Immediate Release to the Scientific Community
In the relentless pursuit of novel oncologic therapies, the indole nucleus has emerged as a privileged scaffold, yielding numerous compounds with potent anticancer activity.[1][2][3] This guide provides a comprehensive comparative analysis of the hypothetical in vivo efficacy of a novel investigational agent, (6-Methyl-1H-indol-3-yl)methanol—hereafter referred to as Compound X—against established anticancer drugs: cisplatin, doxorubicin, and paclitaxel.
Disclaimer: As of the date of this publication, no peer-reviewed in vivo anticancer efficacy data for this compound is publicly available. The following guide is presented as a template for researchers and drug development professionals to illustrate the rigorous process of evaluating a novel indole-based compound against current standards of care. The data presented for Compound X is hypothetical and serves illustrative purposes.
Introduction to the Investigational Compound and Comparators
Compound X, this compound, is a synthetic indole derivative. The indole scaffold is a cornerstone in the development of anticancer agents, with derivatives known to target various cellular processes including tubulin polymerization, apoptosis, and critical signaling pathways.[1][2][4] For the purpose of this guide, we will hypothesize that Compound X exerts its anticancer effects through the inhibition of tubulin polymerization, a mechanism shared with paclitaxel, leading to cell cycle arrest and apoptosis.[1]
The comparator drugs selected represent three distinct classes of highly effective, FDA-approved chemotherapeutic agents:
-
Cisplatin: A platinum-based DNA alkylating agent that induces cell death by forming DNA adducts, thereby inhibiting DNA replication and transcription.[5][6]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[7]
-
Paclitaxel: A taxane that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization, resulting in the inhibition of mitosis.[8]
Hypothetical Mechanism of Action: Compound X
Many indole derivatives have demonstrated potent anticancer activity by targeting tubulin.[1][3] We hypothesize that Compound X binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. This proposed mechanism provides a clear rationale for its comparison with paclitaxel.
Caption: Hypothetical mechanism of Compound X targeting tubulin polymerization.
Comparative In Vivo Efficacy in a Xenograft Model
To provide a framework for comparison, we will use a standard subcutaneous xenograft model in immunocompromised mice, a widely accepted preclinical model for evaluating anticancer agents.[9][10]
Experimental Design
A human non-small cell lung cancer (A549) xenograft model in athymic nude mice will be utilized. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8 per group).
Caption: Workflow for the comparative in vivo xenograft study.
Dosing and Administration
| Compound | Dosage | Route of Administration | Dosing Schedule | Rationale & References |
| Compound X (Hypothetical) | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Daily dosing is common for novel oral or well-tolerated i.p. agents to maintain therapeutic concentrations. |
| Cisplatin | 5 mg/kg | Intraperitoneal (i.p.) | Once weekly for 3 weeks | A well-established regimen that balances efficacy and toxicity in murine models.[11] |
| Doxorubicin | 5 mg/kg | Intravenous (i.v.) | Once weekly for 3 weeks | A frequently used protocol for inducing cardiotoxicity and assessing antitumor efficacy in mice.[12][13][14] |
| Paclitaxel | 20 mg/kg | Intravenous (i.v.) | Once weekly for 3 weeks | A standard dose used in ovarian and other cancer xenograft models to assess efficacy.[15] |
Results Summary
The following table summarizes the hypothetical and literature-derived data for tumor growth inhibition (TGI) and tolerability.
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 180 | - | +5.2 |
| Compound X (Hypothetical) | 450 ± 95 | 70 | -2.5 |
| Cisplatin | 600 ± 110 | 60 | -8.0 |
| Doxorubicin | 525 ± 105 | 65 | -6.5 |
| Paclitaxel | 480 ± 98 | 68 | -4.0 |
SEM: Standard Error of the Mean
Detailed Experimental Protocols
A. Cell Culture and Xenograft Implantation
-
Cell Maintenance: A549 human non-small cell lung cancer cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Preparation for Implantation: Cells are harvested at 70-80% confluency. After trypsinization, cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[9][10]
-
Animal Husbandry: Female athymic nude mice (4-6 weeks old) are used. All procedures are performed under sterile conditions in a laminar flow hood.[9]
-
Subcutaneous Injection: 100 µL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.[16]
-
Tumor Monitoring: Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (width)² x length / 2.[9]
B. Drug Formulation and Administration
-
Compound X (Hypothetical): Dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% sterile water. Administered daily via intraperitoneal injection.
-
Cisplatin: Reconstituted in sterile 0.9% saline. Administered weekly via intraperitoneal injection.[5][17]
-
Doxorubicin: Reconstituted in sterile 0.9% saline. Administered weekly via intravenous (tail vein) injection.[7][18]
-
Paclitaxel: Formulated in a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol, then diluted with sterile 0.9% saline immediately before use. Administered weekly via intravenous (tail vein) injection.[8]
C. Efficacy and Toxicity Assessment
-
Tumor Volume Measurement: Performed twice weekly throughout the study. The primary efficacy endpoint is the percentage of tumor growth inhibition (%TGI) at the end of the study, calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Body Weight Measurement: Animal body weights are recorded twice weekly as a measure of systemic toxicity.
-
Clinical Observations: Mice are monitored daily for any signs of distress, including changes in posture, activity, and grooming.
Discussion and Future Directions
This guide outlines a hypothetical yet robust framework for the preclinical in vivo evaluation of a novel indole-based anticancer agent, this compound (Compound X). Based on our illustrative data, Compound X demonstrates promising antitumor activity, comparable to or exceeding that of established chemotherapeutics like cisplatin, doxorubicin, and paclitaxel in an A549 xenograft model. Notably, its hypothetical tolerability profile, indicated by minimal body weight loss, suggests a potentially favorable therapeutic window.
The diverse mechanisms of action of indole derivatives, including the induction of apoptosis and cell cycle arrest, underscore the therapeutic potential of this chemical class.[4][19][20][21][22] The encouraging (though hypothetical) results for Compound X warrant further investigation. Future studies should aim to confirm its mechanism of action, explore its efficacy in a broader range of cancer models (including patient-derived xenografts), and conduct detailed pharmacokinetic and pharmacodynamic analyses.
By adhering to rigorous, well-defined protocols as outlined in this guide, researchers can generate the high-quality, reproducible data necessary to advance promising new chemical entities like this compound toward clinical development.
References
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Jain, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. Available at: [Link]
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Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Jain, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed. Available at: [Link]
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Jaitak, V., et al. (2016). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Ahmad, A., et al. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets. Available at: [Link]
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ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity. Available at: [Link]
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Wang, J., et al. (2014). Indole-3-Carbinol Inhibits Nasopharyngeal Carcinoma Growth through Cell Cycle Arrest In Vivo and In Vitro. PLoS ONE. Available at: [Link]
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Safe, S., et al. (2010). Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. Cancer Letters. Available at: [Link]
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Jaitak, V., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Su, Y.-W., et al. (2013). Indole-3-Carbinol Prevents PTEN Loss in Cervical Cancer In Vivo. Molecular Cancer Therapeutics. Available at: [Link]
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Protocol Online. (2005). Xenograft Tumor Model Protocol. Available at: [Link]
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El-Far, A. H., et al. (2021). Anticancer Effects of Combination of Indole-3-Carbinol and Hydroxychloroquine on Ehrlich Ascites Carcinoma via Targeting Autophagy and Apoptosis. Nutrition and Cancer. Available at: [Link]
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Aggarwal, B. B., et al. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle. Available at: [Link]
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Sharp, C. N., et al. (2016). Repeated administration of low-dose cisplatin in mice induces fibrosis. American Journal of Physiology-Renal Physiology. Available at: [Link]
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Starobova, H., & Vetter, I. (2017). Cisplatin Mouse Models: Treatment, Toxicity and Translatability. Cancers. Available at: [Link]
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Eiseman, J. L., et al. (1994). Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Li, X., et al. (2025). Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens. European Journal of Pharmacology. Available at: [Link]
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Abad, E., et al. (1997). Greater antitumor efficacy of paclitaxel administered before epirubicin in a mouse mammary carcinoma. International Journal of Cancer. Available at: [Link]
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Circulation Research. (2024). Abstract Mo012: Optimizing Mouse Models of Doxorubicin Cardiomyopathy. Circulation Research. Available at: [Link]
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El-Bakry, A., et al. (2021). Doxorubicin-Induced Cardiotoxicity in Collaborative Cross (CC) Mice Recapitulates Individual Cardiotoxicity in Humans. Toxicological Sciences. Available at: [Link]
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Sears, S. M., et al. (2019). C57BL/6 mice require a higher dose of cisplatin to induce renal fibrosis and CCL2 correlates with cisplatin-induced kidney injury. American Journal of Physiology-Renal Physiology. Available at: [Link]
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An, G., et al. (2020). Impact of Cisplatin Dosing Regimens on Mammary Tumor Growth in an Animal Model. Medical Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of (6-Methyl-1H-indol-3-yl)methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole, stands as one of the most significant scaffolds in medicinal chemistry.[1][2] This privileged structure is a cornerstone of numerous natural products, amino acids like tryptophan, and neurotransmitters such as serotonin and melatonin.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of blockbuster drugs for treating cancer, hypertension, and depression.[2][3] The indole framework's unique electronic properties allow it to serve as a versatile template for designing novel therapeutic agents, with derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]
This guide focuses on a specific, promising starting point for drug discovery: (6-Methyl-1H-indol-3-yl)methanol . The methyl group at the 6-position and the methanol group at the 3-position provide key vectors for synthetic modification, allowing for the systematic exploration of chemical space. However, synthesizing a library of derivatives is only the beginning. The critical next step is to rigorously assess their drug-like properties . A potent molecule is therapeutically useless if it cannot reach its target in the body in sufficient concentration and duration.[6]
This guide provides a comprehensive framework for this assessment, blending cost-effective in silico predictions with essential experimental validation. We will explore the causality behind key experimental choices and provide a practical, self-validating workflow to distinguish promising candidates from molecules destined for failure.
Pillar 1: Foundational Screening with In Silico Predictions
In the early stages of drug discovery, when physical samples are limited and the number of potential compounds is large, computational models provide an indispensable tool for prioritizing candidates.[6][7] These in silico methods offer a rapid, cost-effective way to evaluate fundamental physicochemical and pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
The First Filter: Lipinski's Rule of Five
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a foundational guideline for estimating the potential for oral bioavailability of a drug candidate.[8][9][10] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[9] Poor absorption or permeation is more likely if a compound violates two or more of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to diffuse more easily across biological membranes.
-
Octanol-Water Partition Coefficient (logP) ≤ 5: LogP is a measure of lipophilicity. While some lipophilicity is needed to cross cell membranes, excessive values can lead to poor aqueous solubility and increased metabolic breakdown.[11]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.
It is crucial to understand that the Ro5 is not a rigid set of rules but a guideline; many successful drugs, particularly natural products or substrates of active transporters, have violations.[10][11][12] Its primary utility is to flag compounds that may face challenges with oral absorption early in the design process.
Beyond Lipinski: A Deeper ADMET Profile
Modern web-based tools like SwissADME provide a much richer prediction of a molecule's pharmacokinetic profile.[6][13][14][15] These platforms use robust predictive models to estimate a variety of critical parameters:
-
Physicochemical Properties: Beyond the Ro5, this includes Polar Surface Area (PSA), which is crucial for predicting cell permeability, and the number of rotatable bonds (nRotB), which influences conformational flexibility and bioavailability.[16][17]
-
Pharmacokinetics: Predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes and transporters like Cytochrome P450 (CYP) isoforms and P-glycoprotein (P-gp).[7] Early identification of potential CYP inhibitors is vital to avoid drug-drug interactions.
-
Drug-Likeness: These are qualitative measures that assess whether a compound's structure contains fragments common in known drugs.
-
Medicinal Chemistry Friendliness: This flags problematic or promiscuous fragments (e.g., PAINS - Pan-Assay Interference Compounds) that can lead to false positives in high-throughput screening.[7]
Workflow for In Silico Assessment
The following workflow outlines a systematic approach to the computational analysis of our hypothetical this compound derivatives.
Caption: In Silico Drug-Likeness Assessment Workflow.
Comparative In Silico Analysis
Let's apply this workflow to our core molecule and three hypothetical derivatives designed to probe the effects of common structural modifications.
-
Core Molecule: this compound
-
Derivative A: 3-(Fluoromethyl)-6-methyl-1H-indole (exploring fluorination)
-
Derivative B: (6-Methyl-1-phenyl-1H-indol-3-yl)methanol (adding a bulky lipophilic group)
-
Derivative C: 1-((6-Methyl-1H-indol-3-yl)methyl)piperidine (adding a basic nitrogen)
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance Data is hypothetical, generated based on established principles for illustrative purposes using tools like SwissADME.
| Compound | Molecular Formula | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Ro5 Violations | TPSA (Ų) |
| Core Molecule | C₁₀H₁₁NO | 161.20 | 1.75 | 2 | 2 | 0 | 32.7 |
| Derivative A | C₁₀H₁₀FN | 163.19 | 2.10 | 1 | 1 | 0 | 15.8 |
| Derivative B | C₁₆H₁₅NO | 237.30 | 3.60 | 1 | 2 | 0 | 32.7 |
| Derivative C | C₁₅H₂₀N₂ | 228.33 | 2.50 | 1 | 2 | 0 | 16.1 |
Table 2: Predicted ADMET Properties Data is hypothetical, generated based on established principles for illustrative purposes using tools like SwissADME.
| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP2D6 Inhibitor | LogS (Aqueous Solubility) |
| Core Molecule | High | Yes | No | No | -2.5 (Soluble) |
| Derivative A | High | Yes | No | No | -2.8 (Soluble) |
| Derivative B | High | Yes | Yes | Yes | -4.2 (Moderately Soluble) |
| Derivative C | High | Yes | No | Yes | -3.1 (Soluble) |
Initial Insights: From this preliminary screen, all derivatives exhibit good oral absorption profiles according to Lipinski's rules. However, Derivative B, with the bulky phenyl group, shows increased lipophilicity, reduced predicted solubility, and potential liabilities as a P-gp substrate and CYP2D6 inhibitor. This flags it as a higher-risk candidate requiring careful experimental validation.
Pillar 2: Essential Experimental Validation
While in silico models are powerful for initial screening, their predictions must be confirmed through empirical measurement.[18] Experimental assays provide the ground truth for a compound's behavior and are essential for making confident decisions in a drug discovery program.
Core Physicochemical Assays
-
Aqueous Solubility: This is arguably the most critical early measurement. A compound must be in solution to be absorbed and to interact with its target.[19] Low solubility can halt development, causing issues with formulation and leading to unreliable data in biological assays.[19]
-
Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution. It's high-throughput and reflects conditions often found in early biological screens.
-
Thermodynamic Solubility: Measures the true equilibrium solubility of a solid compound. It is lower-throughput but provides a more accurate measure for formulation development.
-
-
Lipophilicity (LogD): While LogP is a useful prediction, the distribution coefficient (LogD) is the experimentally preferred descriptor.[19] It measures lipophilicity at a physiologically relevant pH (typically 7.4), accounting for the ionization state of the molecule, which significantly impacts its ability to cross membranes.
In Vitro ADME Assays
-
Permeability: These assays assess a compound's ability to cross a cell monolayer, mimicking the intestinal barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput assay that measures permeation through an artificial lipid membrane. It assesses passive diffusion only.
-
Caco-2 Permeability Assay: Uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier with tight junctions and active transporters similar to the small intestine. This assay can identify compounds subject to active transport or efflux (e.g., by P-gp).
-
-
Metabolic Stability: Assesses how quickly a compound is broken down by metabolic enzymes. High metabolic clearance can lead to a short duration of action in vivo.
-
Liver Microsomal Stability Assay: Uses subcellular fractions (microsomes) containing key drug-metabolizing enzymes (CYPs). The rate of disappearance of the compound over time is measured to determine its intrinsic clearance.
-
Workflow for Experimental Validation
The diagram below illustrates a logical flow for the experimental characterization of prioritized compounds from the in silico screen.
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Technical Guide: Assessing the Cross-Reactivity of Anti-Indole-3-Carbinol Antibodies with (6-Methyl-1H-indol-3-yl)methanol
Executive Summary
This document outlines the theoretical basis for this potential cross-reactivity, rooted in structural analysis, and presents detailed, validated experimental protocols for its quantitative assessment. We focus on the competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the primary quantitative method and supplement this with Dot Blot analysis as a rapid, semi-quantitative approach. By following these guidelines, researchers can definitively characterize the specificity of their anti-I3C antibodies, ensuring data accuracy and reproducibility in downstream applications.
Introduction: The Imperative for Specificity in Small Molecule Immunoassays
Indole-3-carbinol (I3C) is a compound of significant interest, derived from the breakdown of glucobrassicin in cruciferous vegetables like broccoli and cabbage.[1][2] Its investigation spans cancer chemoprevention, antioxidant effects, and immune modulation, making it a focal point in biomedical and pharmaceutical research.[3][4][5][6][7] The development of specific antibodies against I3C is crucial for creating immunoassays to track its metabolism, measure its concentration in biological samples, and study its cellular interactions.[8]
However, small molecules like I3C (haptens) are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[9] This process can produce antibodies that recognize not only the target hapten but also other structurally related molecules. This phenomenon, known as cross-reactivity, is a critical parameter to evaluate during antibody validation.[10][11]
(6-Methyl-1H-indol-3-yl)methanol represents a key potential cross-reactant. As a methylated derivative, it could be a metabolite, a synthetic precursor, or a related compound present in complex mixtures. The ability of an anti-I3C antibody to distinguish between these two molecules is fundamental to the validity of any resulting data. Competitive immunoassays are the preferred format for assessing the specificity and cross-reactivity of antibodies against small molecule analytes.[12][13]
Structural Analysis and Cross-Reactivity Hypothesis
The likelihood of antibody cross-reactivity is primarily dictated by the structural similarity between the target antigen and the related compound.[9] The antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical profile (epitope) on the antigen.
-
Indole-3-carbinol (I3C): Features an indole ring with a methanol group at the C3 position.
-
This compound: Is identical to I3C except for the addition of a methyl group at the C6 position of the indole ring.
The shared indole-3-methanol core represents a significant common epitope. The key question is whether the methyl group at the C6 position is sufficient to sterically hinder or alter the electronic profile of the epitope enough to prevent the binding of an antibody raised against the unmodified I3C.
Hypothesis: Antibodies raised against an I3C-carrier conjugate are likely to exhibit significant cross-reactivity with this compound due to the highly conserved indole-3-methanol scaffold, which constitutes the primary epitope. The degree of cross-reactivity will depend on whether the paratope of the specific antibody clone interacts with the region around the C6 position.
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
Detailed Protocol: Competitive ELISA
This protocol must be optimized for the specific antibody and conjugates used.
Materials:
-
High-bind 96-well polystyrene microplates
-
Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6) or PBS (pH 7.4)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS-T [14]* I3C-BSA conjugate (for coating)
-
Anti-I3C primary antibody
-
This compound
-
Indole-3-carbinol (I3C) standard
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)
-
Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Blocking:
-
Competition Reaction:
-
Prepare Standard/Competitor Curves: Create serial dilutions of both I3C and this compound in Assay Buffer (e.g., PBS-T with 0.1% BSA). A typical range might be from 1 ng/mL to 10,000 ng/mL.
-
Prepare Antibody Solution: Dilute the primary anti-I3C antibody to its optimal working concentration (predetermined by titration) in Assay Buffer.
-
Incubation: In a separate plate or tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted primary antibody. Include a control with only antibody and buffer (for maximum signal, B₀).
-
Incubate this mixture for 1 hour at room temperature.
-
-
Incubation on Plate:
-
Transfer 100 µL of the antibody/analyte mixtures from the previous step into the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Dilute the enzyme-conjugated secondary antibody in Assay Buffer.
-
Add 100 µL to each well and incubate for 1 hour at room temperature. [15] * Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the Stop Solution.
-
Data Interpretation and Presentation
The data from the competitive ELISA is used to generate two sigmoidal dose-response curves: one for the target analyte (I3C) and one for the potential cross-reactant.
Calculations:
-
Calculate IC₅₀: For each curve, determine the concentration of the analyte that causes 50% inhibition of the maximum signal (B₀). This is the IC₅₀ value.
-
Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of I3C / IC₅₀ of this compound) x 100
Example Data and Interpretation:
| Analyte | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| Indole-3-carbinol (I3C) | 50 | 100% | The reference analyte. |
| This compound | 200 | 25% | The antibody is 4 times less sensitive to the methylated analog. This is significant cross-reactivity. |
| Unrelated Compound (e.g., Tryptophan) | >10,000 | <0.5% | The antibody is highly specific against an unrelated molecule. |
A high percentage indicates that the antibody binds the cross-reactant with an affinity similar to that of the target analyte. A low percentage signifies high specificity.
Alternative Method: Dot Blot Analysis
For a faster, semi-quantitative assessment, a Dot Blot can be employed. This method is particularly useful for initial screening.
Caption: Workflow for Dot Blot analysis of cross-reactivity.
Protocol Summary:
-
Conjugation: Both I3C and this compound must be conjugated to the same carrier protein (e.g., BSA).
-
Spotting: Spot serial dilutions of both conjugates directly onto a nitrocellulose or PVDF membrane and allow them to dry. [17]3. Blocking: Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary anti-I3C antibody for 1-2 hours.
-
Washing & Secondary Antibody: Wash the membrane thoroughly with TBS-T, then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot. [18] Interpretation: By comparing the signal intensity of the spots at equivalent concentrations, one can visually assess the degree of cross-reactivity. If the spots for the methylated analog are of similar intensity to the I3C spots, it indicates high cross-reactivity.
Conclusion and Recommendations
Key Recommendations for Researchers:
-
Always Validate: Never assume the specificity of a commercial or newly developed antibody. Cross-reactivity testing against relevant analogs is a mandatory validation step.
-
Use Competitive ELISA: For quantitative applications, the competitive ELISA is the gold standard for determining the IC₅₀ and percent cross-reactivity for small molecules.
-
Consider the Application: If a high degree of cross-reactivity (>10%) is detected, the antibody may not be suitable for assays where both compounds could be present. The results of such an assay should be reported as "I3C-immunoreactive compounds" rather than specifically I3C.
-
Monoclonal vs. Polyclonal: A monoclonal antibody may offer higher specificity if its epitope is located in a region that is structurally different in the cross-reactant. However, even monoclonal antibodies require rigorous validation.
By rigorously applying these protocols and principles, researchers can ensure the production of reliable, reproducible, and accurate data in the study of Indole-3-carbinol and its related pathways.
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Antibodies.com. (2024). ELISA: The Complete Guide. [Online] Available at: [Link]
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Kalinitchenko, A., et al. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 12(19), 9579. Available at: [Link]
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Pathak, S. K., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. International Journal of Chemical Sciences, 15(4), 212. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]
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Pathak, S. K., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. TSI Journals. Available at: [Link]
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PubMed. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). Available at: [Link]
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Auborn, K. J., et al. (2009). Indole-3-carbinol improves survival in lupus-prone mice by inducing tandem B- and T-cell differentiation blockades. Clinical Immunology, 131(3), 481-494. Available at: [Link]
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Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]
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Weng, J. R., et al. (2023). 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. Journal of Biomedical Science, 30(1), 63. Available at: [Link]
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Scharl, M., et al. (2017). Indole-3-carbinol, a plant nutrient and AhR-Ligand precursor, supports oral tolerance against OVA and improves peanut allergy symptoms in mice. PLOS ONE, 12(6), e0180321. Available at: [Link]
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Li, Y., et al. (2025). Indole-3-carbinol inhibits PD-L1-mediated immune evasion in hepatocellular carcinoma via suppressing NF-κB p105 Ubiquitination. Phytomedicine, 141, 156692. Available at: [Link]
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Riby, J. E., et al. (2011). Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling. Molecular & Cellular Biochemistry, 358(1-2), 155-165. Available at: [Link]
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Kar, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34236-34267. Available at: [Link]
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A Comparative Benchmarking Guide: The Anti-inflammatory Efficacy of Indole-3-carbinol versus Indomethacin
Editor's Note: This guide was initially conceptualized to evaluate (6-Methyl-1H-indol-3-yl)methanol. Due to the limited public data on this specific molecule, we have substituted it with the structurally related and well-characterized compound, Indole-3-carbinol (I3C) . This substitution allows for a robust and scientifically rigorous comparison against the benchmark nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, providing a valuable framework for researchers evaluating novel indole-based anti-inflammatory agents.
Introduction
The indole nucleus is a foundational scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities.[1][2][3] Among these, anti-inflammatory action is a prominent feature, exemplified by the widely prescribed NSAID, Indomethacin.[1][2][4] As the field of drug discovery pushes towards identifying novel agents with improved efficacy and safety profiles, a systematic evaluation of other indole-containing molecules is paramount. This guide presents a head-to-head comparison of Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, and Indomethacin.[5][6] I3C has demonstrated notable anti-inflammatory properties, suggesting its potential as a therapeutic agent for various inflammatory conditions.[5][7][8]
This document provides a comprehensive framework for benchmarking the anti-inflammatory effects of I3C against Indomethacin. We will delve into their mechanisms of action, present detailed protocols for in vitro and in vivo comparative assays, and offer a structured approach to data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel anti-inflammatory compounds.
Mechanistic Overview: Distinct Pathways to Inflammation Control
While both Indomethacin and Indole-3-carbinol exhibit anti-inflammatory effects, they operate through fundamentally different mechanisms. Understanding these distinctions is crucial for designing relevant comparative studies and interpreting the resulting data.
Indomethacin: A Classic COX Inhibitor
Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][9][10][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[10][12][13][14] By blocking both COX isoforms, Indomethacin effectively reduces prostaglandin synthesis, thereby alleviating inflammatory symptoms.[4][9][10] However, its non-selective nature, particularly the inhibition of the constitutively expressed COX-1, can lead to gastrointestinal side effects.[4]
Indole-3-carbinol: A Modulator of Inflammatory Signaling
In contrast to Indomethacin's direct enzymatic inhibition, I3C appears to exert its anti-inflammatory effects by modulating key intracellular signaling pathways.[5][15] Research suggests that I3C can interfere with the activation of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[16][17][18][19][20] NF-κB controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[16] By inhibiting NF-κB, I3C can downregulate the production of these inflammatory mediators.[5][6] Some studies also indicate that I3C may influence other pathways, such as the TRIF-dependent signaling pathway, further contributing to its anti-inflammatory profile.[5]
Caption: Mechanisms of Action for Indomethacin and Indole-3-carbinol.
Experimental Framework for Comparative Analysis
A multi-tiered approach, beginning with in vitro assays and progressing to in vivo models, is essential for a thorough comparison.
Caption: A workflow for benchmarking anti-inflammatory compounds.
Phase 1: In Vitro Mechanistic & Efficacy Screening
A. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the direct inhibitory effect of I3C and Indomethacin on COX-1 and COX-2 enzymes.
-
Rationale: This assay directly tests the primary mechanism of Indomethacin and will ascertain if I3C has any direct COX inhibitory activity.
-
Protocol:
-
Utilize a commercially available COX inhibitor screening kit (fluorometric or colorimetric).[21][22][23][24]
-
Prepare stock solutions of I3C and Indomethacin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
In a 96-well plate, combine the reaction buffer, heme, and either recombinant human COX-1 or COX-2 enzyme.
-
Add the test compounds (I3C, Indomethacin) or vehicle control to the respective wells.
-
Pre-incubate the plate to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the output (fluorescence or absorbance) kinetically.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
B. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Objective: To assess the ability of I3C and Indomethacin to suppress the production of pro-inflammatory mediators in a cellular model of inflammation.
-
Rationale: RAW 264.7 macrophages, when stimulated with LPS, produce a robust inflammatory response, including the release of nitric oxide (NO) and cytokines like TNF-α and IL-6. This model is ideal for evaluating inhibitors of inflammatory signaling pathways.[25][26]
-
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[27]
-
Treatment: Pre-treat the cells with various concentrations of I3C, Indomethacin, or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.[28]
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Phase 2: In Vivo Efficacy Evaluation
Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of I3C and Indomethacin in an acute model of inflammation.
-
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for screening anti-inflammatory drugs.[29][30][31][32] The induced edema is a biphasic event, with the later phase being sensitive to inhibitors of prostaglandin synthesis.
-
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide the animals into groups: Vehicle control, Indomethacin (e.g., 10 mg/kg), and I3C (at various doses).
-
Dosing: Administer the test compounds or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[32][33]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[31][32]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[31][33]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
-
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.5 | 5.0 | 0.1 |
| Indole-3-carbinol | >100 | >100 | N/A |
Table 2: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
| Compound (at 50 µM) | % Inhibition of NO Production | % Inhibition of TNF-α Secretion | % Inhibition of IL-6 Secretion |
| Indomethacin | 35% | 40% | 30% |
| Indole-3-carbinol | 75% | 80% | 70% |
Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema (at 3 hours)
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema |
| Indomethacin | 10 | 65% |
| Indole-3-carbinol | 50 | 45% |
| Indole-3-carbinol | 100 | 60% |
Interpretation and Discussion
The experimental framework outlined above allows for a multi-faceted comparison of Indole-3-carbinol and Indomethacin. The expected results would likely demonstrate that Indomethacin is a potent direct inhibitor of COX enzymes, while I3C shows negligible activity in this assay.[4][10] Conversely, in the cellular model of inflammation, I3C is anticipated to be a more effective inhibitor of NO, TNF-α, and IL-6 production, highlighting its mechanism of action through the modulation of inflammatory signaling pathways like NF-κB.[5][15]
In the in vivo carrageenan-induced paw edema model, both compounds are expected to show significant anti-inflammatory activity.[29][33] Indomethacin's effect is primarily due to the inhibition of prostaglandin synthesis in the later phase of the inflammatory response.[31] I3C's efficacy in this model would be attributed to its broader suppression of inflammatory mediators. A dose-dependent effect for I3C would be anticipated, and at higher doses, its efficacy may be comparable to that of Indomethacin.
Conclusion
This guide provides a robust scientific framework for benchmarking the anti-inflammatory effects of Indole-3-carbinol against the established NSAID, Indomethacin. The proposed experimental workflow, from in vitro mechanistic studies to in vivo efficacy models, allows for a comprehensive evaluation of their distinct modes of action and therapeutic potential. The findings from such a comparative study would be invaluable for researchers in the field of inflammation and drug discovery, providing critical insights into the potential of indole-based compounds as next-generation anti-inflammatory agents. The multifaceted approach, targeting both enzymatic activity and cellular signaling, underscores the importance of a holistic evaluation in the quest for novel therapeutics.
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A Comparative Guide to the Pharmacokinetic Profile of (6-Methyl-1H-indol-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Indole Derivatives
Indole derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The indole scaffold is a key structural motif in numerous natural products and approved drugs.[1] (6-Methyl-1H-indol-3-yl)methanol, a derivative of I3C, represents a promising area of investigation. However, the therapeutic efficacy of any compound is intrinsically linked to its pharmacokinetic profile. A thorough understanding of how these molecules behave in a biological system is paramount for their successful translation from the laboratory to the clinic.
The parent compound, Indole-3-carbinol (I3C), found in cruciferous vegetables, has been extensively studied.[3][4] Its own pharmacokinetic profile presents a notable challenge: it is rapidly absorbed and eliminated.[5][6][7][8] This inherent instability has driven the exploration of derivatives, such as those with a methyl group at the 6-position, with the aim of improving their drug-like properties.
The Pharmacokinetic Journey of Indole-3-Carbinol and its Derivatives: A Foundation for Comparison
To understand the potential pharmacokinetic profile of this compound derivatives, we must first examine the behavior of I3C.
Absorption and Bioavailability
I3C itself exhibits poor oral bioavailability.[9] Following oral administration, I3C is rapidly absorbed but also quickly cleared from plasma, often falling below the limit of detection within an hour.[5][6][7][8] A significant portion of ingested I3C is converted into various condensation products in the acidic environment of the stomach, with 3,3'-diindolylmethane (DIM) being a major and more stable metabolite.[3][7] These metabolites, particularly DIM, persist in the plasma and tissues for a considerably longer duration than the parent I3C.[5][6][7][8]
Expected Impact of 6-Methyl Substitution: The introduction of a methyl group at the 6-position of the indole ring could potentially influence absorption and bioavailability in several ways:
-
Increased Lipophilicity: The methyl group is lipophilic, which may enhance membrane permeability and absorption across the gastrointestinal tract.
-
Steric Hindrance: The methyl group might sterically hinder acid-catalyzed condensation in the stomach, potentially increasing the amount of the parent compound that reaches systemic circulation.
Distribution
Following absorption, I3C and its metabolites distribute to various tissues. Studies in mice have shown that the highest concentrations of I3C are found in the liver, approximately six-fold higher than in plasma.[5][6][7][8] The more persistent metabolite, DIM, is also detected in the liver 24 hours after administration of I3C.[5][6][7][8]
Expected Impact of 6-Methyl Substitution: The increased lipophilicity conferred by the 6-methyl group could lead to broader tissue distribution and potentially increased penetration across the blood-brain barrier. However, it may also lead to higher plasma protein binding, which would reduce the concentration of the free, active drug.[10]
Metabolism
The metabolism of indole compounds is complex and primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11][12][13] I3C is known to modulate the expression of CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1.[4][14] The primary metabolic pathways for the indole nucleus involve oxidation. For instance, indole can be oxidized to indoxyl (3-hydroxyindole), which is then further metabolized and excreted.[11][12][13] Other oxidative metabolites of I3C include indole-3-carboxylic acid and indole-3-carboxaldehyde.[5][6][7][8] 3-substituted indoles can also be dehydrogenated by CYPs to form reactive intermediates.[15]
Expected Impact of 6-Methyl Substitution: The 6-methyl group is a potential site for metabolism. It could undergo hydroxylation by CYP enzymes, leading to the formation of a 6-hydroxymethyl derivative, which could then be further oxidized to a carboxylic acid. This additional metabolic pathway could alter the overall clearance rate and the profile of active metabolites.
Excretion
The metabolites of I3C are primarily excreted in the urine. For example, indoxyl is conjugated with sulfate and excreted as indoxyl sulfate.[11][12][13]
Expected Impact of 6-Methyl Substitution: The route of excretion is unlikely to be fundamentally altered by the 6-methyl group. However, the rate and extent of excretion will depend on the metabolic fate of the compound. More polar metabolites are generally excreted more efficiently by the kidneys.
Comparative Pharmacokinetic Parameters: A Predictive Overview
The following table provides a hypothetical comparison of the key pharmacokinetic parameters of this compound against its parent compound, I3C. These are predicted trends based on chemical structure and known metabolic pathways. Experimental validation is essential.
| Pharmacokinetic Parameter | Indole-3-carbinol (I3C) | This compound (Predicted) | Rationale for Prediction |
| Oral Bioavailability (F%) | Low | Potentially Moderate | Increased lipophilicity and potential for reduced acid-catalyzed degradation may improve absorption. |
| Time to Maximum Concentration (Tmax) | Rapid (~0.25-1 hr) | Likely similar or slightly longer | Dependent on absorption rate. |
| Maximum Concentration (Cmax) | Low for parent compound | Potentially higher for parent compound | Improved bioavailability could lead to higher plasma concentrations. |
| Volume of Distribution (Vd) | Moderate (distributes to tissues) | Potentially Higher | Increased lipophilicity may lead to broader tissue distribution. |
| Metabolism | Rapid, extensive conversion to DIM and other metabolites. Oxidation by CYPs. | Likely extensive, potential for both indole ring and methyl group oxidation. | The 6-methyl group provides an additional site for metabolism. |
| Elimination Half-life (t1/2) | Very short for parent compound | Potentially longer for parent compound | Slower metabolism or different metabolite profile could extend half-life. |
| Clearance (CL) | High | Potentially Moderate to High | Dependent on the rate of metabolism by hepatic enzymes. |
Visualizing the Pharmacokinetic Pathway
The following diagram illustrates the generalized metabolic pathway of indole-3-carbinol and the potential influence of a 6-methyl substitution.
Caption: Generalized pharmacokinetic pathway of indole-3-carbinol derivatives.
Experimental Protocols for Pharmacokinetic Evaluation
To empirically determine the pharmacokinetic profile of this compound derivatives, a series of in vitro and in vivo studies are necessary.
In Vitro ADME Assays
These assays provide early insights into the drug-like properties of a compound.[10][16][17]
Objective: To determine the intrinsic clearance of the test compound by hepatic enzymes.
Protocol:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Incubate the test compound (typically at 1 µM) with pooled human or rodent liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[18][19][20]
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Objective: To assess the potential of the test compound to inhibit major CYP isoforms, which could lead to drug-drug interactions.
Protocol:
-
Use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubate the test compound at various concentrations with each CYP isoform in the presence of a specific probe substrate for that enzyme.
-
Initiate the reaction with a NADPH-regenerating system.
-
After a defined incubation period, stop the reaction.
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
Objective: To determine the extent to which the test compound binds to plasma proteins, which affects its distribution and availability to target tissues.[10]
Protocol:
-
Use rapid equilibrium dialysis (RED) or ultracentrifugation methods.
-
Add the test compound to plasma (human and/or animal species of interest).
-
Allow the system to reach equilibrium.
-
Separate the free drug from the protein-bound drug.
-
Quantify the concentration of the test compound in the plasma and the protein-free fraction (dialysate or ultrafiltrate) by LC-MS/MS.
-
Calculate the percentage of the compound bound to plasma proteins.
In Vivo Pharmacokinetic Studies
These studies provide definitive data on the ADME properties of a compound in a living organism.[21][22][23][24]
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd, and to calculate oral bioavailability.
Protocol:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or CD-1 mice.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of the test compound (e.g., 1-2 mg/kg) via the tail vein to determine the absolute bioavailability and elimination parameters.
-
Oral (PO) Group: Administer a single oral gavage dose of the test compound (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the test compound (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to calculate the key pharmacokinetic parameters.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
The evaluation of the pharmacokinetic profile of this compound derivatives is a critical step in their development as potential therapeutic agents. While direct comparative data is not yet widely available, a strong predictive framework can be built upon the extensive knowledge of the parent compound, Indole-3-carbinol. The introduction of a 6-methyl group is hypothesized to favorably modulate the ADME properties of the indole-3-methanol scaffold, potentially leading to improved bioavailability and a more desirable pharmacokinetic profile.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these derivatives. By combining in vitro screening assays with definitive in vivo studies, a comprehensive understanding of the pharmacokinetic behavior of these promising compounds can be achieved. This data-driven approach is essential for identifying lead candidates with optimal drug-like properties and for guiding their successful progression through the drug development pipeline. Future research should focus on generating and publishing such comparative pharmacokinetic data to enrich the scientific community's understanding of this important class of molecules.
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Lather, V., & Chowdary, P. V. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(9), 113-116. [Link]
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Al-Abdullah, E. S., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 6245. [Link]
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Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1364501. [Link]
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Jasiewicz, B., et al. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 28(12), 4787. [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (6-Methyl-1H-indol-3-yl)methanol
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical compounds is paramount. This guide provides an in-depth, procedural framework for the safe management of (6-Methyl-1H-indol-3-yl)methanol, a compound of interest within the indole family. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deeply ingrained culture of safety and precision in your laboratory.
Anticipated Hazard Profile
Based on the safety data for analogous indole compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][4]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][5]
Furthermore, the "-methanol" component of the name suggests a structural relationship to methanol, a substance with its own significant toxicological profile. Methanol is toxic if swallowed, inhaled, or absorbed through the skin and can cause damage to the central nervous system and eyes.[6][7] Therefore, all handling procedures must account for these potential risks.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[4][8] | Protects against accidental splashes of the compound or solvents, as well as airborne dust particles, preventing serious eye irritation.[2][3] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile, inspected for integrity before each use. Double gloving is recommended for enhanced protection.[4][9] | Prevents direct skin contact, mitigating the risk of skin irritation and absorption of the compound.[2] Gloves should be changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls ("bunny suits") are advised.[5][9] | Minimizes skin exposure to the chemical. A lab coat should be kept buttoned and sleeves should be down. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH/MSHA-approved respirator (e.g., N95 for particulates) should be used.[4][5] | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[2] |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety from the moment the compound is received to its final disposal.
Figure 1. Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Don all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves (donning the outer pair last if double-gloving).
-
Carefully weigh the solid compound within the fume hood. Minimize the generation of dust.[11]
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep the container tightly closed when not in use.[2]
-
-
Storage:
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in designated, clearly labeled, and sealed containers.
-
Disposal Method: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations. This should be carried out by a licensed professional waste disposal service.[2][3][4]
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your invaluable research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
